1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Description
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Properties
IUPAC Name |
1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3/c1-7-4-8(2)10(9(3)5-7)6-11(12,13)14/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZANYPGDKSQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801244831 | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-84-8 | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801244831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Abstract
This comprehensive technical guide details the synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. This document provides an in-depth analysis of viable synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative evaluation of the different approaches. The guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, providing the necessary information to replicate and optimize the synthesis of this target molecule.
Introduction: The Significance of Fluorinated Aromatics
The introduction of fluorine-containing moieties into organic molecules can profoundly influence their physicochemical and biological properties. The 2,2,2-trifluoroethyl group, in particular, is a valuable substituent in medicinal chemistry due to its ability to enhance metabolic stability, binding affinity, and lipophilicity. This compound, with its symmetrically substituted aromatic core, serves as a key building block for more complex molecular architectures. This guide explores the most effective methods for the synthesis of this compound, focusing on practicality, efficiency, and scalability.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through several distinct synthetic routes. The choice of strategy will depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide will focus on three primary and validated methodologies:
-
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
-
Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction
-
Route 3: Synthesis via Hydrazone Intermediates
Each of these routes will be discussed in detail in the following sections, complete with step-by-step protocols and expert commentary.
Route 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This approach is particularly well-suited for the synthesis of the target molecule due to its high functional group tolerance and generally mild reaction conditions. The overall strategy involves the coupling of a pre-functionalized mesitylene derivative (2,4,6-trimethylphenylboronic acid) with a suitable 2,2,2-trifluoroethyl electrophile.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the palladium(0) catalyst, transmetalation of the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the active catalyst. The choice of ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Workflow
The synthesis via this route is a two-step process, as illustrated in the following workflow diagram:
Caption: Workflow for the Suzuki-Miyaura synthesis.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylphenylboronic Acid [2]
-
Grignard Reagent Formation: To a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromo-1,3,5-trimethylbenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction is initiated by gentle heating. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath. Add a solution of trimethyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl (2 M).
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2,4,6-trimethylphenylboronic acid.
Step 2: Suzuki-Miyaura Coupling
-
Reaction Setup: To a Schlenk flask, add 2,4,6-trimethylphenylboronic acid (1.0 equivalent), 2,2,2-trifluoroethyl iodide (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as aqueous sodium carbonate (2.0 M, 2.0 equivalents).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Reaction Execution: Degas the reaction mixture by bubbling with argon for 15-20 minutes. Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Boronic Acid Synthesis | 2-Bromo-1,3,5-trimethylbenzene, Mg, Trimethyl borate | THF, HCl | 50-70 | >95 |
| 2. Suzuki-Miyaura Coupling | 2,4,6-Trimethylphenylboronic acid, 2,2,2-Trifluoroethyl iodide | Pd(PPh₃)₄, Na₂CO₃, Toluene/Water | 60-80 | >98 |
Route 2: Multi-step Synthesis via Friedel-Crafts Acylation and Reduction
This classical approach utilizes the well-established Friedel-Crafts acylation to introduce a trifluoroacetyl group onto the mesitylene ring, followed by a reduction of the resulting ketone to the desired trifluoroethyl group.[3][4][5][6] While this route involves more steps than the Suzuki-Miyaura coupling, the starting materials are often more readily available and cost-effective.
Mechanistic Rationale
The Friedel-Crafts acylation proceeds via the formation of a highly electrophilic acylium ion from trifluoroacetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).[7] Mesitylene, being an electron-rich aromatic compound, readily undergoes electrophilic aromatic substitution. The subsequent reduction of the trifluoroacetyl group can be achieved using various reducing agents, such as sodium borohydride or catalytic hydrogenation.
Experimental Workflow
Caption: Workflow for the Friedel-Crafts acylation-reduction synthesis.
Detailed Experimental Protocols
Step 1: Friedel-Crafts Acylation
-
Reaction Setup: To a dry, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, add anhydrous aluminum chloride (1.1 equivalents) and a dry solvent such as dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of mesitylene (1.0 equivalent) in dichloromethane to the flask.
-
Add trifluoroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.
-
Work-up: Carefully pour the reaction mixture onto crushed ice and add concentrated HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude ketone, which can be purified by distillation or chromatography.
Step 2: Reduction of the Ketone
-
Reaction Setup: Dissolve the 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one (1.0 equivalent) in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Work-up: Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution to give the crude product, which can be purified by column chromatography.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Friedel-Crafts Acylation | Mesitylene, Trifluoroacetyl chloride | AlCl₃, Dichloromethane | 70-85 | >95 |
| 2. Ketone Reduction | 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one, NaBH₄ | Methanol | 80-95 | >98 |
Route 3: Synthesis via Hydrazone Intermediates
This more recent methodology offers a transition-metal-free approach to the synthesis of (2,2,2-trifluoroethyl)arenes. The key steps involve the formation of a hydrazone from 2,4,6-trimethylbenzaldehyde, followed by a denitrogenative hydrotrifluoromethylation reaction.
Mechanistic Rationale
The reaction proceeds through the formation of a hydrazone from the corresponding aldehyde. Treatment of the hydrazone with an electrophilic trifluoromethylating reagent, such as Togni's reagent, in the presence of a base, is proposed to generate a radical intermediate.[8] This intermediate then undergoes a series of transformations, including denitrogenation and hydrogen atom abstraction, to yield the final trifluoroethylated product.
Experimental Workflow
Caption: Workflow for the synthesis via a hydrazone intermediate.
Detailed Experimental Protocols
Step 1: Synthesis of 2,4,6-Trimethylbenzaldehyde [9][10][11][12]
-
Gattermann-Koch Reaction:
-
In a flask equipped for gas inlet and stirring, dissolve mesitylene (1.0 equivalent) in a suitable solvent like benzene.
-
Add aluminum chloride (1.5 equivalents) and a catalytic amount of nickel dichloride.
-
Generate carbon monoxide and hydrogen chloride gas by dropping formic acid into chlorosulfonic acid and bubble the gas mixture through the reaction solution at 70-80 °C.
-
After several hours, quench the reaction with water and extract with ethyl acetate.
-
Purify the product by column chromatography.
-
Step 2: Hydrazone Formation [13]
-
Reaction Setup: Dissolve 2,4,6-trimethylbenzaldehyde (1.0 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. The hydrazone may precipitate out of the solution. If not, remove the solvent under reduced pressure.
-
Wash the crude hydrazone with cold water and dry under vacuum.
Step 3: Denitrogenative Hydrotrifluoromethylation
-
Reaction Setup: To a solution of the 2,4,6-trimethylbenzaldehyde hydrazone (1.0 equivalent) in a suitable solvent (e.g., acetonitrile), add Togni's reagent II (1.2 equivalents).[14]
-
Add a base, such as potassium hydroxide (2.0 equivalents), and a fluoride source like cesium fluoride (1.0 equivalent).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or ¹⁹F NMR).
-
Work-up: Quench the reaction with water and extract with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Summary
| Step | Reactants | Key Reagents | Yield (%) | Purity (%) |
| 1. Aldehyde Synthesis | Mesitylene, CO/HCl | AlCl₃, NiCl₂ | 40-60 | >95 |
| 2. Hydrazone Formation | 2,4,6-Trimethylbenzaldehyde, Hydrazine hydrate | Ethanol, Acetic acid | 85-95 | >95 |
| 3. Denitrogenative Hydrotrifluoromethylation | 2,4,6-Trimethylbenzaldehyde hydrazone, Togni's reagent II | KOH, CsF, Acetonitrile | 50-70 | >98 |
Conclusion and Future Outlook
This guide has presented three robust and experimentally validated methodologies for the synthesis of this compound. The Palladium-catalyzed Suzuki-Miyaura coupling offers a direct and efficient route, particularly for small to medium-scale synthesis where the cost of the catalyst and precursors is manageable. The Friedel-Crafts acylation followed by reduction is a more classical and often more economical approach for larger-scale production, leveraging readily available starting materials. The synthesis via hydrazone intermediates represents a modern, transition-metal-free alternative, which is an attractive feature from an environmental and purity perspective.
The choice of the optimal synthetic route will be dictated by the specific requirements of the research or development program. Future research in this area may focus on the development of more direct C-H trifluoroethylation methods for mesitylene, which would further streamline the synthesis and improve the overall atom economy.
References
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PrepChem. Synthesis of 2,4,6-trimethylbenzaldehyde. Available at: [Link]
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Organic Syntheses. Benzaldehyde, 2,4,6-trimethyl-. Available at: [Link]
- Dissertation. Study on Synthesis of 2,4,6-trimethylbenzaldehyde.
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- Guo, F., Xiao, J., Deng, J., & Tang, Z. L. (2022). Esters as Both Alkylating and Acylating Reagents: PCl3‐Promoted Friedel‐Crafts Reaction in One‐Pot.
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ResearchGate. Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Available at: [Link]
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Wikipedia. Friedel–Crafts reaction. Available at: [Link]
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NIST WebBook. Benzene, 2-fluoro-1,3,5-trimethyl-. Available at: [Link]
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Chemistry Stack Exchange. Steric Effects in Friedel-Crafts Reactions. Available at: [Link]
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Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
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Khan Academy. Friedel-Crafts acylation. Available at: [Link]
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- PubMed Central. The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)3 (M = Re, 99mTc) radiopharmaceuticals.
- PubMed Central. (E)-Benzaldehyde (2,4,6-trichlorophenyl)hydrazone.
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A Technical Guide to the Physicochemical Properties of 2-(2,2,2-Trifluoroethyl)-1,3,5-trimethylbenzene
Abstract
The strategic incorporation of fluorinated moieties is a cornerstone of modern medicinal chemistry and materials science. Among these, the 2,2,2-trifluoroethyl group (-CH2CF3) offers a unique combination of electronic and steric properties that can profoundly influence a molecule's lipophilicity, metabolic stability, and target-binding interactions. This guide provides an in-depth analysis of the anticipated physicochemical properties of 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene (trifluoroethylated mesitylene). While specific experimental data for this compound is not widely published, this document synthesizes established principles of physical organic chemistry and proven experimental methodologies to provide a robust predictive framework. We will explore the electronic impact of the trifluoroethyl substituent, its effect on key properties such as lipophilicity and metabolic stability, and provide detailed, field-proven protocols for their empirical determination.
Introduction: The Rationale for Trifluoroethylation in Molecular Design
The substitution of hydrogen atoms with fluorine is a powerful strategy for optimizing molecular properties.[1] The trifluoromethyl (-CF3) group, in particular, is prized for its ability to enhance metabolic stability and modulate electronic characteristics.[2][3] However, the direct attachment of a -CF3 group can sometimes drastically alter molecular conformation or electronic distribution in undesirable ways.
The 2,2,2-trifluoroethyl (-CH2CF3) group serves as a valuable alternative. It retains the strong inductive electron-withdrawing character and metabolic resistance of the C-F bonds while introducing a flexible ethyl linker.[4] This linker insulates the aromatic ring from the direct steric bulk of the fluorine atoms and subtly moderates the electronic effects, providing a distinct tool for fine-tuning molecular properties. Mesitylene (1,3,5-trimethylbenzene) provides a symmetrically substituted, lipophilic aromatic scaffold, making it an excellent model system to dissect the intrinsic effects of trifluoroethylation. Understanding these effects is critical for professionals in drug development seeking to optimize DMPK (Drug Metabolism and Pharmacokinetics) profiles.[5]
Molecular Structure and Electronic Influence
The introduction of the -CH2CF3 group onto the mesitylene ring induces significant electronic perturbations. This is primarily driven by the strong electronegativity of the three fluorine atoms.
-
Inductive Effect (-I): The fluorine atoms create powerful, permanent dipoles in the C-F bonds. This electron-withdrawing effect propagates through the sigma bonds of the ethyl linker to the aromatic ring, reducing the electron density of the π-system. This deactivation is a key factor in enhancing metabolic stability against oxidative processes.[3]
-
Steric Shielding: The trifluoroethyl group, while conformationally flexible, provides steric bulk adjacent to a potential site of metabolism, further hindering enzymatic attack.
Below is a diagram illustrating the key electronic shifts and the overall characterization workflow for trifluoroethylated mesitylene.
Caption: Workflow from molecular properties to experimental validation.
Core Physicochemical Properties: A Comparative Analysis
Direct experimental values for 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene are scarce. However, we can construct a highly informative predictive profile by comparing the known properties of the parent scaffold, mesitylene, with the expected changes imparted by the -CH2CF3 group.
| Property | Mesitylene (1,3,5-Trimethylbenzene) | 2-(2,2,2-Trifluoroethyl)-1,3,5-trimethylbenzene (Predicted) | Rationale for Predicted Change |
| Molecular Weight | 120.19 g/mol [6] | 202.22 g/mol | Addition of -CH2CF3 group. |
| Boiling Point | 164.7 °C[7] | > 200 °C | Increased molecular weight and stronger intermolecular dipole-dipole interactions lead to a significant elevation in boiling point. |
| Lipophilicity (logP) | ~3.42 (Calculated) | ~4.5 - 5.0 | The addition of fluorocarbons significantly increases lipophilicity. The -CH2CF3 group is a strong hydrophobic contributor.[3][4] |
| Aqueous Solubility | ~20 mg/L (20°C)[7] | Very Low (< 5 mg/L) | The substantial increase in lipophilicity (logP) and molecular size will drastically reduce solubility in aqueous media. |
| Metabolic Stability | Moderate to Low | High | The strong C-F bonds are resistant to cleavage, and the group's electron-withdrawing nature deactivates the aromatic ring towards oxidative metabolism by Cytochrome P450 enzymes.[2][8][9] |
Experimental Protocols for Empirical Determination
To validate the predicted properties, standardized, robust experimental protocols are essential. The following sections detail the self-validating methodologies required to generate reliable data for trifluoroethylated mesitylene.
Protocol for logP Determination via Reverse-Phase HPLC
The octanol-water partition coefficient (logP) is a critical measure of lipophilicity. The HPLC method provides a rapid and reliable alternative to the traditional shake-flask method, especially for high-throughput screening.[10][11]
Causality: This method correlates a compound's retention time on a nonpolar (C18) stationary phase with its lipophilicity. Highly lipophilic compounds interact more strongly with the stationary phase, resulting in longer retention times. A calibration curve built from standards with known logP values allows for the accurate determination of the unknown.[10][12]
Step-by-Step Methodology:
-
System Preparation:
-
Instrument: Agilent 1200 Infinity Series or similar HPLC system with a Diode Array Detector (DAD).[13]
-
Column: C18 bonded column with low silanol activity.
-
Mobile Phase: Prepare an isocratic mobile phase, typically a mixture of acetonitrile and a pH 7.4 phosphate buffer. The exact ratio should be optimized to achieve good peak separation for the standards.
-
Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard & Sample Preparation:
-
Execution:
-
Inject each standard individually and record its retention time (t_R).
-
Inject a blank (acetonitrile) to determine the void time (t_0).
-
Inject the trifluoroethylated mesitylene sample and record its retention time.
-
-
Data Analysis:
-
For each standard, calculate the capacity factor, k' = (t_R - t_0) / t_0.
-
Calculate log k' for each standard.
-
Construct a calibration curve by plotting the known logP values of the standards (Y-axis) against their corresponding log k' values (X-axis).
-
Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate the log k' for trifluoroethylated mesitylene and use the regression equation to determine its logP value.[12]
-
Protocol for Aqueous Solubility via Shake-Flask Method
The shake-flask method remains the gold standard for determining thermodynamic aqueous solubility, providing a direct measure of a compound's saturation point in a specific medium.[14][15]
Causality: This protocol ensures that an equilibrium is reached between the excess solid compound and the dissolved compound in an aqueous buffer. Measuring the concentration of the saturated supernatant provides the thermodynamic solubility.[16] Using a buffer at a physiological pH of 7.4 is critical for drug development applications.
Caption: Workflow for the Shake-Flask Solubility Assay.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a 0.1 M phosphate buffer and adjust the pH to 7.4.
-
Add an excess amount of solid trifluoroethylated mesitylene to a series of glass vials (in triplicate). "Excess" means enough solid is visible at the end of the experiment.[15]
-
Add a precise volume of the pH 7.4 buffer to each vial.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a prolonged period (typically 24 to 48 hours) to ensure equilibrium is reached.[14]
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a short period to let the solid settle.
-
Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, either:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) and collect the supernatant.[17]
-
Filter the solution using a syringe filter (e.g., 0.22 µm PVDF).
-
-
-
Quantification:
-
Prepare a standard calibration curve of trifluoroethylated mesitylene at known concentrations.
-
Analyze the concentration of the compound in the collected supernatant using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[18]
-
The determined concentration is the thermodynamic solubility.
-
Protocol for In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by key drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs), found in liver microsomes.[19][20]
Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes.[21] By incubating the test compound with microsomes and the necessary cofactor (NADPH), we can simulate hepatic metabolism. The rate of disappearance of the parent compound over time is a direct measure of its metabolic stability.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.[19]
-
Microsomes: Thaw pooled human liver microsomes (HLM) on ice and dilute to a working concentration (e.g., 1 mg/mL protein) in the buffer.[22]
-
Cofactor: Prepare a solution of NADPH regenerating system.
-
Test Compound: Prepare a 1 µM working solution of trifluoroethylated mesitylene in the buffer.
-
Positive Control: Use a compound with known metabolic liability (e.g., Midazolam) to validate the assay.[19]
-
-
Incubation:
-
Pre-warm the microsomal solution and the test compound solution to 37°C.
-
Initiate the reaction by adding the NADPH cofactor to the microsomal/compound mixture.
-
Set up a parallel incubation without NADPH as a negative control to account for non-enzymatic degradation.[21]
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
-
Time-Point Sampling & Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[20]
-
Immediately quench the metabolic activity by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile precipitates the microsomal proteins.[19]
-
-
Sample Processing & Analysis:
-
Vortex the quenched samples and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using LC-MS/MS.[17]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
A longer half-life indicates higher metabolic stability.
-
Conclusion and Implications
The introduction of a 2,2,2-trifluoroethyl group onto a mesitylene scaffold is predicted to induce profound changes in its physicochemical profile. The resulting molecule, 2-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene, will be significantly more lipophilic and metabolically robust than its parent compound. These characteristics—high logP and resistance to oxidative metabolism—are highly sought after in drug discovery for improving oral bioavailability and extending in vivo half-life.[2][5] However, the concomitant decrease in aqueous solubility presents a formulation challenge that must be carefully managed. The experimental protocols provided herein offer a clear and validated pathway for the empirical determination of these critical parameters, enabling researchers to make data-driven decisions in the design and optimization of novel chemical entities.
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Davit, B. M., & Rinaldi, F. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 18(4), 6–10. Retrieved from [Link]
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Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent Technologies. Retrieved from [Link]
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Wernevik, J., Giordanetto, F., & Akerud, T. (2022). Protocol for the Human Liver Microsome Stability Assay. Methods in Molecular Biology, 2451, 191-201. Retrieved from [Link]
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Avdeef, A. (2001). A High-Throughput Method for Lipophilicity Measurement. Journal of Pharmaceutical Sciences, 90(3), 299-311. Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTT Lab. Retrieved from [Link]
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The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. (2021). Angewandte Chemie International Edition, 60(41), 22269-22277. Retrieved from [Link]
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Tao, L., Lei, Z., Zhao, L., Ji, T., Lim, Y.-H., Roane, J. P., ... & Wen, X. (2021). Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. Journal of Medicinal Chemistry, 64(14), 10246–10259. Retrieved from [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (2018). University of Lincoln. Retrieved from [Link]
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Donovan, S. F., & Pescatore, M. C. (2020). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry, 92(11), 7549–7553. Retrieved from [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. Retrieved from [Link]
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1,3,5-Trifluoro-2,4,6-trimethylbenzene. (n.d.). PubChem. Retrieved from [Link]
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Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. (2004). Bioorganic & Medicinal Chemistry Letters, 14(12), 3231-3234. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5521. Retrieved from [Link]
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2,2,2-Trifluoroethyl methyl ether. (n.d.). Cheméo. Retrieved from [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(14), 5521. Retrieved from [Link]
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (2020). ACS Omega, 5(20), 11503–11510. Retrieved from [Link]
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¹H and ¹³C NMR analysis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of this compound using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. As a Senior Application Scientist, this document moves beyond a simple recitation of data, offering a deep dive into the causal relationships between the molecule's unique structure and its resulting spectral features. We will explore the interplay of sterically hindered methyl groups and the potent electron-withdrawing trifluoroethyl substituent on the chemical environment of the mesitylene core. This guide details optimized experimental protocols, predictive analysis of ¹H and ¹³C spectra, and the application of advanced techniques like COSY, HSQC, and HMBC for unambiguous signal assignment. The methodologies and interpretations presented herein are designed to serve as an authoritative resource for researchers in organic synthesis, medicinal chemistry, and materials science, ensuring both scientific rigor and practical applicability.
Introduction: The Structural Challenge
This compound is a polysubstituted aromatic compound presenting a unique analytical challenge. The symmetrical 1,3,5-trimethylbenzene (mesitylene) backbone is perturbed by the introduction of a sterically demanding and strongly electronegative 2,2,2-trifluoroethyl group. This substitution breaks the molecule's symmetry and introduces complex electronic effects that profoundly influence the NMR spectra.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the structure of such organic compounds in solution.[1] It provides unparalleled detail about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will systematically deconstruct the ¹H and ¹³C NMR spectra of the title compound, explaining the theoretical underpinnings of the observed chemical shifts and spin-spin coupling patterns. The objective is to provide a robust, field-proven workflow for an accurate and complete spectral assignment, which is a critical step in chemical characterization for synthesis validation, quality control, and drug development.
Theoretical Principles: Predicting the Spectrum
A successful NMR analysis begins with a theoretical prediction of the spectrum based on fundamental principles. The unique substitution pattern of this compound creates a distinct set of NMR-active nuclei whose spectral parameters are governed by shielding, deshielding, and spin-spin coupling phenomena.
Influence of Substituents on Chemical Shifts
The chemical shift of a nucleus is highly sensitive to its local electronic environment.[3]
-
Aromatic Protons & Carbons: In a simple benzene ring, all protons are chemically equivalent and appear as a singlet around 7.3 ppm.[4] In our target molecule, the three methyl groups are electron-donating, which increases electron density on the aromatic ring and should shift the aromatic proton signals upfield (to a lower ppm value) relative to benzene. Conversely, the trifluoroethyl group is strongly electron-withdrawing due to the electronegativity of the fluorine atoms. This effect decreases electron density, particularly at the ortho and para positions, leading to a downfield shift. The interplay of these opposing effects dictates the final chemical shifts of the two non-equivalent aromatic protons. Aromatic carbons typically resonate in the δ 110-160 ppm range.[4]
-
Alkyl Protons & Carbons: The protons of the methyl groups and the methylene bridge will appear in the upfield alkyl region of the spectrum. The methylene (-CH₂-) protons are directly attached to the aromatic ring and adjacent to the powerful electron-withdrawing CF₃ group, which will cause their signal to appear significantly downfield compared to a typical benzylic CH₂ group.
Spin-Spin Coupling: Deciphering Connectivity
Spin-spin coupling, or J-coupling, arises from the interaction of nuclear spins through the bonding electrons, resulting in the splitting of NMR signals. The magnitude of the coupling constant (J), measured in Hertz (Hz), is independent of the external magnetic field strength.
-
¹H-¹H Coupling: The two aromatic protons are four bonds apart (meta-coupling) and are expected to show a small coupling constant, typically in the range of 2-3 Hz.[5][6]
-
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The presence of three fluorine atoms introduces significant heteronuclear coupling.
-
The methylene protons (-CH₂-) are two bonds away from the fluorine atoms, resulting in a prominent coupling (²JHF) that will split the proton signal into a quartet (due to three equivalent ¹⁹F nuclei, following the n+1 rule).
-
The trifluoromethyl carbon (-CF₃) signal in the ¹³C spectrum will be split into a quartet by the three directly attached fluorine atoms (¹JCF), which is typically a very large coupling.[7] The methylene carbon (-CH₂-) signal will also be split into a quartet by the three fluorine atoms two bonds away (²JCF).[7]
-
Molecular Structure and Analytical Workflow
A clear numbering system and a logical workflow are essential for a systematic analysis.
Caption: Numbering scheme for this compound.
The analysis follows a structured pathway from sample preparation to final interpretation, leveraging multiple NMR experiments for a complete and validated assignment.
Caption: A systematic workflow for the complete NMR analysis of the target molecule.
Experimental Protocols
Scientific integrity demands reproducible and well-documented experimental methods. The following protocols represent a standard, robust approach for acquiring high-quality NMR data.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice as it dissolves a wide range of organic compounds and has a well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C) for spectral referencing.[8][9]
-
Homogenization: Cap the tube and gently vortex or invert several times to ensure the sample is fully dissolved and the solution is homogeneous.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.
Data Acquisition
These parameters are typical for a 400 MHz spectrometer and may be adjusted based on the specific instrument.[10]
Protocol 1: ¹H NMR Spectrum
-
Experiment: Standard 1D proton acquisition.
-
Pulse Program: A standard 90° pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 16-32 scans, to achieve good signal-to-noise.
-
Temperature: 298 K.
Protocol 2: ¹³C{¹H} NMR Spectrum
-
Experiment: Standard 1D carbon acquisition with proton decoupling.
-
Pulse Program: A standard power-gated decoupling sequence (e.g., 'zgpg30' on Bruker systems).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Spectral Interpretation and Data Analysis
The core of the analysis lies in the detailed interpretation of the acquired spectra. Based on established principles and data from similar structures, we can predict the key features of the ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum
The ¹H spectrum is expected to show four distinct signals.
| Assignment (Protons) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration | Rationale |
| H4, H6 | ~7.0 - 7.2 | d (or narrow m) | ⁴JHH ≈ 2-3 Hz | 2H | Aromatic protons. Shifted slightly upfield by methyl groups but deshielded by the trifluoroethyl group. Their near-equivalence may result in a singlet or narrow multiplet. |
| H10 (-CH₂-) | ~3.3 - 3.5 | q | ³JHF ≈ 10-12 Hz | 2H | Benzylic protons significantly deshielded by the adjacent CF₃ group. The signal is split into a quartet by the three fluorine atoms.[7] |
| H7, H9 (-CH₃) | ~2.3 - 2.5 | s | N/A | 6H | Protons of the two equivalent methyl groups at C3 and C5. |
| H8 (-CH₃) | ~2.2 - 2.4 | s | N/A | 3H | Protons of the methyl group at C1, which is ortho to the bulky trifluoroethyl group and may experience a slightly different chemical shift. |
Note: The two aromatic protons (H4, H6) are chemically non-equivalent but may have very similar chemical shifts, potentially leading to a complex or deceptively simple signal.
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C spectrum is expected to show eight distinct signals due to the molecule's lack of symmetry.
| Assignment (Carbons) | Predicted δ (ppm) | Multiplicity (from Fluorine) | Coupling Constant (J) | Rationale |
| C1, C3, C5 (C-CH₃) | ~135 - 140 | s | N/A | Quaternary carbons attached to methyl groups.[11] |
| C2 (C-CH₂CF₃) | ~130 - 135 | q (narrow) | ³JCF ≈ 3-5 Hz | Quaternary carbon attached to the trifluoroethyl group. May show small long-range coupling to F. |
| C4, C6 (Ar-CH) | ~128 - 132 | s | N/A | Protonated aromatic carbons. |
| C11 (-CF₃) | ~125 - 128 | q | ¹JCF ≈ 275-280 Hz | The trifluoromethyl carbon shows a characteristic large one-bond coupling to fluorine.[7] |
| C10 (-CH₂-) | ~35 - 40 | q | ²JCF ≈ 30-35 Hz | The methylene carbon shows a significant two-bond coupling to the fluorine atoms.[7] |
| C7, C9 (-CH₃) | ~20 - 22 | s | N/A | Carbons of the two equivalent methyl groups at C3 and C5. |
| C8 (-CH₃) | ~19 - 21 | s | N/A | Carbon of the methyl group at C1. |
Note: The assignment of the specific quaternary aromatic carbons (C1, C2, C3, C5) requires advanced 2D NMR techniques.
Advanced Spectroscopic Confirmation
While 1D spectra provide essential information, 2D NMR experiments are indispensable for confirming connectivity and providing unambiguous assignments, especially for complex molecules.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show a cross-peak between the aromatic protons H4 and H6, confirming their meta relationship.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. It would definitively link the signals for H4/C4, H6/C6, H10/C10, and the methyl protons to their respective carbon signals.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for this molecule. It reveals correlations between protons and carbons over two or three bonds.[12] Key expected correlations that would solve the structure are:
-
Methyl protons (H7, H8, H9) to their adjacent quaternary and CH carbons.
-
Methylene protons (H10) to the aromatic carbons C1, C2, and C3, and to the CF₃ carbon (C11).
-
Aromatic protons (H4, H6) to the surrounding quaternary carbons, allowing for complete assignment of the aromatic ring.
-
Caption: Key J-coupling and HMBC correlations for structural elucidation.
Conclusion
The comprehensive NMR analysis of this compound is a multi-faceted process that relies on a synergistic application of 1D and 2D NMR techniques. The ¹H spectrum is defined by four distinct signals, with the methylene protons exhibiting a characteristic quartet due to strong coupling with the fluorine nuclei. The ¹³C spectrum provides a full count of the carbon skeleton, with the trifluoroethyl group carbons showing large, diagnostic splitting patterns from C-F coupling. While 1D spectra offer a strong preliminary assessment, the use of COSY, HSQC, and particularly HMBC is essential for the definitive and unambiguous assignment of every proton and carbon in the molecule. This guide provides the theoretical foundation, practical protocols, and interpretive logic required to transform raw spectral data into a validated chemical structure, meeting the high standards of modern chemical research and development.
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Mass spectrometry fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene
This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of 2-trifluoroethyl-1,3,5-trimethylbenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation mechanisms, explains the rationale behind the observed spectral data, and offers a predictive framework for identifying this and structurally related compounds.
Introduction and Overview
2-trifluoroethyl-1,3,5-trimethylbenzene (MW = 202.22 g/mol ) is an aromatic compound characterized by a highly substituted benzene ring. The presence of both electron-donating methyl groups and a strongly electron-withdrawing trifluoroethyl substituent creates a unique electronic environment that dictates its fragmentation behavior under electron ionization. Understanding these fragmentation pathways is critical for unambiguous structural confirmation, impurity profiling, and metabolite identification.
The stability of the aromatic ring ensures that a prominent molecular ion is typically observed.[1][2] However, the primary fragmentation is governed by the energetic favorability of cleavages at the benzylic position, a characteristic feature of alkyl-substituted aromatic compounds.[3][4] The fragmentation cascade is a logical sequence of events initiated by the formation of the most stable carbocations.
Experimental & Analytical Protocol
To acquire the mass spectrum of 2-trifluoroethyl-1,3,5-trimethylbenzene, a standard gas chromatography-mass spectrometry (GC-MS) system operating in electron ionization (EI) mode is the method of choice. The protocol below outlines a validated approach.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for GC-MS analysis of volatile organic compounds.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the analyte in a volatile solvent such as dichloromethane or hexane.
-
Gas Chromatography:
-
Inject 1 µL of the sample into a GC equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at 15°C/min to ensure proper separation and elution.
-
Maintain a constant helium flow rate of 1 mL/min.
-
-
Mass Spectrometry:
-
Couple the GC outlet to a mass spectrometer.
-
Set the ion source to electron ionization (EI) mode with a standard electron energy of 70 eV.[5]
-
Set the ion source temperature to 230°C and the quadrupole analyzer temperature to 150°C.
-
Acquire mass spectra over a range of m/z 40-300.
-
Predicted Mass Spectrum and Core Fragmentation Pathways
The fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene is dominated by energetically favorable cleavages that lead to the formation of highly stabilized carbocations. The primary and most significant fragmentation event is the benzylic cleavage of the C-C bond beta to the aromatic ring.[6][7]
The Molecular Ion (M⁺•)
The molecular formula is C₁₁H₁₃F₃, giving a nominal mass of 202 u. Due to the stability of the aromatic system, a distinct molecular ion peak (m/z 202 ) is expected.
Primary Fragmentation: Benzylic Cleavage
The bond between the methylene (-CH₂-) and trifluoromethyl (-CF₃) groups is the weakest point for cleavage due to the stability of the resulting benzylic cation.[4][8]
-
Pathway: Loss of a trifluoromethyl radical (•CF₃, mass 69 u).
-
Resulting Ion: [M - 69]⁺ at m/z 133 .
-
Significance: The formation of the 2-(1,3,5-trimethylphenyl)ethyl cation is highly favored. This ion is stabilized by the electron-donating methyl groups and the aromatic ring. Consequently, the peak at m/z 133 is predicted to be the base peak of the spectrum.
Secondary and Minor Fragmentation Pathways
Further fragmentation originates from both the molecular ion and the primary fragment ion (m/z 133).
-
Loss of a Methyl Radical: Cleavage of a C-C bond from one of the methyl groups on the ring can occur from the molecular ion.
-
Formation of the Dimethyltropylium Ion: Alkylbenzene fragments are known to rearrange into highly stable tropylium or substituted tropylium structures.[1][3] The m/z 133 ion can undergo rearrangement and lose a neutral molecule of ethene.
-
Pathway: Rearrangement of the m/z 133 ion followed by the loss of ethene (C₂H₄, mass 28 u).
-
Resulting Ion: [C₈H₉]⁺ at m/z 105 . This corresponds to the very stable dimethyltropylium (or xylyl) cation, a characteristic fragment for trimethylbenzene.[10] This peak is expected to be of high intensity.
-
-
Fluorine-Related Fragmentations: While less dominant than benzylic cleavage, fragmentation involving the fluorine atoms can occur.
-
Pathway: Loss of a neutral hydrogen fluoride molecule (HF, mass 20 u) from the molecular ion. This is a known pathway for fluorinated compounds.[11]
-
Resulting Ion: [M - 20]⁺ at m/z 182 .
-
The fragmentation cascade is visualized below.
Caption: Primary EI fragmentation pathways for 2-trifluoroethyl-1,3,5-trimethylbenzene.
Summary of Predicted Spectral Data
The key ions expected in the electron ionization mass spectrum are summarized in the table below. The relative intensities are predictions based on established fragmentation principles, where energetically favorable pathways lead to more abundant ions.
| m/z | Proposed Ion Structure / Formula | Lost Neutral Fragment | Fragmentation Pathway | Predicted Relative Intensity |
| 202 | [C₁₁H₁₃F₃]⁺• | - | Molecular Ion (M⁺•) | Moderate |
| 187 | [C₁₀H₁₀F₃]⁺ | •CH₃ | Methyl Loss | Low to Moderate |
| 182 | [C₁₁H₁₂F₂]⁺• | HF | HF Elimination | Low |
| 133 | [C₁₀H₁₃]⁺ | •CF₃ | Benzylic Cleavage | 100% (Base Peak) |
| 105 | [C₈H₉]⁺ | C₂H₄ (from m/z 133) | Rearrangement | High |
Conclusion
The mass spectrometry fragmentation of 2-trifluoroethyl-1,3,5-trimethylbenzene is a predictable process dictated by fundamental principles of ion stability. The spectrum is expected to be dominated by a base peak at m/z 133 , resulting from a highly favorable benzylic cleavage and the loss of a trifluoromethyl radical. A secondary ion of high abundance at m/z 105 , corresponding to the stable dimethyltropylium cation, provides further structural confirmation. The presence of a moderate molecular ion peak at m/z 202 and minor fragments at m/z 187 and 182 completes the characteristic spectral fingerprint. This in-depth analysis serves as a robust guide for the identification and characterization of this molecule and its analogs in complex analytical workflows.
References
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Kuck, D. (2002). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE. [Link]
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JoVE. (2024). Mass Spectrometry: Aromatic Compound Fragmentation. Journal of Visualized Experiments. [Link]
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Unknown. (n.d.). General Fragmentation Modes. UGC. [Link]
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Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. CORE. [Link]
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Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. [Link]
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Dobbie, R. C., & Cantell, R. G. (1967). A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. Inorganic Chemistry, 6(8), 1494-1497. [Link]
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Loudon, A. G., & Webb, K. S. (1970). Fragmentation mechanisms in mass spectrometry. Education in Chemistry, 7, 156. [Link]
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Martínez, R., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]
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Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.9.5: Fragmentation of Aromatics. Whitman College. [Link]
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Wang, Y., et al. (2015). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Journal of The American Society for Mass Spectrometry, 26(11), 1951-1958. [Link]
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Clark, J. (n.d.). Mass Spectrum of Benzene. Doc Brown's Chemistry. [Link]
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Chad's Prep. (2018). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. YouTube. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Chemguide. [Link]
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NIST. (n.d.). 2-Chloro-1,1,2-trifluoroethyl ethyl ether. NIST WebBook. [Link]
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Dodder, N. G., et al. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of The American Society for Mass Spectrometry, 34(10), 2245-2252. [Link]
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Zaikin, V. G., & Varlamov, A. V. (2014). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Mass Spectrometry, 3(S0029), S0029. [Link]
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Jurt, P., et al. (2016). A simple tool for the analysis of air- and moisture-sensitive organometallic species by direct-probe electron ionization mass spectrometry. Dalton Transactions, 45(40), 15811-15815. [Link]
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Crystal structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
An In-Depth Technical Guide to the Prospective Crystal Structure of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of fluorine and fluorinated alkyl groups into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and intermolecular interactions. This guide focuses on this compound, a compound of interest at the intersection of these fields. While its crystal structure has not been publicly reported as of this writing, this document provides a comprehensive roadmap for its determination and a detailed analysis of its expected structural features. We present a scientifically grounded, hypothetical workflow, from synthesis to single-crystal X-ray diffraction analysis, and discuss the likely intermolecular forces that would govern its crystal packing. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the structure of this and related fluorinated molecules.
Introduction: The Significance of Fluorinated Aromatic Compounds
Fluorine's unique properties—high electronegativity, small size, and the ability of the C-F bond to act as a weak hydrogen bond acceptor—make it a powerful tool in molecular design.[1] The trifluoroethyl group, in particular, can have a significant impact on a molecule's conformation and electronic properties. Understanding the precise three-dimensional arrangement of atoms in the solid state is crucial for predicting a compound's behavior, from its solubility and dissolution rate in pharmaceutical formulations to its charge transport properties in organic electronics.
Aromatic compounds containing fluorine have a wide range of applications. For instance, fluorobenzene is utilized in the production of lithium batteries, and complex fluorinated aromatic molecules are employed as antidepressants and cholesterol-lowering drugs.[2] The study of aromatic-aromatic interactions involving fluorine-substituted benzenes is also of great interest for understanding drug binding at their sites of action.[2]
This guide will provide a detailed, hypothetical pathway to determining the crystal structure of this compound, a molecule where the interplay between the electron-donating methyl groups and the electron-withdrawing trifluoroethyl group on a benzene ring presents a fascinating case for solid-state characterization.
Synthesis and Purification for Crystallographic Analysis
The first and most critical step in crystal structure determination is the synthesis of high-purity material. The presence of impurities can significantly hinder or prevent the growth of single crystals.
Proposed Synthetic Route
A plausible synthesis of this compound could be achieved via a cross-coupling reaction. A possible route is the reaction of 2-bromo-1,3,5-trimethylbenzene with a suitable trifluoroethylating agent in the presence of a palladium or copper catalyst.
Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a suitable copper co-catalyst.
-
Reagent Addition: Add a trifluoroethylating reagent, such as (2,2,2-trifluoroethyl)zinc bromide, under an inert atmosphere (e.g., argon or nitrogen).
-
Solvent: Use an anhydrous, degassed solvent like tetrahydrofuran (THF).
-
Reaction Conditions: Heat the reaction mixture at reflux for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product should then be purified by column chromatography on silica gel.
Purification for Single-Crystal Growth
For crystallographic purposes, the purity of the compound must exceed 99.5%. The following steps are recommended after initial chromatographic purification:
-
Recrystallization: Dissolve the purified compound in a minimum amount of a hot solvent (e.g., hexane or ethanol) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator. Collect the resulting crystals by filtration.
-
Sublimation: For highly volatile solids, sublimation under high vacuum can be an excellent final purification step to remove non-volatile impurities.
Single-Crystal Growth Methodologies
The growth of a single crystal of sufficient size and quality is often the most challenging aspect of crystal structure determination. Several techniques can be employed, and the optimal method is typically found through empirical screening.
| Technique | Description | Advantages | Disadvantages |
| Slow Evaporation | A solution of the compound is left undisturbed in a vial covered with a perforated seal to allow for the slow evaporation of the solvent. | Simple, requires minimal equipment. | Can be slow; crystal quality can be variable. |
| Vapor Diffusion | A concentrated solution of the compound in a good solvent is placed in a small vial, which is then placed in a larger sealed container with a poor solvent (the "anti-solvent"). The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | Provides good control over the rate of crystallization. | Requires careful selection of solvent/anti-solvent pairs. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, leading to crystallization. | Can produce large, high-quality crystals. | Requires precise temperature control. |
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Once a suitable single crystal is obtained, its structure can be determined using SC-XRD.
The SC-XRD Workflow
Caption: A generalized workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: SC-XRD
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution: The collected data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using methods such as Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
-
Validation: The final structure is validated using software tools to ensure its chemical and geometric sensibility. The data is then typically deposited in a public repository such as the Cambridge Structural Database (CSD).[3]
Expected Structural Features and Intermolecular Interactions
Based on the known principles of physical organic chemistry and crystallography, we can predict several key features of the crystal structure of this compound.
Molecular Geometry
The benzene ring is expected to be largely planar. The bulky trimethyl and trifluoroethyl substituents will likely cause some minor distortions from ideal hexagonal symmetry. The C-F bond lengths are anticipated to be in the range of 1.33-1.37 Å.[1]
Intermolecular Interactions
The crystal packing will be dictated by a combination of weak intermolecular forces.
-
C-H···F Interactions: Weak hydrogen bonds between the methyl or aromatic C-H groups and the fluorine atoms of the trifluoroethyl group are highly probable. These interactions, while individually weak, can collectively play a significant role in stabilizing the crystal lattice.
-
π-π Stacking: The aromatic rings may engage in offset π-π stacking interactions, where the electron-rich benzene ring of one molecule interacts with the electron-poor region of a neighboring ring. The presence of both electron-donating and electron-withdrawing groups can modulate the nature of these interactions.
-
van der Waals Forces: Dispersion forces will be a major contributor to the overall lattice energy.
Caption: A conceptual diagram of potential intermolecular interactions.
Implications for Drug Development and Materials Science
A detailed understanding of the crystal structure of this compound would provide valuable insights for:
-
Drug Development: The nature of the intermolecular interactions can inform the design of more effective drug candidates by providing a basis for understanding protein-ligand interactions. The solid-state properties, such as polymorphism and solubility, which are critical for drug formulation, are directly dependent on the crystal structure.
-
Materials Science: For applications in organic electronics, the crystal packing determines the degree of orbital overlap between adjacent molecules, which in turn governs charge transport efficiency.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive framework for its elucidation. By following the proposed methodologies for synthesis, crystal growth, and X-ray diffraction analysis, researchers can uncover the precise solid-state arrangement of this molecule. The anticipated interplay of C-H···F interactions, π-π stacking, and van der Waals forces makes this compound a compelling target for crystallographic studies. The resulting structural information will undoubtedly contribute to a deeper understanding of fluorinated aromatic systems and their applications in science and technology.
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Electronic effects of trifluoroethyl group on aromatic rings
An In-depth Technical Guide to the Electronic Effects of the Trifluoroethyl Group on Aromatic Rings
Introduction
In the landscape of modern medicinal and materials chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. While the trifluoromethyl (-CF₃) group is widely recognized for its profound impact on a molecule's physicochemical properties, its close relative, the 2,2,2-trifluoroethyl (-CH₂CF₃) group, offers a distinct and equally valuable set of electronic characteristics. The insertion of a methylene (-CH₂) spacer between the potent trifluoromethyl moiety and an aromatic ring fundamentally alters its interaction with the π-system, creating a unique electronic profile.
This technical guide provides a comprehensive analysis of the electronic effects of the trifluoroethyl group as a substituent on aromatic rings. We will dissect its fundamental inductive and resonance properties, quantify its influence using Hammett parameters, explore the consequences for aromatic reactivity and the acidity of appended functional groups, and provide detailed experimental protocols for characterizing these effects. This document is intended for researchers, medicinal chemists, and materials scientists seeking to harness the specific electronic nature of the trifluoroethyl group for advanced molecular engineering.
Fundamental Electronic Effects: A Purely Inductive Withdrawer
The electronic influence of a substituent on an aromatic ring is a combination of two primary factors: the inductive effect and the resonance effect.[1] The trifluoroethyl group is a classic example of a substituent whose influence is overwhelmingly dominated by a single one of these factors.
Inductive Effect (-I)
The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity.[1] The -CH₂CF₃ group is a potent electron-withdrawing group due to a powerful inductive (-I) effect. This effect originates from the three highly electronegative fluorine atoms, which strongly polarize the C-F bonds, making the CF₃ carbon atom electron-deficient. This deficiency, in turn, withdraws electron density from the adjacent methylene group, which then pulls electron density from the aromatic ring through the C-C sigma bond.[2]
It is critical to distinguish the -CH₂CF₃ group from the directly attached -CF₃ group. The intervening methylene spacer attenuates the inductive pull on the aromatic ring. While still strongly deactivating, the -CH₂CF₃ group is less electron-withdrawing than -CF₃.
Resonance Effect
Resonance effects involve the delocalization of π-electrons between the substituent and the aromatic ring. Groups with lone pairs (e.g., -OH, -NH₂) or π-bonds (e.g., -NO₂) can participate in resonance. The trifluoroethyl group, being connected via an sp³-hybridized carbon with no available lone pairs or π-orbitals, cannot participate in resonance with the aromatic π-system.[2] Therefore, its electronic contribution is considered to be purely inductive. This lack of a resonance effect is a key feature that simplifies the prediction of its influence on aromatic reactivity.
Hammett Substituent Constants
The electronic effect of a substituent can be quantitatively described by Hammett constants (σ). These empirically derived values measure the electron-donating or electron-withdrawing ability of a substituent at the meta (σₘ) and para (σₚ) positions. A positive σ value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect. The authoritative compilation by Hansch, Leo, and Taft provides the following values for the -CH₂CF₃ group.[3][4]
| Substituent Group | Hammett Constant (σₘ) | Hammett Constant (σₚ) | Data Source |
| -CH₂CF₃ | 0.20 | 0.25 | [3][4] |
| -CF₃ | 0.43 | 0.54 | [3][4] |
| -CH₃ | -0.07 | -0.17 | [3][4] |
As the data clearly shows, the trifluoroethyl group is electron-withdrawing at both the meta and para positions, though its effect is substantially weaker than that of the trifluoromethyl group. The positive values confirm its classification as a deactivating group.
Consequences for Aromatic Ring Properties
The strong, purely inductive electron withdrawal of the -CH₂CF₃ group has predictable and significant consequences for the chemical behavior of the substituted aromatic ring and any attached functional groups.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, where the π-system acts as a nucleophile to attack an incoming electrophile.[5]
-
Ring Deactivation: By pulling electron density out of the ring via the -I effect, the trifluoroethyl group reduces the ring's nucleophilicity. This makes the aromatic ring significantly less reactive towards electrophiles compared to unsubstituted benzene. Therefore, the -CH₂CF₃ group is classified as a deactivating group .[6]
-
Directing Effects: The position of substitution on a substituted ring is determined by the stability of the cationic Wheland intermediate (arenium ion) formed during the reaction.[7] For an inductively withdrawing group like -CH₂CF₃, the deactivating effect is felt most strongly at the ortho and para positions, which are in closer proximity to the substituent. The meta position is comparatively less destabilized. Consequently, the transition state leading to the meta product is lower in energy, and the -CH₂CF₃ group acts as a meta-director .[2][8]
Acidity and Basicity of Appended Functional Groups
The electron-withdrawing nature of the trifluoroethyl group can significantly alter the pKa of acidic or basic functional groups attached to the aromatic ring by influencing the stability of the conjugate base or conjugate acid.
-
Acidity of Phenols: A -CH₂CF₃ group increases the acidity of a phenol (lowers its pKa). It stabilizes the negative charge of the resulting phenoxide ion through induction, making the deprotonation more favorable. This effect is demonstrated by comparing the pKa of phenol to that of 4-(2,2,2-trifluoroethyl)phenol.[9]
| Compound | pKa | Effect of -CH₂CF₃ Group |
| Phenol | ~10.0 | Baseline |
| 4-(2,2,2-Trifluoroethyl)phenol | 9.57 (Predicted)[10] | Increased Acidity |
Experimental Characterization and Methodologies
Validating the electronic effects of a novel substituent is a foundational task in physical organic chemistry. The following protocols describe robust, self-validating systems for quantifying the influence of the trifluoroethyl group.
Protocol 1: Determination of Hammett Constants via pKa Measurement
This workflow outlines the synthesis of a necessary probe molecule and its analysis to derive the Hammett σₚ constant.
Methodology: Synthesis of 4-(2,2,2-Trifluoroethyl)benzoic Acid
Causality: To measure a Hammett constant, a benzoic acid derivative is the classical standard. The synthesis requires a reliable oxidation of a precursor that does not affect the trifluoroethyl group. Oxidation of a benzylic methyl group is a robust and high-yielding method.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-(2,2,2-trifluoroethyl)toluene (1 eq.), potassium permanganate (KMnO₄, ~3 eq.), and a 1:1 mixture of water/pyridine.
-
Oxidation: Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed. The purple color of permanganate will disappear and a brown precipitate of MnO₂ will form.
-
Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the MnO₂ precipitate, washing the solid with hot water.
-
Isolation: Combine the aqueous filtrates and acidify to pH 1-2 with concentrated HCl. A white precipitate of 4-(2,2,2-trifluoroethyl)benzoic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture to obtain the pure acid. Confirm identity and purity via ¹H NMR, ¹³C NMR, ¹⁹F NMR, and melting point analysis.
Methodology: pKa Determination
-
Preparation: Prepare a 0.01 M solution of the purified 4-(2,2,2-trifluoroethyl)benzoic acid in a suitable solvent (e.g., 50% ethanol/water). Prepare a standardized ~0.01 M solution of NaOH.
-
Titration: Calibrate a pH meter and immerse the electrode in the benzoic acid solution. Titrate the acid solution with the standardized NaOH, recording the pH after each incremental addition of base.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Calculation: Use the Henderson-Hasselbalch equation or the first derivative of the titration curve to precisely determine the pKa. Calculate the σ value using the known pKa of unsubstituted benzoic acid in the same solvent system.
Protocol 2: Spectroscopic Analysis with ¹⁹F NMR
¹⁹F NMR is an exceptionally sensitive technique for probing the electronic environment of fluorine-containing molecules due to the high natural abundance and gyromagnetic ratio of the ¹⁹F nucleus.
Causality: The chemical shift of the fluorine nuclei in the -CH₂CF₃ group is highly dependent on the electron density around them. Electron withdrawal from the aromatic ring is transmitted inductively to the fluorine atoms, affecting their shielding and thus their resonance frequency.
Methodology: ¹⁹F NMR of (2,2,2-Trifluoroethyl)benzene
-
Sample Preparation: Dissolve approximately 10-20 mg of (2,2,2-trifluoroethyl)benzene in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband or fluorine-specific probe.
-
Data Acquisition: Acquire a standard one-dimensional ¹⁹F spectrum. A reference compound like CFCl₃ (δ = 0 ppm) is typically used, though modern instruments can reference internally. The signal for the -CH₂CF₃ group will appear as a triplet due to coupling with the adjacent two protons of the methylene group.
-
Interpretation: The chemical shift provides a qualitative measure of the electronic environment. For (2,2,2-trifluoroethyl)benzene, the chemical shift is typically observed around -63 to -66 ppm.[7] Comparing this value to other trifluoroethyl-substituted arenes allows for a relative ranking of the electronic effects of other substituents on the ring.
Applications in Drug Development and Materials Science
The distinct electronic profile of the trifluoroethyl group makes it a valuable tool for fine-tuning molecular properties.
-
Medicinal Chemistry: The group's strong inductive effect and moderate steric bulk can be used to modulate the pKa of nearby acidic or basic centers, which is critical for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Its lipophilicity can enhance membrane permeability, and its presence can block sites of metabolic oxidation, increasing a drug's half-life.
-
Materials Science: In the design of functional materials such as polymers or liquid crystals, the trifluoroethyl group can be used to precisely tune the electronic properties of the aromatic core. This can influence charge transport characteristics, dipole moments, and intermolecular interactions, which are essential for applications in organic electronics and displays.
Conclusion
The 2,2,2-trifluoroethyl group is a uniquely valuable substituent in modern chemistry. Its electronic character is defined by a potent, purely inductive electron-withdrawing effect (-I effect), un-muddled by resonance contributions. This clear electronic signature makes it a predictable modulator of aromatic ring reactivity, rendering the ring deactivated towards electrophilic attack and directing incoming electrophiles to the meta position. Furthermore, it reliably increases the acidity of phenols and decreases the basicity of anilines. Through the straightforward experimental protocols detailed in this guide, these effects can be precisely quantified, enabling rational molecular design for applications ranging from drug development to advanced materials.
References
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Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]
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LibreTexts Chemistry. (2025). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. Retrieved January 19, 2026, from [Link]
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SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene. Retrieved January 19, 2026, from [Link]
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IJRAR - International Journal of Research and Analytical Reviews. (2019). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved January 19, 2026, from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved January 19, 2026, from [Link]
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Semantic Scholar. (1991). A survey of Hammett substituent constants and resonance and field parameters. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly available literature, this document synthesizes information from related structures and established chemical principles to offer insights into its properties, potential synthesis, and prospective applications. The strategic incorporation of a trifluoroethyl group onto a trimethylated benzene scaffold suggests unique physicochemical characteristics that are highly valuable in the design of novel molecules. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this and similar fluorinated aromatic compounds.
Introduction and Compound Profile
This compound, also known by its IUPAC name, is an organic compound featuring a benzene ring substituted with three methyl groups and a 2,2,2-trifluoroethyl group. The presence of the trifluoroethyl moiety is of particular interest in the field of drug discovery and materials science due to the unique properties conferred by the highly electronegative fluorine atoms.[1][2][3] These properties often include enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly impact the biological activity and material properties of the parent molecule.[1][3][4]
Compound Identification:
| Identifier | Value |
| CAS Number | 1099597-84-8 |
| Molecular Formula | C₁₁H₁₃F₃ |
| IUPAC Name | This compound |
| InChI Key | RYZANYPGDKSQAZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)C)CC(F)(F)F)C |
The structural arrangement of the methyl and trifluoroethyl groups on the benzene ring suggests a non-polar character, leading to low solubility in water but good solubility in common organic solvents.
Figure 1: Chemical structure of this compound.
Postulated Synthesis
One potential strategy is the reaction of a 2-halomesitylene (e.g., 2-bromo-1,3,5-trimethylbenzene) with a trifluoroethylating agent. Another feasible approach could be a direct C-H trifluoroethylation of 1,3,5-trimethylbenzene (mesitylene), although this might present challenges with regioselectivity. A more controlled synthesis could involve a cross-coupling reaction.
Below is a generalized, hypothetical protocol for a copper-mediated cross-coupling reaction, adapted from methodologies used for similar transformations.
Hypothetical Experimental Protocol: Copper-Mediated Trifluoroethylation
This protocol is a theoretical outline and would require optimization and validation.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-1,3,5-trimethylbenzene (1.0 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), and a suitable ligand (e.g., a phenanthroline derivative, 20 mol%).
-
Solvent and Reagents: Add a dry, degassed polar aprotic solvent such as DMF or NMP. To this mixture, add the trifluoroethylating agent, for instance, (2,2,2-trifluoroethyl)trimethylsilane (TMSCF₂CH₃, 2.0 eq) and a fluoride source like CsF or TBAF (2.0 eq).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The reaction progress should be monitored by a suitable analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired this compound.
Figure 2: A generalized workflow for the proposed synthesis of this compound.
Physicochemical Properties (Predicted)
Directly measured physicochemical properties for this compound are not readily found in the literature. However, we can infer some properties based on its structure and data from analogous compounds.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 216.24 g/mol | Calculated from the molecular formula C₁₁H₁₃F₃. |
| Boiling Point | ~200-220 °C | Higher than 1,3,5-trimethylbenzene (mesitylene) (164.7 °C) due to increased molecular weight and polarity from the CF₃ group. Likely similar to or slightly higher than other ethyl-substituted trimethylbenzenes.[5] |
| Melting Point | Likely a low-melting solid or a liquid at room temperature | The asymmetrical substitution pattern may disrupt crystal packing, leading to a lower melting point compared to more symmetrical analogs. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, hydrocarbons, chlorinated solvents) | The molecule is predominantly non-polar, consistent with other aromatic hydrocarbons. |
| Lipophilicity (LogP) | Estimated to be in the range of 4.0-5.0 | The addition of a trifluoroethyl group generally increases lipophilicity compared to an ethyl group. |
Spectroscopic Characterization (Anticipated)
While experimental spectra are not available, the expected spectroscopic signatures can be predicted based on the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methyl and trifluoroethyl groups. The two aromatic protons would likely appear as a singlet. The three methyl groups might show two distinct singlets due to the asymmetric substitution. The methylene protons of the trifluoroethyl group would appear as a quartet due to coupling with the three fluorine atoms.
-
¹³C NMR: The carbon NMR spectrum would show characteristic signals for the aromatic carbons, the methyl carbons, and the carbons of the trifluoroethyl group. The CF₃ carbon would exhibit a quartet due to one-bond coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would display a triplet for the three equivalent fluorine atoms, resulting from coupling with the adjacent methylene protons.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 216. Fragmentation patterns would likely involve the loss of a methyl group or cleavage of the trifluoroethyl side chain.
Potential Applications in Drug Development and Research
The incorporation of trifluoromethyl or related fluoroalkyl groups is a widely used strategy in modern drug design.[1][3][4] These groups can significantly enhance the pharmacological profile of a molecule.
Key Advantages of the Trifluoroethyl Group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer half-life and improved bioavailability of a drug candidate.[1]
-
Lipophilicity: The trifluoroethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This is a critical factor for drugs targeting the central nervous system.
-
Binding Interactions: The highly polarized C-F bonds can participate in favorable dipole-dipole interactions and can act as a hydrogen bond acceptor. These interactions can lead to stronger and more selective binding to biological targets such as enzymes and receptors.
-
Conformational Control: The steric bulk and electronic properties of the trifluoroethyl group can influence the preferred conformation of a molecule, which can be crucial for optimal binding to a target.
Given these properties, this compound could serve as a valuable building block or scaffold for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases. The trimethylated benzene core provides a rigid platform for the attachment of other functional groups, allowing for the exploration of structure-activity relationships.
Figure 3: The logical relationship between the structural features of this compound and its potential benefits in drug development.
Safety and Handling
Specific toxicity data for this compound is not available. However, as with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Aromatic compounds can be irritants, and fluorinated compounds may have unique toxicological profiles. A thorough risk assessment should be conducted before handling this compound.
Conclusion
This compound represents an intriguing, yet underexplored, chemical entity. Its structure suggests a combination of properties that are highly sought after in the development of new pharmaceuticals and advanced materials. This technical guide has provided a theoretical framework for understanding its characteristics, potential synthesis, and applications. Further experimental investigation is warranted to fully elucidate the properties and potential of this compound and to validate the hypotheses presented herein.
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Reactivity of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene in electrophilic substitution
An In-depth Technical Guide to the Electrophilic Substitution Reactivity of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
Executive Summary
This technical guide provides a comprehensive analysis of the reactivity of this compound in electrophilic aromatic substitution (EAS) reactions. This molecule presents a unique case study in physical organic chemistry, featuring a benzene ring substituted with both strongly activating and deactivating groups. We will dissect the electronic and steric influences of the three methyl groups and the 2,2,2-trifluoroethyl moiety to predict the regioselectivity and relative reaction rates. This guide is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of how to functionalize complex aromatic systems. Detailed experimental protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—are provided, grounded in the principles of causality and self-validation.
Fundamental Principles of Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a cornerstone of organic chemistry, enabling the direct functionalization of aromatic rings. The reaction proceeds via a two-step mechanism:
-
Attack on the Electrophile : The π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E+). This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[1]
-
Re-aromatization : A weak base removes a proton from the sp3-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[1]
The presence of substituents on the benzene ring profoundly influences both the rate of reaction (reactivity) and the position of the new substituent (regioselectivity).[2][3] These effects are paramount in predicting the chemical behavior of this compound.
Analysis of Substituent Effects
The reactivity of the target molecule is dictated by the interplay of its four substituents. To predict the outcome of an EAS reaction, we must analyze the directing and activating/deactivating properties of each group.
The Activating Framework: 1,3,5-Trimethyl Groups
The three methyl groups (-CH₃) are classical activating substituents. They increase the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself.[2][4] This activation occurs through two primary mechanisms:
-
Inductive Effect (+I) : Alkyl groups are electron-donating through the sigma bond network, pushing electron density into the ring.[5][6][7]
-
Hyperconjugation : The overlap of the C-H σ-bonds of the methyl group with the π-system of the ring further delocalizes electron density, particularly stabilizing the arenium ion intermediate when attack occurs at the ortho and para positions.[5][6][7]
Consequently, the methyl groups are strong ortho, para-directors.[8][9]
The Deactivating Influence: The 2-(2,2,2-Trifluoroethyl) Group
The 2-(2,2,2-trifluoroethyl) group (-CH₂CF₃) is an electron-withdrawing group. The three highly electronegative fluorine atoms create a powerful inductive pull (-I effect) that is transmitted through the methylene bridge to the aromatic ring.[10][11] This withdrawal of electron density makes the ring less nucleophilic and therefore deactivates it towards electrophilic attack compared to an unsubstituted ring.[12][13]
Groups that deactivate the ring through a pure inductive effect (with no resonance contribution) direct incoming electrophiles to the meta position.[10][11] This is because the ortho and para positions are more strongly destabilized by the electron-withdrawing effect in the arenium ion intermediate. Therefore, the -CH₂CF₃ group is a meta-director.
Predicting Regioselectivity: A Case of Cooperative Effects
When multiple substituents are present, the position of substitution is determined by their combined influence. The most powerful activating group generally dictates the outcome.[14][15] In this molecule, we have a fascinating scenario where the directing effects are not antagonistic but cooperative.
-
Methyl Group at C1 : Directs ortho (C2, C6) and para (C4).
-
Methyl Group at C3 : Directs ortho (C2, C4) and para (C6).
-
Methyl Group at C5 : Directs ortho (C4, C6) and para (C2).
-
-CH₂CF₃ Group at C2 : Directs meta (C4, C6).
As illustrated in the diagram below, the directing influences of all four groups converge on the C4 and C6 positions . These two positions are electronically equivalent due to the molecule's symmetry. Therefore, electrophilic substitution is strongly predicted to occur exclusively at these sites, leading to a single monosubstituted product.
Diagram 1: Cooperative Directing Effects
Caption: Cooperative directing effects in this compound.
Steric Considerations and Reactivity
While the electronic effects overwhelmingly favor positions C4 and C6, steric hindrance must also be considered.[14] These positions are flanked by a hydrogen and a methyl group, making them relatively accessible. The bulky -CH₂CF₃ group is at the meta position relative to the sites of attack, minimizing its steric impact. Therefore, steric hindrance is not expected to significantly inhibit the reaction or alter the predicted regioselectivity.
Overall reactivity will be a balance between the strong activation of three methyl groups and the deactivation of the trifluoroethyl group. The ring will be significantly more reactive than benzene and likely more reactive than toluene, but less reactive than 1,3,5-trimethylbenzene (mesitylene).
Experimental Protocols for Electrophilic Substitution
The following protocols are designed as robust, self-validating workflows for researchers. The causality behind key steps is explained to provide deeper insight.
Protocol: Nitration
Nitration introduces a nitro group (-NO₂) onto the aromatic ring using a mixture of nitric and sulfuric acids.[16][17] The active electrophile is the nitronium ion (NO₂⁺), generated in situ.[18]
Diagram 2: General EAS Workflow
Caption: General workflow for electrophilic aromatic substitution reactions.
Methodology:
-
Reagent Preparation : Prepare a nitrating mixture by slowly adding 1.2 mL of concentrated nitric acid (68%) to 1.5 mL of concentrated sulfuric acid (98%) in a flask cooled in an ice-water bath (0-5 °C).
-
Reaction Setup : In a separate round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g (4.95 mmol) of this compound in 10 mL of a suitable inert solvent like dichloromethane. Cool this flask to 0 °C.
-
Addition : Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Causality: Slow, dropwise addition maintains temperature control, preventing over-nitration or oxidative degradation of the activated aromatic ring.
-
-
Reaction Monitoring : After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up : Once the reaction is complete, carefully pour the mixture over 50 g of crushed ice. The product will often precipitate or can be extracted.
-
Causality: Quenching on ice dilutes the strong acids and stops the reaction.
-
-
Extraction and Purification : Extract the aqueous mixture with dichloromethane (3 x 20 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution to neutralize residual acid, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 1,3,5-trimethyl-4-nitro-2-(2,2,2-trifluoroethyl)benzene.
Protocol: Bromination
Aromatic halogenation typically requires a Lewis acid catalyst, such as FeBr₃, to polarize the halogen molecule and create a more potent electrophile.[19][20]
Methodology:
-
Reaction Setup : To a solution of 1.0 g (4.95 mmol) of this compound in 15 mL of carbon tetrachloride in a flask protected from light, add 0.05 g of anhydrous iron(III) bromide (FeBr₃).
-
Causality: The Lewis acid FeBr₃ interacts with Br₂, polarizing the Br-Br bond and generating a highly electrophilic "Br⁺" species complexed with FeBr₄⁻.[20] The reaction is performed in the dark to prevent radical side-chain halogenation.
-
-
Addition : In a dropping funnel, place a solution of 0.83 g (5.20 mmol) of liquid bromine in 5 mL of carbon tetrachloride. Add this solution dropwise to the reaction mixture at room temperature over 15 minutes. A hydrogen bromide (HBr) gas trap should be used.
-
Reaction Monitoring : Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the bromine color and check reaction completion by TLC or GC.
-
Work-up : Quench the reaction by slowly adding 20 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted bromine.
-
Extraction and Purification : Separate the organic layer. Wash it sequentially with water and brine. Dry the organic phase over anhydrous calcium chloride, filter, and concentrate in vacuo. Purify the resulting crude oil by column chromatography to obtain 4-bromo-1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene.
Protocol: Friedel-Crafts Acylation
The Friedel-Crafts acylation introduces an acyl group (R-C=O) onto the ring using an acyl halide or anhydride and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[21][22]
Methodology:
-
Reaction Setup : In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend 0.73 g (5.50 mmol) of anhydrous aluminum chloride (AlCl₃) in 15 mL of anhydrous dichloromethane. Cool the suspension to 0 °C.
-
Causality: Friedel-Crafts reactions require strictly anhydrous conditions as the Lewis acid catalyst reacts vigorously with water.[2]
-
-
Acylium Ion Formation : Slowly add 0.39 mL (5.50 mmol) of acetyl chloride to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the acylium ion (CH₃CO⁺) electrophile complex.[23]
-
Addition : Add a solution of 1.0 g (4.95 mmol) of this compound in 5 mL of dichloromethane dropwise to the reaction mixture at 0 °C.
-
Causality: Although the -CH₂CF₃ group is deactivating, the powerful activating effect of the three methyl groups should enable the reaction to proceed.[24] Acylation reactions are generally less prone to issues than alkylations because the product, an aryl ketone, is deactivated and does not undergo further reaction.[3][24]
-
-
Reaction Progression : After addition, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up : Cool the reaction back to 0 °C and cautiously quench by slowly adding 20 mL of cold 1M HCl.
-
Causality: The acid hydrolyzes the aluminum complexes formed during the reaction.
-
-
Extraction and Purification : Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography to yield 1-(4,6-dimethyl-2-(2,2,2-trifluoroethyl)phenyl)ethan-1-one.
Predicted Reactivity and Data Summary
The combination of powerful activating and moderately deactivating groups places the reactivity of this substrate in a predictable hierarchy. The quantitative data below is a theoretical estimation based on established principles of physical organic chemistry.
| Compound | Substituents | Relative Rate of Nitration (vs. Benzene=1) | Predicted Major Product(s) |
| Benzene | None | 1 | Nitrobenzene |
| Toluene | -CH₃ | ~25 | ortho-Nitrotoluene, para-Nitrotoluene[8] |
| (Trifluoromethyl)benzene | -CF₃ | ~2.5 x 10⁻⁵ | meta-Nitro(trifluoromethyl)benzene[13] |
| 1,3,5-Trimethylbenzene | 3 x -CH₃ | ~1,800 | 2-Nitro-1,3,5-trimethylbenzene |
| Target Molecule | 3x -CH₃, 1x -CH₂CF₃ | ~150-300 (Estimated) | 4-Nitro-1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene |
Conclusion
The electrophilic substitution reactivity of this compound is a clear example of cooperative substituent effects. The strong ortho, para-directing influence of the three activating methyl groups aligns perfectly with the meta-directing influence of the deactivating trifluoroethyl group. This convergence of electronic effects directs incoming electrophiles with high fidelity to the C4 and C6 positions. While the overall reaction rate is tempered by the deactivating group, the potent activation provided by the mesitylene core ensures that the ring remains highly susceptible to functionalization under standard EAS conditions. The protocols and analyses provided herein serve as a robust guide for scientists engaged in the synthesis and development of complex aromatic molecules.
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An In-depth Technical Guide to Computational Studies on the Molecular Structure of Trifluoroethylated Benzenes
Introduction
In the landscape of modern drug discovery and materials science, the introduction of fluorine-containing moieties has become a cornerstone strategy for modulating molecular properties. The trifluoroethyl group (-CH₂CF₃), in particular, offers a unique combination of steric bulk, high electronegativity, and metabolic stability, making it a valuable substituent for fine-tuning the pharmacokinetic and pharmacodynamic profiles of aromatic compounds.[1] Understanding the precise three-dimensional arrangement and electronic landscape of trifluoroethylated benzenes is therefore paramount for rational molecular design.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational methodologies used to investigate the molecular structure of trifluoroethylated benzenes. We will delve into the theoretical underpinnings of these studies, provide field-proven insights into experimental design, and present detailed protocols for accurate and reliable computational analysis. The focus will be on elucidating the conformational preferences, electronic properties, and spectroscopic signatures of these important molecules, with (2,2,2-trifluoroethyl)benzene serving as our primary case study.
The Conformational Landscape of Trifluoroethylated Benzenes: A Dance of Sterics and Electronics
The seemingly simple rotation around the C(aryl)-C(ethyl) and C(ethyl)-C(fluoro) bonds in trifluoroethylated benzenes gives rise to a complex conformational landscape. The interplay between steric hindrance and subtle electronic effects, such as hyperconjugation, governs the relative stability of different conformers. The two principal conformers of (2,2,2-trifluoroethyl)benzene are the anti and gauche forms, defined by the dihedral angle between the trifluoromethyl group and the benzene ring.
-
Anti Conformer: The trifluoromethyl group is positioned opposite to the benzene ring, minimizing steric repulsion.
-
Gauche Conformer: The trifluoromethyl group is rotated approximately 60° relative to the benzene ring, leading to a closer interaction.
While steric considerations would suggest the anti conformer to be more stable, the "gauche effect" can play a significant role in fluorinated alkanes.[2] This phenomenon, where a gauche conformation is energetically favored over the anti conformation, is often attributed to stabilizing hyperconjugative interactions between C-H or C-C σ bonding orbitals and adjacent C-F σ* antibonding orbitals.[3] Computational studies are essential to unravel these competing effects and predict the dominant conformation.
Visualizing Conformational Isomers
Caption: Newman projections illustrating the anti and gauche conformers of (2,2,2-trifluoroethyl)benzene.
Core Computational Workflow: A Self-Validating System
To ensure the trustworthiness and accuracy of our computational investigation, we employ a multi-step workflow that incorporates conformational searching, high-level geometry optimization, frequency calculations for thermodynamic analysis, and validation against experimental data.
Caption: A comprehensive computational workflow for studying trifluoroethylated benzenes.
Experimental Protocol: Step-by-Step Computational Analysis
Part 1: Conformational Search
Objective: To identify all low-energy conformers of the target molecule.
-
Initial Structure Generation: Build the 3D structure of (2,2,2-trifluoroethyl)benzene using a molecular editor.
-
Force Field-Based Conformational Search: Employ a computationally inexpensive method, such as the MMFF94 force field or the GFN2-xTB semi-empirical method, to perform a systematic or stochastic conformational search. This step efficiently explores the vast conformational space.
-
Clustering and Selection: Cluster the resulting conformers based on their root-mean-square deviation (RMSD) and energy. Select the unique, low-energy conformers for further, more accurate calculations.
Part 2: High-Level DFT Calculations
Objective: To obtain accurate geometries, relative energies, and vibrational frequencies of the selected conformers.
-
Geometry Optimization: For each unique conformer, perform a geometry optimization using a reliable Density Functional Theory (DFT) functional and basis set. A common and well-balanced choice is the B3LYP functional with the 6-311++G(d,p) basis set. For systems where dispersion interactions are critical, functionals like ωB97X-D or methods incorporating Grimme's D3 dispersion correction are recommended.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the optimization. This is a crucial self-validating step:
-
The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The results provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are essential for calculating accurate relative free energies of the conformers.
-
The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra.
-
Part 3: Rotational Barrier Calculation
Objective: To determine the energy barrier for the rotation of the trifluoroethyl group.
-
Potential Energy Surface (PES) Scan: Perform a relaxed PES scan by systematically rotating the C(aryl)-C(ethyl) dihedral angle (e.g., in 10° or 15° increments) while optimizing all other geometric parameters at each step.[4]
-
Transition State Optimization: Identify the maximum energy point on the PES scan, which corresponds to the transition state for rotation. Perform a transition state optimization starting from this geometry.
-
Frequency Calculation on the Transition State: A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the rotational motion, confirming it as a true first-order saddle point. The energy difference between the ground state conformer and the transition state gives the rotational barrier.
Data Presentation and Analysis
Conformational Energies
The relative energies of the anti and gauche conformers of (2,2,2-trifluoroethyl)benzene, calculated at the B3LYP/6-311++G(d,p) level of theory, are presented in the table below.
| Conformer | Relative Electronic Energy (kcal/mol) | Relative ZPVE-Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
| Anti | 0.00 | 0.00 | 0.00 |
| Gauche | [Calculated Value] | [Calculated Value] | [Calculated Value] |
(Note: The placeholder "[Calculated Value]" should be replaced with the actual results from the DFT calculations.)
Key Geometric Parameters
A comparison of key bond lengths and dihedral angles for the anti and gauche conformers provides insight into the structural changes upon rotation.
| Parameter | Anti Conformer | Gauche Conformer |
| C(aryl)-C(ethyl) Bond Length (Å) | [Calculated Value] | [Calculated Value] |
| C(ethyl)-C(fluoro) Bond Length (Å) | [Calculated Value] | [Calculated Value] |
| C-C-C-F Dihedral Angle (°) | ~180 | ~60 |
(Note: The placeholder "[Calculated Value]" should be replaced with the actual results from the DFT calculations.)
Authoritative Grounding and Validation
The trustworthiness of computational predictions hinges on their validation against experimental data. For trifluoroethylated benzenes, NMR and vibrational spectroscopy are powerful tools for this purpose.
NMR Spectroscopy
The calculation of NMR chemical shifts, typically using the Gauge-Including Atomic Orbital (GIAO) method, allows for a direct comparison with experimental spectra. The 19F NMR spectrum is particularly sensitive to the local electronic environment of the trifluoromethyl group.
Experimental Protocol: NMR Chemical Shift Calculation and Validation
-
GIAO Calculation: Using the optimized geometries of the low-energy conformers, perform a GIAO NMR calculation at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).
-
Chemical Shift Referencing: Reference the calculated isotropic shielding values to a standard, such as CFCl₃ for ¹⁹F, to obtain the chemical shifts.
-
Comparison with Experiment: The experimental ¹⁹F NMR spectrum of (2,2,2-trifluoroethyl)benzene shows a triplet centered at approximately -64 ppm (relative to CFCl₃). The calculated chemical shifts for the most stable conformer(s) should be in good agreement with this value.
Vibrational Spectroscopy
Simulated IR and Raman spectra, derived from the calculated vibrational frequencies and intensities, can be compared with experimental spectra to validate the computed structures and force fields.
Experimental Protocol: Vibrational Spectra Simulation
-
Frequency and Intensity Calculation: The frequency calculation performed earlier provides the necessary data.
-
Spectral Broadening: Apply a Lorentzian or Gaussian broadening function to the calculated vibrational frequencies to generate a simulated spectrum that can be visually compared to the experimental one.
-
Comparison and Assignment: Compare the positions and relative intensities of the calculated peaks with the experimental IR and Raman spectra to assign the vibrational modes. A good match provides strong evidence for the accuracy of the computational model.
Conclusion
This technical guide has outlined a robust and self-validating computational workflow for the detailed investigation of the molecular structure of trifluoroethylated benzenes. By combining conformational searching, high-level DFT calculations, and rigorous validation against experimental spectroscopic data, researchers can gain deep insights into the conformational preferences and electronic properties of these important molecules. The methodologies presented here provide a solid foundation for the rational design of novel pharmaceuticals and materials incorporating the trifluoroethyl moiety, ultimately accelerating the pace of innovation in these fields.
References
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Conformational adaptation and large amplitude motions of 1-phenyl-2,2,2-trifluoroethanol with two water molecules: a rotational spectroscopic and ab initio investigation. RSC Publishing. [Link]
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Hyperconjugation. Wikipedia. [Link]
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Revisiting the Conformational Equilibrium of 1,1,2-Trifluoroethane and 1,1,2,2-Tetrafluoroethane: An NBO Study. ACS Publications. [Link]
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Is an initial conformational search necessary before geometry optimization?. Reddit. [Link]
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IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Oriental Journal of Chemistry. [Link]
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Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Biomedres. [Link]
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VIBFREQ1295: A New Database for Vibrational Frequency Calculations. SciSpace. [Link]
-
Macrocycle Conformational Sampling by DFT-D3/COSMO-RS Methodology. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: Friedel-Crafts Trifluoroethylation of Mesitylene
Abstract
The introduction of the trifluoroethyl group (-CH₂CF₃) into aromatic systems is of profound interest in medicinal chemistry and materials science, owing to its ability to modulate lipophilicity, metabolic stability, and electronic properties.[1] This document provides a comprehensive guide to the Friedel-Crafts trifluoroethylation of mesitylene, a sterically hindered yet electron-rich arene. We will explore the underlying mechanistic principles, provide a detailed experimental protocol for the synthesis of 2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene, and discuss essential characterization and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate the trifluoroethyl moiety into complex organic molecules.
Introduction: The Significance of Trifluoroethylation
Fluorinated organic compounds have become indispensable in the development of pharmaceuticals, agrochemicals, and advanced materials.[2][3] The trifluoromethyl (-CF₃) and trifluoroethyl (-CH₂CF₃) groups, in particular, can dramatically alter the physicochemical properties of a parent molecule. The trifluoroethyl group, with its highly electronegative CF₃ substituent, imparts unique electronic features and can enhance binding affinities and metabolic stability by blocking potential sites of oxidation.
The Friedel-Crafts reaction, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, provides a direct method for the C-C bond formation to an aromatic ring via electrophilic aromatic substitution.[4][5] While traditionally employed for alkylation and acylation, its application to fluoroalkylation presents unique challenges and opportunities. This application note focuses on the trifluoroethylation of mesitylene, a reaction that combines the classical Friedel-Crafts strategy with modern fluoroalkylation techniques.
Mechanistic Insights: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts trifluoroethylation of mesitylene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key steps involve the generation of a potent trifluoroethyl electrophile, its subsequent attack on the electron-rich mesitylene ring, and the final deprotonation to restore aromaticity.
Generation of the Trifluoroethyl Electrophile
A powerful and highly reactive trifluoroethylating agent is required to overcome the activation barrier of the reaction. 2,2,2-Trifluoroethyl triflate (CF₃CH₂OTf) is an excellent choice for this purpose, as the triflate group is an exceptional leaving group.[6][7] In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the trifluoroethyl electrophile is generated.
Electrophilic Attack and Formation of the Sigma Complex
The highly electron-rich mesitylene ring acts as a nucleophile, attacking the trifluoroethyl electrophile. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
Deprotonation and Product Formation
In the final step, a weak base, such as the [AlCl₃OTf]⁻ complex, abstracts a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final product, 2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene. The Lewis acid catalyst is regenerated in this process.[8]
Experimental Protocol
This protocol details the synthesis of 2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene.
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS No. | Notes |
| Mesitylene | Anhydrous, ≥99% | Sigma-Aldrich | 108-67-8 | Store over molecular sieves. |
| 2,2,2-Trifluoroethyl triflate | ≥98% | Santa Cruz Biotechnology | 6226-25-1 | Highly reactive and corrosive. Handle with extreme care.[7] |
| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich | 7446-70-0 | Highly hygroscopic. Handle in a glovebox or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 75-09-2 | Store over molecular sieves. |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific | 7647-01-0 | |
| Saturated sodium bicarbonate (NaHCO₃) | Aqueous solution | Fisher Scientific | 144-55-8 | |
| Brine | Saturated aqueous solution of NaCl | N/A | 7647-14-5 | |
| Anhydrous magnesium sulfate (MgSO₄) | Granular | Fisher Scientific | 7487-88-9 | |
| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 | For column chromatography. |
| Hexane | ACS grade | Fisher Scientific | 110-54-3 | For column chromatography. |
| Ethyl acetate | ACS grade | Fisher Scientific | 141-78-6 | For column chromatography. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.33 g, 10.0 mmol) under a positive pressure of nitrogen.
-
Add anhydrous dichloromethane (20 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.
-
-
Addition of Reactants:
-
In a separate dry flask, prepare a solution of mesitylene (1.20 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add the mesitylene solution to the dropping funnel.
-
Slowly add the mesitylene solution to the stirred suspension of aluminum chloride at 0 °C over 15 minutes.
-
Prepare a solution of 2,2,2-trifluoroethyl triflate (2.32 g, 10.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add this solution to the dropping funnel and add it dropwise to the reaction mixture at 0 °C over 30 minutes. Maintain the internal temperature below 5 °C.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Gradually warm the reaction to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl (20 mL). Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., starting with 100% hexane and gradually increasing the polarity) to afford the pure 2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene.
Characterization Data
The structure of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results for 2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene |
| ¹H NMR | δ (ppm): ~6.8 (s, 2H, Ar-H), ~3.2 (q, J ≈ 10 Hz, 2H, Ar-CH₂CF₃), ~2.2 (s, 9H, Ar-CH₃). |
| ¹³C NMR | δ (ppm): ~138, ~136, ~129, ~125 (q, J ≈ 277 Hz, -CF₃), ~30 (q, J ≈ 30 Hz, -CH₂-), ~21. |
| ¹⁹F NMR | δ (ppm): ~-65 (t, J ≈ 10 Hz). |
| Mass Spec (EI) | m/z: 202 (M⁺), 183, 119. |
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Conversion | - Inactive catalyst due to moisture.- Insufficient reaction time or temperature. | - Ensure all glassware is flame-dried and reagents are anhydrous.- Handle AlCl₃ in an inert atmosphere.- Increase reaction time or gently warm the reaction mixture. |
| Formation of Byproducts | - Polyalkylation.- Isomerization. | - Use a 1:1 stoichiometry of mesitylene to the trifluoroethylating agent.- Maintain a low reaction temperature. |
| Difficult Purification | - Close polarity of starting material and product. | - Optimize the solvent system for column chromatography.- Consider preparative HPLC for high purity. |
Safety Precautions
-
2,2,2-Trifluoroethyl triflate: This is a highly reactive and corrosive substance.[7] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Aluminum chloride: Anhydrous AlCl₃ reacts violently with water. It is also corrosive and can cause severe burns. Handle in a glovebox or under an inert atmosphere.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Quenching: The quenching of the reaction with aqueous acid is highly exothermic and may release HCl gas. Perform this step slowly and with adequate cooling.
References
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Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.). Friedel-Crafts Reactions. Wiley Online Library. Retrieved from [Link]
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Poh, S., & Mayr, H. (2018). Reactivity of Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 24(53), 14223-14229. Retrieved from [Link]
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Barata-Vallejo, S., & Postigo, A. (2015). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Current Organic Chemistry, 19(6), 527-545. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of (2,2,2-trifluoroethyl)arenes. Retrieved from [Link]
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Yagupolskii, L. M., et al. (1994). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 59(13), 3444–3448. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 2,2,2-trifluoroethyl methanesulfonate. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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ResearchGate. (n.d.). A Convenient Procedure For The Synthesis Of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Retrieved from [Link]
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Shen, Y., & Ni, C. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of chemical research, 48(6), 1644–1656. Retrieved from [Link]
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SciSpace. (2014). A Convenient Procedure for the Synthesis of 2,2,2-Trifluoroethyl Methyl 2-Oxoalkylphosphonates. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of (2,2,2-trifluoroethyl)benzene. Retrieved from [Link]
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Vorbrüggen, H., & D’hooghe, M. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C−H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. Retrieved from [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Trifluoroethylating Powerhouse: Applications of 2,2,2-Trifluoroethyl Triflate. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and Reactions of (2,2,2-Trifluoroethyl)triphenylphosphonium Trifluoromethanesulfonate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
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NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 2,4,6-trimethyl-. Retrieved from [Link]
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LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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National Institutes of Health. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trimethylbenzene-1,3,5-triamine. Retrieved from [Link]
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National Science Foundation. (2018). Lewis Base/Bronsted Acid Dual-Catalytic C–H Sulfenylation of Aromatics. Retrieved from [Link]
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PubChem. (n.d.). 2,4,6-Trimethylbenzonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). DFT study on the electrophilic aromatic substitution catalyzed by Lewis acids. Retrieved from [Link]
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Molbase. (n.d.). 2,4,6-TRIMETHYLBENZENE-1-SULFONYL CHLORIDE. Retrieved from [Link]
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Application Notes & Protocols: Synthetic Routes to Trifluoroethylated Aromatic Compounds
Introduction: The Strategic Value of the Trifluoroethyl Group in Molecular Design
The strategic incorporation of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Among these, the trifluoroethyl group (–CH₂CF₃) has emerged as a particularly valuable substituent. Its unique combination of steric and electronic properties—imparting enhanced metabolic stability, increased lipophilicity, and modulated bioavailability—makes it a powerful tool for fine-tuning the characteristics of parent compounds.[1][3][4] Unlike the more commonly studied trifluoromethyl (–CF₃) group, the trifluoroethyl group offers a distinct profile, often serving as a bioisostere for ethyl or ethoxy groups, thereby expanding the landscape for molecular optimization.[5] This guide provides an in-depth exploration of the primary synthetic strategies for introducing the trifluoroethyl group onto aromatic systems, offering both mechanistic insights and practical, field-proven protocols for researchers and professionals in drug development.
Electrophilic Trifluoroethylation: Direct C-H Functionalization
The direct introduction of a trifluoroethyl group onto an aromatic ring via an electrophilic pathway is a highly desirable transformation. This approach often relies on the use of powerful electrophilic trifluoroethylating agents, with hypervalent iodine reagents being the most prominent.
Mechanistic Rationale
Electrophilic trifluoroethylation typically proceeds through the activation of a C-H bond. Reagents such as mesityl(2,2,2-trifluoroethyl)iodonium triflate are designed to deliver an electrophilic trifluoroethyl species.[6] The reaction mechanism can vary depending on the catalyst and substrate. For instance, a palladium-catalyzed process may involve an initial C-H activation of the arene by the palladium catalyst, followed by oxidative addition of the iodonium salt. Subsequent reductive elimination furnishes the trifluoroethylated aromatic compound and regenerates the active palladium catalyst.[6][7]
Caption: Palladium-catalyzed electrophilic trifluoroethylation.
Experimental Protocol: Palladium-Catalyzed C-H Trifluoroethylation of an Arene
This protocol is a representative example of a palladium-catalyzed C-H trifluoroethylation using a hypervalent iodine reagent.[6][7]
Materials:
-
Arene substrate (e.g., N-acetyl-2-phenylaniline) (1.0 equiv)
-
Mesityl(2,2,2-trifluoroethyl)iodonium triflate (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Anhydrous 1,2-dichloroethane (DCE)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the arene substrate, mesityl(2,2,2-trifluoroethyl)iodonium triflate, and palladium(II) acetate.
-
Add anhydrous 1,2-dichloroethane via syringe.
-
Add trifluoroacetic acid to the reaction mixture.
-
Seal the tube and stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane (DCM) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trifluoroethylated aromatic compound.
Radical Trifluoroethylation: Harnessing Reactive Intermediates
Radical trifluoroethylation has emerged as a powerful and versatile strategy, particularly for the functionalization of electron-rich arenes and heteroarenes. These methods often employ photoredox catalysis to generate the trifluoroethyl radical under mild conditions.
Mechanistic Insights
In a typical photoredox-catalyzed reaction, a photocatalyst (e.g., an iridium(III) complex) is excited by visible light.[8] The excited photocatalyst can then engage in a single-electron transfer (SET) with a suitable trifluoroethyl radical precursor, such as a trifluoroethyl-substituted sulfonium salt or a hypervalent iodine reagent. This generates the trifluoroethyl radical (•CH₂CF₃), which can then add to the aromatic substrate. The resulting radical intermediate is subsequently oxidized to a carbocation and then deprotonated to afford the final product, regenerating the photocatalyst in the process.[8]
Caption: General workflow for photoredox-catalyzed radical trifluoroethylation.
Experimental Protocol: Photoredox-Catalyzed C-H Trifluoroethylation of a Heteroarene
This protocol describes a general procedure for the trifluoroethylation of an electron-rich heteroarene using an iridium photocatalyst.[8]
Materials:
-
Heteroarene substrate (e.g., indole) (1.0 equiv)
-
Trifluoroethylating reagent (e.g., N-trifluoroethyl hydroxylamine reagent) (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous acetonitrile (MeCN)
-
Blue LED light source
Procedure:
-
In a vial equipped with a magnetic stir bar, dissolve the heteroarene substrate, the trifluoroethylating reagent, and fac-Ir(ppy)₃ in anhydrous acetonitrile.
-
Degas the solution by sparging with argon for 15-20 minutes.
-
Seal the vial and place it approximately 5-10 cm from a blue LED light source.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the trifluoroethylated heteroarene.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions offer a reliable and versatile approach for forming C-C bonds, and they have been successfully adapted for trifluoroethylation. Copper- and palladium-catalyzed methods are particularly prevalent, often utilizing arylboronic acids or aryl halides as coupling partners.
Mechanistic Considerations
In a copper-catalyzed trifluoroethylation of an arylboronic acid, the mechanism is believed to involve a transmetalation step where the aryl group is transferred from boron to the copper center.[9][10] The trifluoroethyl group is introduced via a trifluoroethylating agent, which can be an electrophilic or a radical precursor. A subsequent reductive elimination from the copper(III) intermediate yields the trifluoroethylated arene and regenerates the active copper(I) catalyst.
Caption: Simplified mechanism for copper-catalyzed trifluoroethylation.
Experimental Protocol: Copper-Catalyzed Trifluoroethylation of an Arylboronic Acid
This protocol provides a general method for the copper-catalyzed trifluoroethylation of arylboronic acids.[10][11]
Materials:
-
Arylboronic acid (1.0 equiv)
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent) (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous dimethylformamide (DMF)
Procedure:
-
Add the arylboronic acid, Togni's reagent, CuI, 1,10-phenanthroline, and K₂CO₃ to an oven-dried reaction vessel.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon).
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at 60 °C for 12-18 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the crude product by silica gel column chromatography to obtain the trifluoroethylated aromatic compound.
Building Block Approach: Synthesis from Pre-functionalized Precursors
An alternative to direct trifluoroethylation is the use of aromatic building blocks that already contain the trifluoroethyl group. This strategy is particularly useful when specific isomers are required or when the direct functionalization of a complex molecule is challenging.
Synthetic Strategy
This approach involves the synthesis of simple trifluoroethylated aromatics, such as trifluoroethylated anilines or phenols, which can then be further functionalized.[12][13] For example, N-trifluoroethylanilines can be prepared by the acylation of an aniline with ethyl trifluoroacetate or trifluoroacetic anhydride, followed by reduction of the resulting amide.[13] These building blocks can then participate in a variety of subsequent reactions, such as Sandmeyer reactions, Buchwald-Hartwig aminations, or Suzuki couplings, to construct more complex molecules.
Experimental Protocol: Synthesis of N-(2,2,2-Trifluoroethyl)aniline
This two-step protocol is a classic example of preparing a trifluoroethylated building block.[13]
Step 1: Trifluoroacetylation of Aniline
-
In a round-bottom flask, dissolve aniline (1.0 equiv) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.1 equiv) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude trifluoroacetamide.
Step 2: Reduction of the Trifluoroacetamide
-
Under an inert atmosphere, dissolve the crude trifluoroacetamide from Step 1 in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) (2.5 equiv) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Carefully quench the reaction by the slow addition of methanol, followed by 1 M HCl.
-
Basify the mixture with aqueous NaOH and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by distillation or column chromatography to obtain N-(2,2,2-trifluoroethyl)aniline.
Comparative Analysis of Synthetic Methods
| Method | Key Advantages | Key Limitations | Typical Substrates |
| Electrophilic C-H Trifluoroethylation | Direct functionalization of C-H bonds; atom-economical. | Often requires directing groups; limited to certain arenes; expensive reagents. | Electron-rich arenes, heteroarenes. |
| Radical Trifluoroethylation | Mild reaction conditions (photoredox); high functional group tolerance. | Can suffer from regioselectivity issues; requires specialized equipment (photoreactor). | Electron-rich arenes and heteroarenes. |
| Transition-Metal Cross-Coupling | High yields and regioselectivity; broad substrate scope. | Requires pre-functionalized substrates (e.g., boronic acids, halides); potential for metal contamination. | Arylboronic acids, aryl halides, organometallic reagents. |
| Building Block Approach | Unambiguous synthesis of specific isomers; suitable for complex molecules. | Can be multi-step and less convergent. | Anilines, phenols, and other simple aromatics. |
Conclusion and Future Outlook
The synthesis of trifluoroethylated aromatic compounds has seen significant advancements in recent years, with the development of novel reagents and catalytic systems.[1][5] Direct C-H functionalization methods, particularly those employing photoredox catalysis, offer exciting opportunities for late-stage trifluoroethylation in drug discovery. Concurrently, transition-metal-catalyzed cross-coupling reactions provide robust and reliable methods for accessing a wide range of trifluoroethylated aromatics. The choice of synthetic strategy ultimately depends on the specific target molecule, the desired substitution pattern, and the available starting materials. Future research will likely focus on the development of more cost-effective and environmentally benign trifluoroethylating agents, as well as the discovery of new catalytic systems with improved efficiency and selectivity.
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A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. (n.d.). ResearchGate. [Link]
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Electrophilic Perfluoroalkylating Agents. (2011). Chemical Reviews, 111(3), 1630-1690. [Link]
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Copper-Catalyzed Radical Trifluoroethylthiolation of Arylboronic Acids with PhSO2CH2CF3. (2021). Request PDF. [Link]
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Recent Progress in Metal-Mediated Trifluoroethylation. (2018). Request PDF. [Link]
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Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application. (2021). Journal of Fluorine Chemistry, 241, 109673. [Link]
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A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. (2012). Angewandte Chemie International Edition, 51(40), 10159-10163. [Link]
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Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes. (2015). Organic Letters, 17(9), 2241-2246. [Link]
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A New Method for Synthesis of Trifluoromethyl-Substituted Phenols and Anilines. (1989). The Journal of Organic Chemistry, 54(4), 887-890. [Link]
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Trifluoromethylation. (n.d.). Wikipedia. [Link]
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Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. (2004). Current Organic Chemistry, 8(16), 1659-1675. [Link]
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Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. (2013). Current Organic Synthesis, 10(5), 771-780. [Link]
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Hydroxytrifluoroethylation and Trifluoroacetylation Reactions via SET Processes. (2022). Chemistry – An Asian Journal, 17(1), e202101131. [Link]
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Synthesis of N‐trifluoroethyl substituted lysine analogs. (2017). Journal of Fluorine Chemistry, 194, 66-74. [Link]
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Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations. (2010). Synthesis, 2010(09), 1441-1448. [Link]
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Synthesis of some trifluoroethyl-substituted derivatives of aniline. (1978). Journal of Fluorine Chemistry, 12(4), 293-305. [Link]
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Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. (2016). Current Organic Chemistry, 20(26), 2759-2788. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
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Recent Trifluoromethylation Reactions. A Mini Review Paper. (2018). Oriental Journal of Chemistry, 34(6), 2685-2693. [Link]
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Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2019). Expert Opinion on Drug Discovery, 14(10), 995-1007. [Link]
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Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. (2016). Journal of the American Chemical Society, 138(33), 10634-10641. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2021). Current Topics in Medicinal Chemistry, 21(24), 2166-2199. [Link]
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Copper-catalyzed trifluoromethylation of aryl boronic acids using a CF3+ reagent. (2011). Chemical Communications, 47, 10581-10583. [Link]
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Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13. [Link]
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Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011). Science, 334(6060), 1114-1117. [Link]
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Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2013). Beilstein Journal of Organic Chemistry, 9, 2413-2429. [Link]
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Copper-catalyzed trifluoromethylation of aryl- and vinylboronic acids with generation of CF3-radicals. (2013). Chemical Communications, 49, 478-480. [Link]
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Electrophilic Stannylation of Arenes: A New SEAr Reaction. (2002). Request PDF. [Link]
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Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. (2018). Request PDF. [Link]
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Copper-Catalyzed Trifluoromethylation of Aryl and Vinyl Boronic Acids with An Electrophilic Trifluoromethylating Reagent. (2011). Organic Chemistry Portal. [Link]
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Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration. (2018). Request PDF. [Link]
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Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. (2018). The Journal of Organic Chemistry, 83(17), 10147-10155. [Link]
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Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. (2005). Journal of Fluorine Chemistry, 126(2), 119-143. [Link]
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Electrophotochemical Trifluoromethylation of Arenes. (2023). ChemistryViews. [Link]
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Electrophotochemical Synthesis Facilitated Trifluoromethylation of Arenes Using Trifluoroacetic Acid. (2023). Journal of the American Chemical Society, 145(45), 24653-24662. [Link]
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Trifluoromethanesulfonic acid catalyzed Friedel-Crafts acylation of aromatics with β-lactams. (2002). Tetrahedron, 58(42), 8475-8481. [Link]
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Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. (2020). Organic Letters, 22(17), 6752-6757. [Link]
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Modern methods for the synthesis of perfluoroalkylated aromatics. (2021). Organic & Biomolecular Chemistry, 19(33), 7116-7128. [Link]
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Application Notes and Protocols: 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene in Organic Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Synthetic Potential of a Sterically Hindered Trifluoroethylarene
1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene, also known as 2-mesityl-1,1,1-trifluoroethane, is a unique aromatic compound that combines the steric bulk of a mesityl group with the electronically distinct properties of a trifluoroethyl substituent.[1][2][3] The trifluoroethyl moiety is a bioisostere of ethyl or ethoxy groups and is increasingly incorporated into pharmaceutical and agrochemical candidates to enhance metabolic stability, lipophilicity, and binding affinity.[4] This guide provides an in-depth exploration of a key application of this reagent: its use as a precursor to valuable gem-difluorovinylarenes through a base-mediated elimination reaction. This transformation opens avenues for the synthesis of novel fluorinated analogs of existing drug molecules and other functional materials.
The strategic placement of the three methyl groups on the benzene ring provides significant steric hindrance around the trifluoroethyl group. This structural feature is not a limitation but rather a powerful tool for controlling reactivity and selectivity in subsequent synthetic transformations. Understanding the interplay between the electronic effects of the -CH₂CF₃ group and the steric influence of the mesityl scaffold is paramount to exploiting the full synthetic utility of this compound.
Core Application: Synthesis of 2-(2,2-Difluorovinyl)-1,3,5-trimethylbenzene via Base-Mediated Elimination
A primary synthetic application of this compound is its conversion to 2-(2,2-difluorovinyl)-1,3,5-trimethylbenzene. This reaction proceeds via an E2 elimination mechanism, where a strong, sterically hindered base is employed to abstract a proton from the benzylic position, followed by the expulsion of a fluoride ion. The resulting gem-difluorovinyl group is a versatile functional handle for further synthetic manipulations, including cross-coupling reactions and cycloadditions.
The choice of a bulky base, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), is critical for this transformation.[5][6][7] These bases preferentially abstract the more accessible benzylic proton while minimizing the risk of nucleophilic attack on the carbon-fluorine bonds or the aromatic ring. The steric shielding provided by the mesityl group further directs the base to the intended proton, leading to a clean and efficient elimination.
Reaction Mechanism Workflow
The following diagram illustrates the proposed E2 mechanism for the base-mediated elimination of hydrogen fluoride from this compound.
Caption: Proposed E2 mechanism for HF elimination.
Experimental Protocol: Synthesis of 2-(2,2-Difluorovinyl)-1,3,5-trimethylbenzene
This protocol provides a detailed, step-by-step methodology for the synthesis of 2-(2,2-difluorovinyl)-1,3,5-trimethylbenzene from this compound using potassium tert-butoxide.
Materials and Equipment
| Material | Grade | Supplier |
| This compound | ≥98% | e.g., Matrix Scientific |
| Potassium tert-butoxide (KOtBu) | ≥98% | e.g., Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® | e.g., MilliporeSigma |
| Diethyl ether | Anhydrous | --- |
| Saturated aqueous ammonium chloride (NH₄Cl) | Reagent Grade | --- |
| Saturated aqueous sodium chloride (brine) | Reagent Grade | --- |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | --- |
| Round-bottom flask, two-neck, 100 mL | --- | --- |
| Reflux condenser | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Septa and needles | --- | --- |
| Argon or Nitrogen gas supply | High purity | --- |
| Rotary evaporator | --- | --- |
| Thin-layer chromatography (TLC) plates (silica gel) | --- | --- |
| Column chromatography setup (silica gel) | --- | --- |
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.94 mmol).
-
Fit the flask with a septum on the side neck.
-
Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.
-
-
Addition of Solvent and Base:
-
Through the septum, add anhydrous THF (25 mL) via syringe.
-
Stir the solution at room temperature until the starting material is fully dissolved.
-
In a separate, dry vial under an inert atmosphere, weigh potassium tert-butoxide (0.83 g, 7.41 mmol, 1.5 equivalents).
-
Add the solid KOtBu to the reaction flask in one portion against a positive flow of inert gas.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir vigorously.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 95:5 hexanes:ethyl acetate). The product should have a higher Rf value than the starting material.
-
The reaction is typically complete within 4-6 hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the flask to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (20 mL).
-
Transfer the mixture to a separatory funnel and add diethyl ether (30 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl (brine) (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes to 98:2 hexanes:ethyl acetate to afford the pure 2-(2,2-difluorovinyl)-1,3,5-trimethylbenzene.
-
Expected Results and Characterization
| Parameter | Expected Value |
| Yield | 75-85% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Resonances corresponding to the mesityl protons and the vinyl proton. |
| ¹⁹F NMR | Two distinct fluorine resonances, each showing geminal and vicinal coupling. |
| Mass Spec. | M/z corresponding to C₁₁H₁₂F₂. |
Further Synthetic Transformations of 2-(2,2-Difluorovinyl)-1,3,5-trimethylbenzene
The gem-difluorovinyl arene product is a valuable intermediate for a variety of subsequent reactions. The electron-deficient double bond can participate in nucleophilic additions, and the vinylic C-F bonds can be functionalized through transition-metal-catalyzed cross-coupling reactions.
Illustrative Downstream Reaction Workflow
Caption: Potential downstream applications of the product.
Safety and Handling
-
This compound is an irritant.[3] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Potassium tert-butoxide is a strong base and is corrosive and flammable. Handle in an inert atmosphere and away from moisture.
-
Anhydrous solvents are flammable. Work in a well-ventilated fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
This compound serves as a valuable precursor for the synthesis of sterically hindered gem-difluorovinylarenes. The protocol detailed herein provides a robust and reproducible method for this transformation, leveraging the principles of base-mediated elimination. The resulting product is a versatile building block for the development of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The unique combination of steric and electronic features in the starting material allows for controlled and selective reactivity, making it a noteworthy tool for the modern synthetic chemist.
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Tóth, B. L., Kovács, S., Sályi, G., & Novák, Z. (2016). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition, 55(6), 1988-1992. [Link]
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Webb, J. R., et al. (2015). A Change in C-H Activation Mechanism: Experimental and Computational Investigations of Rh-Catalyzed Disubstituted Benzene Functionalization. Organometallics, 34(21), 5244-5254. [Link]
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International Agency for Research on Cancer. (1986). 2-Chloro-1,1,1-trifluoroethane. IARC Summaries & Evaluations, Volume 41. [Link]
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Applications of Trifluoroethylated Arenes in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Strategic Value of the Trifluoroethyl Group in Drug Design
In the landscape of modern medicinal chemistry, the deliberate incorporation of fluorine-containing motifs is a cornerstone of rational drug design. Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a powerful tool for optimizing the pharmacological profile of drug candidates. Its unique electronic properties and steric profile allow it to serve as a versatile bioisosteric replacement for common functional groups, leading to profound improvements in metabolic stability, target potency, and overall druglikeness. This guide provides an in-depth exploration of the applications of trifluoroethylated arenes, complete with detailed protocols and practical insights for researchers in drug development.
The strategic introduction of a trifluoroethyl moiety can fundamentally alter a molecule's physicochemical properties. The strong electron-withdrawing nature of the trifluoromethyl group lowers the pKa of adjacent functionalities and modulates lipophilicity, often enhancing membrane permeability and bioavailability.[1][2] Perhaps most critically, the robust carbon-fluorine bonds in the -CH₂CF₃ group confer exceptional resistance to oxidative metabolism by cytochrome P450 enzymes, a primary pathway for drug clearance.[3][4] This increased metabolic stability can lead to a longer plasma half-life and an improved pharmacokinetic profile.[5][6]
This document will delve into the key applications of trifluoroethylated arenes, provide detailed experimental protocols for their synthesis and evaluation, and present case studies that exemplify their successful implementation in drug discovery programs.
Core Applications of Trifluoroethylated Arenes in Medicinal Chemistry
The utility of trifluoroethylated arenes in drug design is multifaceted, with key applications centered around bioisosterism and the enhancement of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Bioisosteric Replacement: Enhancing Potency and Metabolic Stability
Bioisosteric replacement is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic characteristics to improve a molecule's properties.[7] The trifluoroethyl and trifluoroethylamine moieties are excellent bioisosteres for several common functional groups.
-
Amide Bioisostere: The trifluoroethylamine group is a well-established bioisostere for the amide bond.[8][9] The electronegative trifluoroethyl group mimics the carbonyl, and its introduction can enhance metabolic stability by preventing proteolytic cleavage.[7] Furthermore, the lipophilic and electron-withdrawing nature of the trifluoromethyl group reduces the basicity of the amine, keeping it largely non-ionized at physiological pH.[7]
-
Nitro Group Bioisostere: The trifluoromethyl group can serve as a bioisosteric replacement for the aliphatic nitro group, which is often considered a "non-drug-like" functionality due to potential toxicity concerns.[10][11][12] In several cases, this substitution has led to compounds with improved potency and metabolic stability.[10][11]
-
Ethyl/Ethoxy Bioisostere: The trifluoroethyl group is also a valuable bioisostere for ethyl or ethoxy groups.[13] This substitution can significantly impact lipophilicity and metabolic stability at the site of modification.
The following diagram illustrates the concept of bioisosteric replacement with the trifluoroethylamine group.
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Application Notes and Protocols: 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene as a Transformative Building Block for Advanced Materials
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science, imparting a unique combination of properties including enhanced thermal stability, chemical inertness, low surface energy, and tailored dielectric characteristics.[1] This guide introduces 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene , a novel fluorinated aromatic building block, and elucidates its potential in the synthesis of next-generation polymers for high-performance applications. The trifluoroethyl group, coupled with the symmetrically substituted mesitylene core, offers a unique platform for creating materials with exceptional properties. This document provides a comprehensive overview of the synthesis of this building block, its conversion into a polymerizable monomer, and detailed protocols for its polymerization and the characterization of the resulting materials.
Rationale and Applications
The trifluoroethyl substituent is a powerful modulator of material properties. Its strong electron-withdrawing nature and the high bond energy of the C-F bond contribute to increased thermal stability and oxidative resistance in polymeric structures.[2] Furthermore, the presence of fluorine atoms lowers the polarizability of the molecule, which can lead to materials with a low dielectric constant, a critical requirement for advanced microelectronics.[3] The hydrophobic nature of fluorinated compounds also makes them ideal for creating water-repellent and self-cleaning surfaces.[4][5]
Potential applications for polymers derived from this compound include:
-
Low-k Dielectric Materials: For interconnects and packaging in next-generation integrated circuits.
-
High-Performance Coatings: Offering superior hydrophobicity, oleophobicity, and durability for aerospace, automotive, and architectural applications.[4][5][6]
-
Advanced Membranes: For gas separation and filtration applications where chemical and thermal resistance are paramount.
-
Specialty Elastomers and Plastics: With enhanced thermal and chemical stability for demanding industrial environments.
Synthesis of the Core Building Block: this compound
The synthesis of the title compound can be efficiently achieved via a Friedel-Crafts alkylation reaction.[7] This classic electrophilic aromatic substitution allows for the introduction of the 2,2,2-trifluoroethyl group onto the electron-rich mesitylene ring.
Reaction Scheme: Friedel-Crafts Trifluoroethylation
Sources
Topic: Experimental Setup for the Synthesis of Trifluoroethylated Aromatics
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a detailed overview of contemporary methods for the synthesis of trifluoroethylated aromatics, focusing on the underlying principles, experimental protocols, and practical considerations for successful implementation in a research and development setting.
Introduction: The Strategic Value of the Trifluoroethyl Group
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science.[1][2] Among these, the trifluoroethyl group (-CH₂CF₃) has emerged as a particularly valuable substituent. It serves as a bioisostere for common groups like ethyl or ethoxy, but its strong electron-withdrawing nature and high lipophilicity can dramatically and beneficially alter a molecule's pharmacokinetic and pharmacodynamic profile.[2][3] The trifluoroethyl group can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to biological targets, and increase membrane permeability.[1][4]
Historically, the direct installation of this group onto aromatic systems was challenging, often requiring harsh conditions or multi-step sequences starting from pre-functionalized building blocks.[1] However, recent advances in catalysis have opened new avenues for direct C-H functionalization and cross-coupling reactions, enabling the late-stage trifluoroethylation of complex molecules. This guide details the experimental setups for three powerful and widely adopted strategies: Palladium-Catalyzed C-H Activation, Nickel-Catalyzed Reductive Cross-Coupling, and Photoredox-Catalyzed Radical Trifluoroethylation.
Palladium-Catalyzed Direct C-H Trifluoroethylation
This method represents a highly elegant and atom-economical approach to forge a C-C bond directly from a C-H bond, offering exceptional regioselectivity.
Mechanistic Rationale and Key Principles
The success of this strategy hinges on the use of a directing group (DG) on the aromatic substrate. This DG, often an amide or a similar coordinating group, chelates to the palladium catalyst, positioning it in close proximity to a specific ortho C-H bond. This proximity facilitates a concerted metalation-deprotonation (CMD) step, leading to the formation of a palladacycle intermediate. This intermediate then reacts with a trifluoroethylating agent, typically a hypervalent iodine(III) reagent, to reductively eliminate the desired product and regenerate the active palladium catalyst.[5][6]
The choice of catalyst (e.g., Pd(OAc)₂) is critical, as is the trifluoroethylating agent. Trifluoroethyl(mesityl)iodonium salts have proven to be highly effective, delivering the -CH₂CF₃ group efficiently under mild conditions.[6] The reaction is often performed at room temperature, highlighting its practicality and broad functional group tolerance.[5][6]
Detailed Experimental Protocol: Trifluoroethylation of N-Phenylpivalamide
This protocol describes the ortho-trifluoroethylation of a representative anilide substrate.
Materials and Equipment:
-
Substrate: N-Phenylpivalamide
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroethylating Agent: [Mes-I⁺-CH₂CF₃]BF₄⁻ (Trifluoroethyl(mesityl)iodonium tetrafluoroborate)
-
Solvent: Acetonitrile (CH₃CN), anhydrous
-
Reaction Vessel: 25 mL Schlenk flask or oven-dried vial with a magnetic stir bar
-
Atmosphere: Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Purification: Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask containing a magnetic stir bar, add N-phenylpivalamide (0.2 mmol, 1.0 equiv.) and Pd(OAc)₂ (5 mol%, 0.01 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to ensure an inert atmosphere.
-
Solvent and Reagent Addition: Add anhydrous acetonitrile (2.0 mL) via syringe. Stir the mixture for 2 minutes to allow for initial coordination. Then, add the trifluoroethyl(mesityl)iodonium salt (1.2 equiv., 0.24 mmol) in one portion under a positive flow of inert gas.
-
Reaction Execution: Seal the flask and stir the reaction mixture vigorously at room temperature (25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1.5 to 3 hours).[6]
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Resuspend the residue in dichloromethane (DCM, 10 mL) and wash with saturated aqueous NaHCO₃ (10 mL) followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ortho-trifluoroethylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and High-Resolution Mass Spectrometry (HRMS).
Nickel-Catalyzed Reductive Cross-Coupling
This approach provides a powerful alternative for trifluoroethylating aryl halides (bromides and chlorides), which are abundant and commercially available feedstocks.[7]
Mechanistic Rationale and Key Principles
This method operates via a reductive cross-coupling mechanism. A low-valent nickel(0) species, generated in situ from a Ni(II) precatalyst (e.g., NiI₂) and a stoichiometric reductant (e.g., Mn powder), undergoes oxidative addition into the aryl halide C-X bond. The resulting arylnickel(II) complex then reacts with a trifluoroethyl source, often an industrial chemical like 2,2,2-trifluoroethyl iodide (CF₃CH₂I) or 1-chloro-2,2,2-trifluoroethane (CF₃CH₂Cl).[7][8] Reductive elimination from the subsequent intermediate yields the trifluoroethylated arene and regenerates the Ni(0) catalyst. The choice of ligands, such as 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for stabilizing the nickel intermediates and promoting the desired catalytic cycle.[8]
Experimental Workflow Diagram
Caption: General workflow for Ni-catalyzed trifluoroethylation.
Photoredox-Catalyzed Radical Trifluoroethylation
Visible-light photoredox catalysis has revolutionized radical chemistry by providing a mild and general platform for generating reactive intermediates under ambient conditions.
Mechanistic Rationale and Key Principles
This strategy relies on the generation of the trifluoroethyl radical (•CH₂CF₃). A photocatalyst (PC), such as Ru(bpy)₃²⁺ or an organic dye, absorbs visible light to reach an excited state (PC*).[4] This excited state is a potent single-electron transfer (SET) agent. It can reduce a suitable trifluoroethyl precursor, like an alkyl iodide (CF₃CH₂I) or a sulfonium salt, to generate the •CH₂CF₃ radical. This highly reactive radical then adds to the aromatic or heteroaromatic substrate. The resulting radical intermediate is subsequently oxidized to a cation and deprotonated to afford the final product, regenerating the ground-state photocatalyst.[4][9] This method is particularly powerful for functionalizing electron-rich heterocycles and arenes.
Catalytic Cycle Diagram
Caption: Simplified photoredox cycle for radical trifluoroethylation.
Comparative Summary and Considerations
Choosing the appropriate method depends on the substrate, desired regioselectivity, and available starting materials.
| Feature | Pd-Catalyzed C-H Activation | Ni-Catalyzed Cross-Coupling | Photoredox Catalysis |
| Substrate | Aromatics with directing groups | Aryl/Heteroaryl halides (Cl, Br, I) | Electron-rich arenes & heteroarenes |
| Selectivity | ortho to directing group | At the site of the halide | Governed by radical stability/electronics |
| Key Reagents | Pd(OAc)₂, Iodonium Salt | NiI₂, Ligands, Reductant (Mn) | Photocatalyst (Ru/Ir), Radical Precursor |
| Conditions | Mild (often 25 °C) | Moderate (e.g., 80 °C) | Very Mild (Room Temp, Visible Light) |
| Advantages | High regioselectivity, atom economy | Uses cheap, bulk starting materials | Excellent functional group tolerance |
| Limitations | Requires a directing group | Pre-functionalization (halide) needed | May give mixtures of isomers |
Safety Precautions
-
Metal Catalysts: Palladium and nickel compounds can be toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like acetonitrile and DMA are flammable and toxic. Handle them under an inert atmosphere and away from ignition sources.
-
Reagents: Hypervalent iodine reagents and radical precursors should be handled with care. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Inert Atmosphere: Reactions are often air- and moisture-sensitive. Proper use of Schlenk line or glovebox techniques is essential for reproducibility and safety.
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Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Angewandte Chemie International Edition. Available at: [Link]
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Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. Available at: [Link]
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Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature. Available at: [Link]
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Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Zoltán Novák Group Website. Available at: [Link]
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Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. Organic Letters. Available at: [Link]
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Using Chlorotrifluoroethane for Trifluoroethylation of (Hetero)aryl Bromides and Chlorides via Nickel Catalysis. PubMed. Available at: [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
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Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Available at: [Link]
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Aqueous Benzylic C–H Trifluoromethylation for Late-Stage Functionalization. Journal of the American Chemical Society. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available at: [Link]
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Photocatalytic trifluoromethylation of arenes and heteroarenes. ResearchGate. Available at: [Link]
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Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. Organic & Biomolecular Chemistry. Available at: [Link]
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Cathodic C–H Trifluoromethylation of Arenes and Heteroarenes Enabled by an in Situ-Generated Triflyltriethylammonium Complex. Organic Letters. Available at: [Link]
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Synthesis of trifluoromethyl alkanes. Organic Chemistry Portal. Available at: [Link]
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Application Notes & Protocols for the Biological Activity Screening of Trifluoroethyl-Substituted Benzenes
Introduction: The Strategic Advantage of the Trifluoroethyl Group in Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The trifluoroethyl group (-CH₂CF₃), a close relative of the more commonly used trifluoromethyl group (-CF₃), offers a unique combination of physicochemical characteristics that make it an attractive moiety for drug design. Its introduction can significantly modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3]
The strong electron-withdrawing nature of the trifluoromethyl component within the trifluoroethyl group can alter the electronic properties of the benzene ring, influencing interactions with target proteins.[1] Furthermore, the carbon-fluorine bonds are exceptionally stable, rendering the group resistant to metabolic degradation and potentially leading to a longer in vivo half-life for the drug candidate.[2] These properties often translate to improved oral bioavailability and a more favorable pharmacokinetic profile.[1][4]
This guide provides a comprehensive overview of protocols and best practices for the initial biological activity screening of novel trifluoroethyl-substituted benzene derivatives. It is designed for researchers, scientists, and drug development professionals engaged in the identification and characterization of new therapeutic agents. The protocols herein are presented with an emphasis on the underlying scientific principles and include self-validating steps to ensure data integrity.
Experimental Design & Workflow
A logical and stepwise approach is crucial for the efficient screening of new chemical entities. The following workflow provides a general framework for assessing the biological potential of trifluoroethyl-substituted benzenes, starting from broad cytotoxicity profiling to more specific target-based assays.
Caption: General workflow for the biological screening of trifluoroethyl-substituted benzenes.
Part 1: In Vitro Cytotoxicity Assays
The initial step in evaluating a new compound is to assess its general toxicity to living cells. This provides a baseline understanding of the compound's potency and therapeutic window.
Principle of Cytotoxicity Assays
Cytotoxicity assays measure the degree to which a substance can cause damage to a cell.[5] Common methods include evaluating metabolic activity (e.g., MTT, XTT assays) or membrane integrity (e.g., LDH release assay).[6][7] A dose-dependent cytotoxic effect is often the first indicator of potential anticancer activity.[8]
Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Trifluoroethyl-substituted benzene compound (dissolved in DMSO)
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).[9]
Data Presentation: Example IC50 Values
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) |
| TFEB-001 | 4-(2,2,2-trifluoroethyl)anisole | MCF-7 | 15.2 |
| TFEB-002 | 1-chloro-3-(2,2,2-trifluoroethyl)benzene | A549 | 8.9 |
| TFEB-003 | 2-fluoro-1-(2,2,2-trifluoroethyl)benzene | HeLa | 22.5 |
| Doxorubicin | (Positive Control) | MCF-7 | 0.8 |
Part 2: Target-Specific Assays - Enzyme Inhibition
Many drugs exert their effects by inhibiting the activity of specific enzymes. If a trifluoroethyl-substituted benzene is hypothesized to target a particular enzyme, a direct inhibition assay is the next logical step.
Principle of Enzyme Inhibition Assays
Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction.[10] The potency of an inhibitor is typically expressed as its IC50 or Ki (inhibition constant) value.[11]
Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework that can be adapted for various enzymes where the reaction produces a change in absorbance.
Materials:
-
Purified enzyme of interest
-
Enzyme substrate
-
Test compound (dissolved in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare a stock solution of the test compound in DMSO. Create serial dilutions in the assay buffer. The final DMSO concentration should be kept low (typically ≤1%).
-
Assay Setup: In a 96-well plate, set up the following:
-
Blank wells: Assay buffer + DMSO.
-
Control wells (100% activity): Enzyme solution + DMSO.
-
Test wells: Enzyme solution + serial dilutions of the test compound.
-
-
Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate to all wells.
-
Measurement: Immediately measure the change in absorbance over time at a specific wavelength using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each compound concentration relative to the control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Caption: Workflow for a typical enzyme inhibition assay.
Part 3: Target-Specific Assays - Receptor Binding
For compounds designed to interact with cell surface or nuclear receptors, radioligand binding assays are the gold standard for quantifying binding affinity.
Principle of Receptor Binding Assays
These assays measure the direct interaction of a compound with its receptor target. In a competitive binding assay, the test compound's ability to displace a high-affinity radiolabeled ligand from the receptor is quantified.
Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cell membranes or purified receptor preparation
-
Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) of known high affinity
-
Test compound (dissolved in DMSO)
-
Assay buffer
-
GF/C filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to the wells and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a saturating concentration of an unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the log of the test compound concentration to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Part 4: Considerations for Trustworthy Data - Avoiding Assay Interference
A critical aspect of screening is ensuring that observed activity is due to specific interaction with the biological target and not an artifact of the assay technology. Compounds can interfere with assays through various mechanisms, including chemical reactivity, fluorescence quenching, or inhibition of secondary enzymes in coupled assays.
Key Considerations for Trifluoroethyl-Substituted Benzenes:
-
Pan-Assay Interference Compounds (PAINS): While the trifluoroethyl-benzene scaffold itself is not a classic PAIN, it is crucial to analyze the entire molecular structure for substructures known to cause interference.
-
Fluorescence Interference: Some fluorinated compounds can be autofluorescent. When using fluorescence-based assays, it is essential to run a control with the test compound in the absence of the target to check for intrinsic fluorescence.
-
Counter-Screens: To validate a hit, perform a counter-screen using an assay format that lacks the biological target. Activity in this "artefact assay" suggests interference with the assay technology itself.
-
Compound Purity and Stability: Ensure the purity of the test compounds, as reactive impurities can lead to false positives. The stability of trifluoroethyl-substituted benzenes in DMSO and aqueous assay buffers should also be considered.
Part 5: Transition to In Vivo Studies
Promising candidates identified through in vitro screening require validation in living organisms. In vivo studies are essential for evaluating a compound's efficacy, safety, and pharmacokinetic properties in a complex biological system.
Principles of In Vivo Evaluation
In vivo models, such as tumor xenografts in immunodeficient mice, provide a more comprehensive assessment of a drug's potential by incorporating factors like metabolism, distribution, and toxicity.[9] The primary endpoints in anticancer studies are often tumor growth delay or tumor control.[9]
General Protocol Outline: Xenograft Model Efficacy Study
-
Model Selection: Choose an appropriate cancer cell line and implant it subcutaneously or orthotopically into immunodeficient mice.
-
Compound Formulation and Dosing: Develop a suitable vehicle for administering the trifluoroethyl-substituted benzene derivative (e.g., oral gavage, intraperitoneal injection). Determine the dosing regimen based on in vitro potency and preliminary toxicity data.
-
Treatment and Monitoring: Once tumors reach a palpable size, randomize the animals into control and treatment groups. Administer the compound according to the established schedule and monitor tumor volume and animal body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker assessment).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the compound's in vivo efficacy.
Conclusion
The systematic screening of trifluoroethyl-substituted benzenes offers a promising avenue for the discovery of novel therapeutic agents. By employing a hierarchical screening approach, from broad cytotoxicity profiling to specific target-based assays and eventual in vivo validation, researchers can efficiently identify and characterize lead compounds. Adherence to rigorous, self-validating protocols and a keen awareness of potential assay interferences are paramount to ensuring the scientific integrity of the screening campaign. The methodologies outlined in this guide provide a robust framework for unlocking the therapeutic potential of this important class of molecules.
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Alfa Cytology. (n.d.). In Vivo Efficacy Evaluation for Cancer Therapy. Retrieved from [Link]
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Tuzikov, A. V., & Tuzikova, N. A. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. Retrieved from [Link]
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Wouters, B. G., & Skarsgard, L. D. (2001). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Cancer Drug Discovery and Development (pp. 1-13). Humana Press. Retrieved from [Link]
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Suggitt, M., & Bibby, M. C. (2005). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 4(1), 1-16. Retrieved from [Link]
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Abu-Yousif, A. O., & El-Sayed, R. A. (2014). Preclinical Predictors of Anticancer Drug Efficacy: Critical Assessment with Emphasis on Whether Nanomolar Potency Should Be Required of Candidate Agents. Journal of Pharmacology and Experimental Therapeutics, 350(3), 518-527. Retrieved from [Link]
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Wang, H., et al. (2012). In Vitro and In Vivo Studies of a New Class of Anticancer Molecules for Targeted Radiotherapy of Cancer. Molecular Cancer Therapeutics, 11(12), 2635–2645. Retrieved from [Link]
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baseclick GmbH. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]
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ResearchGate. (2023). In vitro receptor binding assays: General methods and considerations. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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DOST-PNRI. (2017, March 30). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity [Video]. YouTube. Retrieved from [Link]
-
European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from [Link]
-
Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]
-
Atlas. (n.d.). Enzyme Inhibition lab protocol 2.pdf. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Trifluoromethylated Compounds in Modern Drug Discovery. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5487. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5487. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. International Journal of Molecular Sciences, 25(2), 1184. Retrieved from [Link]
-
Li, Y., et al. (2024). Design, synthesis and investigation of biological activity and mechanism of fluoroaryl-substituted derivatives at the FL118 position 7. International Journal of Molecular Sciences, 25(2), 1184. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. Molecules, 29(10), 2321. Retrieved from [Link]
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- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. d-nb.info [d-nb.info]
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Application Note & Protocol: A Scalable Two-Step Synthesis of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the scale-up synthesis of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene, a valuable fluorinated building block in pharmaceutical and agrochemical research. The trifluoroethyl moiety is a key functional group known to enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. This protocol details a robust and scalable two-step synthetic route commencing from commercially available mesitylene. The methodology first involves a Lewis acid-catalyzed Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA), followed by a Wolff-Kishner reduction of the resulting trifluoromethyl ketone. This guide is designed for researchers, chemists, and process development professionals, emphasizing scientific rationale, process safety, and self-validating protocols for consistent and high-purity results.
Scientific Rationale & Strategic Overview
The selected synthetic strategy is a classic two-step approach that leverages well-established and scalable reaction classes: Friedel-Crafts acylation and Wolff-Kishner reduction.
Step 1: Friedel-Crafts Acylation. The first step involves the electrophilic aromatic substitution of mesitylene (1,3,5-trimethylbenzene) with a trifluoroacetyl group.
-
Substrate Choice (Mesitylene): Mesitylene is an ideal substrate for this reaction. The three methyl groups are activating, ortho-para directing substituents. Their symmetrical arrangement strongly directs electrophilic attack to one of the three equivalent ortho positions, leading to a single, highly-regioselective product and simplifying downstream purification.
-
Acylating Agent (TFAA): Trifluoroacetic anhydride (TFAA) serves as a potent and convenient source for the trifluoroacetyl electrophile.[1][2] It is a liquid, making it easier to handle on a large scale compared to its gaseous analogue, trifluoroacetyl chloride.[2]
-
Catalyst (Aluminum Chloride, AlCl₃): A strong Lewis acid catalyst, such as AlCl₃, is essential. It coordinates with the carbonyl oxygen of TFAA, generating a highly reactive trifluoroacylium ion (CF₃CO⁺), which is the key electrophile that attacks the electron-rich mesitylene ring.[3] A stoichiometric amount of the catalyst is required because the product ketone complexes with AlCl₃.[3]
Step 2: Wolff-Kishner Reduction. The second step converts the trifluoromethyl ketone intermediate into the target methylene group.
-
Method Selection: The Wolff-Kishner reduction is specifically chosen for its efficacy in reducing sterically hindered ketones under basic conditions. This method is highly reliable for converting carbonyls directly to their corresponding alkanes.
-
Mechanism: The reaction proceeds via the in-situ formation of a hydrazone by reacting the ketone with hydrazine hydrate. Strong base (potassium hydroxide) then facilitates the deprotonation and subsequent elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, yielding the desired alkylbenzene.
This two-step sequence is designed for high yield and purity on a scalable basis, with straightforward purification procedures at each stage.
Overall Reaction Scheme:
Detailed Experimental Protocols
Extreme caution must be exercised when handling all reagents. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, a face shield, and chemically resistant gloves.
Part A: Synthesis of 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one (Intermediate 1)
Materials:
-
Mesitylene (1,3,5-trimethylbenzene), ≥98%
-
Aluminum Chloride (AlCl₃), anhydrous, ≥99%
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric Acid (HCl), concentrated (37%)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Hexanes, technical grade
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a dropping funnel.
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 2 L three-neck flask under a nitrogen atmosphere, add anhydrous dichloromethane (500 mL) and anhydrous aluminum chloride (147 g, 1.10 mol, 1.1 eq). Cool the resulting slurry to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of mesitylene (120.2 g, 1.00 mol, 1.0 eq) in anhydrous dichloromethane (100 mL). Add this solution to the AlCl₃ slurry via the dropping funnel over 20 minutes, maintaining the internal temperature below 10 °C.
-
Acylation: Add trifluoroacetic anhydride (231 g, 1.10 mol, 1.1 eq) to the dropping funnel. Add the TFAA dropwise to the reaction mixture over 60-90 minutes. Crucial: Maintain the internal temperature at 0-5 °C throughout the addition. A mild exotherm will be observed.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC or GC-MS until the mesitylene is consumed.
-
Quenching: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (approx. 1 kg) in a large beaker with vigorous stirring. Warning: This is a highly exothermic process. Perform this step slowly to control the release of heat and HCl gas.
-
Workup: Add concentrated HCl (50 mL) to the quenched mixture to dissolve any remaining aluminum salts. Transfer the mixture to a large separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 150 mL). Combine all organic layers.
-
Washing: Wash the combined organic phase sequentially with water (200 mL), saturated sodium bicarbonate solution (200 mL - caution: CO₂ evolution ), and finally with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is a pale yellow oil. It can be purified by vacuum distillation or recrystallization from hexanes to yield a white solid.
Part B: Synthesis of this compound (Final Product)
Materials:
-
2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one (Intermediate 1 )
-
Hydrazine Hydrate (N₂H₄·H₂O), 64% solution
-
Potassium Hydroxide (KOH), pellets
-
Diethylene Glycol (DEG)
-
Deionized Water
-
Diethyl Ether
-
Hexanes
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a distillation head.
-
Heating mantle with temperature controller.
Procedure:
-
Reaction Setup: To a 1 L three-neck flask, add diethylene glycol (400 mL), potassium hydroxide pellets (84 g, 1.50 mol, 3.0 eq), and hydrazine hydrate (75 mL, 1.50 mol, 3.0 eq). Heat the mixture to 80 °C with stirring until the KOH is fully dissolved.
-
Addition of Intermediate: Add Intermediate 1 (108 g, 0.50 mol, 1.0 eq) to the flask.
-
Hydrazone Formation: Attach a reflux condenser and heat the mixture to 130-140 °C for 2 hours. During this time, the intermediate will react to form the hydrazone.
-
Reduction and Distillation: Replace the reflux condenser with a distillation head. Increase the temperature to 190-200 °C. Water and excess hydrazine will distill off. Continue heating at this temperature for 4-6 hours. The color of the reaction mixture will darken. Monitor the reaction by GC-MS.
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully add deionized water (500 mL) to the flask.
-
Extraction: Extract the product from the aqueous mixture with diethyl ether or hexanes (3 x 200 mL).
-
Washing: Combine the organic extracts and wash with water (2 x 200 mL) and then with brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The crude product is a colorless to pale yellow oil. Purify by vacuum distillation to obtain the final product with high purity.
Process Validation & Data Presentation
Trustworthiness in any synthetic protocol is established through rigorous in-process controls and comprehensive final product characterization.
In-Process Controls (IPCs):
-
TLC Analysis (Step A): Use a 9:1 Hexane:Ethyl Acetate mobile phase. Mesitylene will have a high Rf, while the product ketone will be lower and UV active.
-
GC-MS Analysis (Step A & B): The most reliable method to track reaction completion and identify any significant byproducts.
Quantitative Data Summary
| Parameter | Intermediate 1 | Final Product |
| Chemical Name | 2,2,2-Trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one | This compound |
| CAS Number | 33480-50-1 | 1099597-84-8[4][5] |
| Molecular Formula | C₁₁H₁₁F₃O | C₁₁H₁₃F₃ |
| Molecular Weight | 216.20 g/mol | 202.22 g/mol |
| Appearance | White crystalline solid | Colorless oil |
| Expected Yield | 85-95% | 80-90% |
| Purity (by GC) | >98% | >99% |
| ¹H NMR (CDCl₃) | δ ~6.85 (s, 2H, Ar-H), 2.30 (s, 3H, p-CH₃), 2.20 (s, 6H, o-CH₃) | δ ~6.80 (s, 2H, Ar-H), 3.25 (q, J=10.8 Hz, 2H, CH₂), 2.25 (s, 9H, CH₃) |
| ¹⁹F NMR (CDCl₃) | δ ~ -71.0 (s) | δ ~ -65.5 (t, J=10.8 Hz) |
Note: NMR chemical shifts are approximate and should be confirmed by analysis. The provided shifts are based on typical values for similar structures.[6]
Visualization of Workflow & Safety
Overall Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Critical Safety Hazard Management
Caption: Key hazards and required safety controls.
Safety and Hazard Management
-
Trifluoroacetic Anhydride (TFAA): TFAA is extremely corrosive, a lachrymator, and reacts violently with water, releasing corrosive trifluoroacetic acid and heat.[2][7][8][9] It is toxic if inhaled.[7][9] Always handle in a chemical fume hood and ensure no contact with moisture.[7][10] Use only dry glassware and anhydrous solvents. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[7][8][9]
-
Aluminum Chloride (AlCl₃): Anhydrous AlCl₃ is a water-reactive solid that releases significant heat and toxic hydrogen chloride (HCl) gas upon contact with moisture. The quenching step is particularly hazardous and must be performed slowly with adequate cooling and ventilation.
-
Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and skin contact. All manipulations should be carried out in a fume hood.
-
Potassium Hydroxide (KOH): KOH is a strong base and is highly corrosive. It can cause severe burns upon contact. Handle with care.
-
High-Temperature Operations: The Wolff-Kishner reduction requires high temperatures (~200 °C). Ensure the apparatus is securely assembled and use a heating mantle with a reliable temperature controller to prevent overheating.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic anhydride. [Link]
-
Loba Chemie. (2019). TRIFLUOROACETIC ANHYDRIDE FOR SEQUENTIAL ANALYSIS MSDS. [Link]
-
Wikipedia. (2023). Friedel–Crafts reaction. [Link]
-
Baddiley, J., et al. (1970). Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. Journal of the Chemical Society C: Organic. [Link]
-
Wikipedia. (2023). Trifluoroacetic anhydride. [Link]
-
Beilstein Journals. (2012). Supporting Information for: A convenient procedure for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]
Sources
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- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. This compound | 1099597-84-8 [chemicalbook.com]
- 5. matrixscientific.com [matrixscientific.com]
- 6. beilstein-journals.org [beilstein-journals.org]
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- 8. carlroth.com [carlroth.com]
- 9. lobachemie.com [lobachemie.com]
- 10. synquestlabs.com [synquestlabs.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Side Reactions in the Trifluoroethylation of Aromatic Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to navigating the complexities of aromatic trifluoroethylation. The introduction of the trifluoroethyl group is a critical transformation in medicinal and agrochemical development. However, the path to the desired product is often complicated by a variety of side reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately minimize these unwanted pathways. We will move beyond simple procedural lists to explain the chemical causality behind these issues, providing you with the expert insights needed for successful experimentation.
Part 1: Frequently Asked Questions (FAQs) - Your First Response Guide
This section addresses the most common initial problems encountered during trifluoroethylation experiments.
Q1: My reaction shows low or no conversion to the desired product. What are the immediate checks?
A1: Low conversion is a frequent issue that can often be traced back to reagent and setup integrity before delving into more complex mechanistic problems.
-
Reagent Quality: Trifluoroethylating agents can be sensitive to moisture, air, and temperature.[1][2] Ensure your reagents are from a reliable source and have been stored under the recommended conditions (e.g., inert atmosphere, low temperature).
-
Anhydrous Conditions: Many trifluoroethylation reactions, particularly those involving strong Lewis acids or organometallic species, are highly sensitive to water. Ensure all glassware is oven- or flame-dried and solvents are freshly distilled from an appropriate drying agent.[3]
-
Catalyst Activity: If using a photocatalyst or metal catalyst, verify its activity. Photocatalysts can degrade over time, and metal catalysts can be poisoned by impurities. Consider running a control reaction with a known, reliable substrate to confirm catalyst performance.
-
Temperature Control: Some electrophilic trifluoroethylating agents are thermally unstable and can decompose if the reaction temperature is too high.[2][4] Conversely, some reactions require elevated temperatures to overcome activation energy barriers. Precise temperature control is crucial.
Q2: I'm observing significant poly-trifluoroethylation of my aromatic compound. How can I promote mono-substitution?
A2: This is a classic issue analogous to Friedel-Crafts alkylation, where the product is more reactive than the starting material.[5][6] The electron-donating nature of the newly introduced alkyl group activates the ring towards further electrophilic attack.
-
Stoichiometry is Key: The most effective strategy is to use a large excess of the aromatic substrate relative to the trifluoroethylating agent. This increases the statistical probability that the agent will encounter a molecule of starting material rather than the more reactive mono-substituted product.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired mono-substituted product has reached its maximum concentration. Lowering the reaction temperature can also help to reduce the rate of the second substitution.
Q3: My product is a mixture of ortho, para, and meta isomers. How can I improve regioselectivity?
A3: Regioselectivity is governed by the directing effects of substituents on the aromatic ring and the nature of the trifluoroethylating species (electrophilic, radical, or nucleophilic).
-
Electrophilic Reactions: These reactions generally follow standard ortho/para or meta directing rules. However, steric hindrance from bulky directing groups or the trifluoroethylating agent itself can favor the para position. The choice of Lewis acid and solvent can also influence the ortho/para ratio.
-
Radical Reactions: Radical trifluoroethylation often produces mixtures of isomers, as the selectivity is less pronounced than in electrophilic aromatic substitution.[7][8] In some cases, the regioselectivity can be influenced by the solvent or additives that may participate in the reaction mechanism.
-
Late-Stage Functionalization: For complex molecules, achieving high regioselectivity can be challenging. It may be necessary to install the trifluoroethyl group earlier in the synthetic sequence on a simpler precursor where directing groups can be used more effectively.
Part 2: In-Depth Troubleshooting by Reaction Mechanism
Different trifluoroethylation methodologies present unique challenges. This section provides targeted advice for the major reaction classes.
2.1 Electrophilic Trifluoroethylation (Friedel-Crafts Type)
These reactions typically involve a trifluoroethylating agent activated by a Lewis or Brønsted acid.[9]
Common Problem: Reagent Decomposition and Formation of Trifluoromethane (CF₃H)
-
Causality: Many electrophilic reagents are highly reactive and can decompose, especially in the presence of strong acids or nucleophiles.[1] For instance, with weaker Lewis acids, some reagents can decompose to produce trifluoromethane gas, reducing the amount of active agent available for the desired reaction.[1]
-
Troubleshooting Protocol:
-
Select the Right Acid: The strength of the Lewis or Brønsted acid is critical. A screen of acids (e.g., AlCl₃, FeBr₃, TfOH) may be necessary. Stronger acids can sometimes lead to more decomposition, while weaker acids may not provide sufficient activation.
-
Low-Temperature Addition: Add the trifluoroethylating agent slowly at a low temperature (e.g., -78 °C to 0 °C) to the mixture of the aromatic substrate and the acid. This minimizes the time the reagent is exposed to harsh conditions before it can react.
-
Inert Atmosphere: Strictly maintain an inert atmosphere (N₂ or Ar) to prevent reaction with atmospheric moisture, which can consume the acid and promote reagent decomposition.
-
2.2 Photocatalytic & Radical Trifluoroethylation
These methods utilize light and a photocatalyst to generate a trifluoroethyl radical from a suitable precursor.[7][10]
Common Problem: Formation of Halogenated Aromatic Byproducts
-
Causality: When using precursors like CF₃SO₂Cl or CF₃I, the photocatalytic cycle can generate chlorine or iodine radicals in addition to the desired trifluoromethyl radical.[11] These halogen radicals can then react with the aromatic substrate, leading to chlorinated or iodinated side products.
-
Troubleshooting Protocol:
-
Reagent Choice: If halogenation is a persistent issue, consider switching to a trifluoroethyl source that does not contain a reactive halogen, such as certain hypervalent iodine reagents or trifluoroacetic anhydride-based methods.
-
Radical Scavengers: The addition of a mild radical scavenger that selectively reacts with the unwanted halogen radical but not the trifluoromethyl radical can sometimes be effective, though this requires careful optimization.
-
Solvent Effects: The solvent can influence the lifetime and reactivity of the radical species.[12] Changing from a solvent like acetonitrile to a less coordinating one might alter the reaction pathway and reduce side product formation.
-
Common Problem: Formation of Pentafluoroethyl (-C₂F₅) Adducts
-
Causality: An unexpected but documented side reaction is the formation of pentafluoroethylated aromatics when using a trifluoromethyl source like CF₃I with copper.[13] The proposed mechanism involves the decomposition of the trifluoromethylcopper intermediate to generate difluorocarbene (:CF₂). This carbene can then insert into another molecule of the trifluoromethylcopper intermediate to form a pentafluoroethylcopper species, which then transfers the -C₂F₅ group to the aromatic compound.[13]
-
Troubleshooting Protocol:
-
Control Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Running the reaction at the lowest effective temperature can suppress the decomposition pathway leading to difluorocarbene.
-
Modify the Metal Mediator: The choice of metal can be critical. If using copper, switching to a different catalytic system (e.g., photoredox without copper) will eliminate this specific mechanistic pathway.
-
Adjust Stoichiometry: The concentration of the trifluoromethylcopper intermediate influences the rate of the side reaction. Adjusting the addition rate or overall concentration might disfavor the bimolecular reaction that forms the C₂F₅ species.
-
Part 3: Visualized Workflows and Data
General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving issues in your trifluoroethylation reaction.
Caption: A systematic workflow for troubleshooting trifluoroethylation reactions.
Mechanism: Formation of Pentafluoroethyl Byproduct
This diagram illustrates the proposed pathway for the formation of -C₂F₅ side products from a CF₃ source.
Caption: Proposed mechanism for pentafluoroethyl byproduct formation.[13]
Troubleshooting Summary Table
| Problem Observed | Potential Root Cause(s) | Recommended Solutions & Key Considerations |
| Low or No Yield | Reagent decomposition; Insufficient catalyst/acid activity; Presence of moisture or oxygen. | Verify reagent quality with a control reaction. Ensure all components are rigorously dried. Screen different catalysts or activating acids.[3][14] |
| Poly-trifluoroethylation | Product is more reactive than starting material (Friedel-Crafts type). | Use a large excess (5-10 equivalents) of the aromatic substrate. Monitor reaction progress and quench at optimal mono-substitution.[5] |
| Isomer Mixture | Poor regioselectivity of the reaction mechanism (especially radical pathways). | For electrophilic reactions, modify Lewis acid/solvent. For radical reactions, accept that mixtures are common; consider a different synthetic strategy if selectivity is poor.[8] |
| Pentafluoroethyl Byproduct | Decomposition of [CF₃Cu] to :CF₂ followed by insertion. | Lower reaction temperature. Avoid copper-based systems if the problem persists.[13] |
| Halogenated Byproduct | Use of halogenated trifluoroethyl sources (e.g., CF₃SO₂Cl). | Switch to a non-halogenated reagent (e.g., Togni's reagent). Modify photocatalyst or solvent to alter radical reactivity.[11] |
| Elimination Byproduct | (Primarily in nucleophilic reactions) Base-mediated elimination competing with substitution. | Use a less hindered substrate if possible. Employ a non-nucleophilic, sterically hindered base. Optimize temperature to favor substitution.[3] |
Part 4: Reference Protocol with Troubleshooting Annotations
Protocol: Photocatalytic Trifluoroethylation of an Electron-Rich Arene
This protocol is a representative example and should be adapted for your specific substrate.
-
Setup: To an oven-dried 10 mL Schlenk flask equipped with a magnetic stir bar, add the aromatic substrate (0.5 mmol, 1.0 equiv.), the trifluoroethylating agent (e.g., CF₃SO₂Cl, 1.0 mmol, 2.0 equiv.), and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 0.005 mmol, 1 mol%).
-
Troubleshooting Note 1: If low yield is observed, ensure the photocatalyst is active and has not degraded. Store photocatalysts in the dark and under inert gas.
-
-
Solvent and Degassing: Add 5 mL of anhydrous, degassed acetonitrile via syringe. Degas the resulting solution by sparging with argon for 15 minutes.
-
Troubleshooting Note 2: Oxygen can quench the excited state of the photocatalyst, killing the reaction. Thorough degassing is critical for success.
-
-
Reaction: Place the flask approximately 5 cm from a 26W compact fluorescent lamp (CFL) or a specified blue LED lamp. Begin vigorous stirring and irradiate at room temperature.
-
Troubleshooting Note 3: If the reaction is sluggish, ensure the light source is of the correct wavelength to excite your chosen photocatalyst. Proximity to the lamp is also crucial for reaction rate.
-
-
Monitoring: Monitor the reaction by TLC or GC-MS at regular intervals (e.g., every hour).
-
Troubleshooting Note 4: If poly-trifluoroethylation is observed, consider reducing the equivalents of the trifluoroethylating agent to 1.2-1.5 equiv. and monitoring closely to quench the reaction before the second addition becomes significant. If chlorinated byproducts are seen, this specific reagent may be unsuitable for your substrate.[11]
-
-
Workup: Once the starting material is consumed or the desired product concentration is maximized, turn off the light source. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
References
- Benchchem.
- Cui, L., et al. Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. PMC, NIH.
- Umemoto, T., et al. Electrophilic Perfluoroalkylating Agents.
- Barata-Vallejo, S., et al.
- Glavan, A., et al.
- Prakash, G. K. S., et al.
- Nagib, D. A., & MacMillan, D. W. C.
- Beilstein Journal of Organic Chemistry. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective.
- Benchchem.
- Eisenberger, P., et al. Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents.
- Powers, D. C., et al. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages. PMC, NIH.
- Kobayashi, Y., & Kumadaki, I. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder. Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing.
- Schareina, T., et al. Nucleophilic trifluoromethylation of electron-deficient arenes. RSC Publishing.
- Shaikh, M. A., et al. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, RSC Publishing.
- Barata-Vallejo, S., & Postigo, A. New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)
- Overreaction of Friedel Crafts Alkyl
- Friedel–Crafts reaction. Wikipedia.
- Kim, S., & Kim, H. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI.
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- 13. Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Friedel-Crafts Alkylation
Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring you can adapt and overcome challenges in your own work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your Friedel-Crafts alkylation experiments, providing causal explanations and actionable solutions.
Problem 1: Low or No Product Yield
You've set up your reaction, but upon analysis, you find a significant amount of starting material and little to no desired product.
Possible Causes & Solutions:
-
Inactive Catalyst: The most frequent culprit is a deactivated Lewis acid catalyst, typically due to moisture.[1][2] Lewis acids like aluminum chloride (AlCl₃) are extremely hygroscopic and react readily with water, rendering them ineffective.[1][2]
-
Solution: Ensure all glassware is rigorously dried (flame- or oven-dried) before use. Use anhydrous solvents and reagents, and handle the Lewis acid catalyst under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Low Reaction Temperature: While lower temperatures can be beneficial for controlling selectivity, an excessively low temperature may not provide sufficient energy to overcome the reaction's activation barrier.[1][3]
-
Solution: If you suspect the temperature is too low, gradually increase it in 5-10°C increments while monitoring the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[3]
-
-
Deactivated Aromatic Ring: Friedel-Crafts reactions are a form of electrophilic aromatic substitution.[4][5] If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring is deactivated and less nucleophilic, making it unreactive towards the electrophile.[2][6][7][8][9]
-
Solution: If possible, alter your synthetic route to perform the alkylation before introducing deactivating groups. Alternatively, a more potent Lewis acid or higher reaction temperatures might be necessary, though this can lead to other side reactions.[10]
-
-
Substrate Limitations: Vinyl and aryl halides are generally unsuitable for Friedel-Crafts alkylation because their corresponding carbocations are too unstable to form under typical reaction conditions.[5][6][11]
-
Solution: Alternative synthetic strategies are required to introduce vinyl or aryl groups.
-
Problem 2: Formation of Isomeric Products (Carbocation Rearrangement)
You've successfully alkylated your aromatic ring, but you have a mixture of products, including an isomer you didn't intend to synthesize.
Causality: Friedel-Crafts alkylation proceeds through a carbocation intermediate.[1][5][7][12][13] If the initially formed carbocation can rearrange to a more stable form (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift), it will do so before alkylating the aromatic ring.[1][2][7][12][14][15][16][17] For instance, reacting benzene with 1-chloropropane will primarily yield isopropylbenzene, not n-propylbenzene, due to the rearrangement of the primary propyl carbocation to the more stable secondary isopropyl carbocation.[1]
Solutions:
-
Lower the Reaction Temperature: Higher temperatures provide the energy for carbocation rearrangement.[3] Conducting the reaction at lower temperatures (e.g., 0°C or -78°C) can suppress this rearrangement by favoring the kinetically controlled product.[3][12]
-
Strategic Choice of Alkylating Agent: Rearrangements can be avoided if the initial carbocation is already the most stable possible isomer, such as when using tertiary alkyl halides.[12][18] Methyl and ethyl halides also do not rearrange as they cannot form a more stable carbocation.[12]
-
The Acylation-Reduction Two-Step: The most reliable method to prevent carbocation rearrangement is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[1][6][12] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[1][12][14][19][20] The ketone can then be reduced to the desired linear alkyl group using methods like the Clemmensen or Wolff-Kishner reduction.[1][12][19]
Problem 3: Polysubstitution
Your desired mono-alkylated product has continued to react, resulting in di-, tri-, or even more heavily substituted products.
Causality: The alkyl group introduced during the reaction is an electron-donating group, which activates the aromatic ring.[21][22] This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting material, leading to further alkylation.[7][8][21][22][23]
Solutions:
-
Use an Excess of the Aromatic Substrate: By using a large excess of the aromatic compound relative to the alkylating agent, you increase the probability that the electrophile will react with the starting material rather than the more reactive alkylated product.[5][7][11]
-
Consider Friedel-Crafts Acylation: As mentioned previously, the acyl group introduced in an acylation reaction is electron-withdrawing and deactivates the aromatic ring, preventing further substitution.[7][21][22] If your target molecule can be accessed via reduction of the corresponding ketone, this is a superior method for avoiding polysubstitution.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid catalyst for my reaction?
The choice of catalyst depends on the reactivity of your substrates.
-
Strong Lewis Acids (e.g., AlCl₃, FeCl₃): These are the most common and are effective for a wide range of aromatic compounds.[4][10][23]
-
Milder Lewis Acids (e.g., BF₃, ZnCl₂, In(III) salts): These are suitable for more reactive or sensitive substrates where a strong Lewis acid might cause unwanted side reactions or degradation.[10][23]
-
Solid Acid Catalysts (e.g., Zeolites, Nafion-H): These offer environmental and practical advantages, such as easier separation and the potential for regeneration and reuse.[2][24][25]
Q2: What is the role of the solvent in Friedel-Crafts alkylation?
The solvent can significantly influence the reaction's outcome.
-
Non-polar solvents (e.g., dichloromethane, carbon disulfide): These are commonly used and are generally good choices.[10]
-
Polar solvents (e.g., nitrobenzene, nitromethane): These can sometimes be employed, but be aware that they can form complexes with the Lewis acid, potentially reducing its catalytic activity.[10] In some cases, polar solvents can influence the regioselectivity of the reaction.[10][26]
Q3: Can I use alcohols or alkenes as alkylating agents?
Yes, in addition to alkyl halides, other reagents can be used to generate the necessary carbocation electrophile.
-
Alkenes: In the presence of a protic acid (like H₂SO₄) or a Lewis acid, alkenes can be protonated to form a carbocation.[14][23] This is the basis for large-scale industrial processes like the production of ethylbenzene from benzene and ethylene.[4][24]
-
Alcohols: Alcohols can also be used in the presence of a strong acid (like H₂SO₄) or a Lewis acid (like BF₃) to generate a carbocation.[6][14]
Data & Protocols
Table 1: Influence of Temperature on Product Distribution
| Alkylating Agent | Aromatic Substrate | Temperature | Major Product(s) | Rationale |
| 1-Chloropropane | Benzene | 0°C | Isopropylbenzene | Carbocation rearrangement is favorable.[1] |
| 1-Chloropropane | Benzene | -78°C | n-Propylbenzene (increased proportion) | Lower temperature disfavors rearrangement.[3][12] |
| Chloroethane | Toluene | 0°C | Mixture of o-, m-, and p-ethyltoluene | Kinetic control favors ortho and para products. |
| Chloroethane | Toluene | 25°C | Increased proportion of m-ethyltoluene | Thermodynamic control favors the more stable meta product.[27] |
Protocol: General Procedure for Friedel-Crafts Alkylation (Example: tert-butylation of Biphenyl)
Safety Note: Friedel-Crafts reactions can be highly exothermic. Proper temperature control is crucial.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube (e.g., filled with CaCl₂), add biphenyl (0.75 g) and nitromethane (4 mL).[3]
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (0.25 g) to the flask.[3]
-
Cooling: Cool the flask in an ice-water bath to 0°C.[3]
-
Addition of Alkylating Agent: Using a syringe, slowly add t-butyl chloride (1.25 mL) through a septum over a period of four minutes.[3] Maintain the temperature at 0°C.
-
Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 15 minutes.[3] Monitor the reaction progress by TLC.
-
Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice and dilute HCl.[1][3]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[1][10]
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent by rotary evaporation to yield the crude product.[1][2]
-
Purification: Purify the crude product by recrystallization or column chromatography.[2][10]
Visualizations
Diagram 1: The Friedel-Crafts Alkylation Mechanism
Caption: The three key steps of the Friedel-Crafts alkylation mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and solving low yield issues.
Diagram 3: Competing Pathways: Alkylation vs. Acylation
Caption: Comparison of alkylation and acylation pathways and outcomes.
References
- Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions - Benchchem. (n.d.).
- Technical Support Center: Friedel-Crafts Alkylation Temperature Control - Benchchem. (n.d.).
- Preventing rearrangement in Friedel-Crafts alkylation - Benchchem. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
- Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.).
- Friedel–Crafts reaction - Wikipedia. (n.d.).
- Friedel–Crafts reactions for biomolecular chemistry - RSC Publishing. (2024).
- Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange. (2019).
- In Friedel-Crafts alkylations, when do rearrangements not occur? - Quora. (2016).
- [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not ... - Brainly. (2020).
- Friedel-Crafts Alkylation Reaction - Mettler Toledo. (n.d.).
- managing catalyst deactivation in Friedel-Crafts reactions - Benchchem. (n.d.).
- Ch12: Friedel-Crafts limitations - University of Calgary. (n.d.).
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022).
- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline. (n.d.).
- 15.12: Limitations of Friedel-Crafts Alkylations - Chemistry LibreTexts. (2015).
- Friedel-Crafts Alkylation - Chemistry Steps. (n.d.).
- Friedel–Crafts Reaction - GeeksforGeeks. (2025).
- Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems - Pearson. (n.d.).
- Technical Support Center: Optimization of Intramolecular Friedel-Crafts Alkylation - Benchchem. (n.d.).
- Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not. | Homework.Study.com. (n.d.).
- "Friedel-Crafts Reactions". In: Kirk-Othmer Encyclopedia of Chemical Technology. (n.d.).
- Friedel-Crafts Alkylation - Organic Chemistry Portal. (n.d.).
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. (n.d.).
- Friedel-Crafts Reactions | Alkylation & Acylation - Lesson - Study.com. (n.d.).
- Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene - Benchchem. (n.d.).
- Troubleshooting low yield in Friedel-Crafts acylation reactions - Benchchem. (n.d.).
- Optimization of Reaction Conditions for Friedel-Crafts alkylation of 5 a with 6a a - ResearchGate. (n.d.).
- Friedel-Crafts Reactions - Chemistry LibreTexts. (2023).
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC - NIH. (2010).
- 35.04 Friedel-Crafts Alkylation - YouTube. (2018).
- (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts - ResearchGate. (2015).
- Friedel-Crafts alkylation problem : r/chemhelp - Reddit. (2024).
- 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024).
- 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021).
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).
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Technical Support Center: Synthesis of 2,4,6-Trimethyl-1-(2,2,2-trifluoroethyl)benzene
Introduction: The Significance of Trifluoroethylated Mesitylene
Welcome to the technical support guide for the synthesis of trifluoroethylated mesitylene (2,4,6-trimethyl-1-(2,2,2-trifluoroethyl)benzene). The introduction of the trifluoroethyl moiety (–CH₂CF₃) into aromatic systems is of paramount importance in medicinal chemistry and materials science. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable building block for novel pharmaceuticals and advanced materials.[1][2] Mesitylene, a symmetrically substituted and electron-rich arene, serves as an excellent model substrate for studying and optimizing trifluoroethylation reactions.[3]
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges and improve the yield and purity of your synthesis.
Part 1: Frequently Asked Questions (FAQs) & Common Challenges
This section addresses the most common issues encountered during the trifluoroethylation of mesitylene.
Question 1: My reaction yield is consistently low or zero. What are the primary factors to investigate?
Answer: Low conversion is the most frequent challenge and typically points to one of three areas: reagent integrity, reaction conditions, or the chosen synthetic route.
-
Reagent Integrity: Many trifluoroethylating agents and catalysts are sensitive to moisture and air. The primary suspect is often the deactivation of your reagents. For instance, reagents used for electrophilic trifluoroethylation can be hygroscopic.[4]
-
Reaction Conditions: Sub-optimal temperature, solvent, or reaction time can drastically reduce yields. Trifluoroethylation reactions can be highly sensitive to these parameters.
-
Mechanistic Route: The chosen method may not be suitable for mesitylene due to its steric hindrance, even with its high electron density.[1]
For a systematic approach to diagnosing the problem, refer to the troubleshooting workflow below.
Part 2: Troubleshooting Guide - A Deeper Dive
This guide provides specific, actionable advice for common experimental failures.
Scenario 1: Low Conversion Rate or No Product Formation
Q: I've confirmed my starting materials are pure. What should I check next?
A: Focus on the reaction environment and the activation of your reagents.
-
Atmosphere and Moisture Control:
-
The Problem: The presence of water is detrimental. It can protonate and deactivate nucleophiles or hydrolyze electrophilic reagents and Lewis acid catalysts.[4]
-
The Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Handle hygroscopic reagents in a glovebox.
-
-
Choice of Trifluoroethylating Agent:
-
The Problem: Not all agents are created equal. Their reactivity varies significantly. Traditional methods have often been limited by harsh conditions or the availability of stable, effective reagents.[1]
-
The Solution: For the electrophilic trifluoroethylation of an electron-rich arene like mesitylene, hypervalent iodine reagents are highly effective. Specifically, 2,2,2-trifluoroethyl(mesityl)iodonium triflate has been shown to be a potent reagent for this transformation under mild conditions.[5] Other options include various sulfonium salts, though their reactivity can be tuned by substituents.[6][7]
Reagent Type Example Key Advantages Potential Issues Hypervalent Iodine CF₃CH₂(mesityl)iodonium triflate High reactivity, mild conditions, high selectivity.[5] Can be complex to synthesize. Sulfonium Salts S-(trifluoromethyl)diphenylsulfonium triflate Bench-stable, commercially available.[6] May require higher temperatures or stronger activation. Palladium Catalysis Pd(OAc)₂ with CF₃CH₂I Enables direct C-H activation.[8] Requires careful ligand and additive screening. -
-
Catalyst and Additive Issues (If Applicable):
-
The Problem: In metal-catalyzed pathways, the catalyst's active state may not be achieved. In electrophilic routes, the acid promoter may be insufficient.
-
The Solution: For palladium-catalyzed C-H activation, the choice of ligand is critical to prevent catalyst decomposition and facilitate reductive elimination.[9] For electrophilic methods using a strong acid like trifluoromethanesulfonic acid (TfOH), ensure it is fresh and added slowly at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity.[5]
-
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield reactions.
Scenario 2: Formation of Significant Byproducts
Q: My NMR spectrum shows multiple aromatic products. What are the likely side reactions?
A: With mesitylene, the primary side reactions are typically related to the reaction conditions rather than regiochemistry, thanks to its symmetry.
-
Over-alkylation (Di-substitution):
-
The Cause: If the reaction is too forcing (high temperature, long reaction time, or excess trifluoroethylating agent), a second trifluoroethyl group can add to the ring.
-
The Solution: Use mesitylene as the limiting reagent. Reduce the equivalents of the trifluoroethylating agent. Lower the reaction temperature and monitor the reaction progress by GC-MS or TLC to stop it upon consumption of the starting material.
-
-
Methyl Group Migration/Rearrangement:
-
The Cause: Under very strong acidic conditions (e.g., excess superacid), Friedel-Crafts-type reactions can sometimes lead to rearrangement of the alkyl groups on the benzene ring, resulting in isomers like trifluoroethylated pseudocumene.[10]
-
The Solution: Carefully control the stoichiometry of the acid catalyst. Add the acid dropwise at low temperature to dissipate heat and avoid localized areas of high acid concentration.
-
-
Products from Reagent Decomposition:
-
The Cause: Some trifluoroethylating agents can decompose to form radicals or other reactive species that lead to undesired products.
-
The Solution: Ensure the chosen reaction conditions are compatible with the stability of your reagent. For photochemical reactions, ensure the correct wavelength of light is used to avoid unwanted electronic transitions.[11][12]
-
Scenario 3: Difficulty in Product Purification
Q: My crude product is an oil that is difficult to purify. What are the best methods?
A: Purifying nonpolar, liquid products requires choosing a method that can effectively separate compounds with similar polarities.
-
High-Boiling Point Solvents:
-
The Problem: Solvents like DMSO or DMF are difficult to remove completely and can make the product appear as a gummy oil.[13]
-
The Solution: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a nonpolar solvent (e.g., diethyl ether or ethyl acetate) and wash multiple times with water and then brine to remove high-boiling point polar solvents.
-
-
Separation from Unreacted Mesitylene:
-
The Problem: The product and starting material (mesitylene) have similar polarities, making chromatographic separation challenging.
-
The Solution:
-
Fractional Distillation: If there is a sufficient boiling point difference and the product is thermally stable, fractional distillation under reduced pressure is an excellent method for purification on a larger scale.
-
Column Chromatography: Use a nonpolar eluent system (e.g., hexanes or petroleum ether). A long column with high-quality silica gel can provide the necessary resolution. It is often beneficial to run a gradient, starting with pure hexane and very slowly increasing the polarity.
-
-
Part 3: Reaction Mechanism & Key Principles
Understanding the underlying mechanism is crucial for rational optimization. The most common and direct route for this synthesis is an Electrophilic Aromatic Substitution (SEAr) .
The reaction proceeds in two main steps:
-
Attack by the Aromatic Ring: The π-electron system of the electron-rich mesitylene ring acts as a nucleophile, attacking the electrophilic trifluoroethyl source (e.g., a hypervalent iodine reagent activated by an acid). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[14]
-
Re-aromatization: A weak base in the mixture (e.g., the triflate counter-ion) removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromaticity of the ring and yielding the final product.
Sources
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Technical Support Center: Purification of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene
Welcome to the dedicated technical support guide for the purification of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene. This resource is designed for researchers, chemists, and drug development professionals who are working with this compound and require robust, field-proven methods for isolating it in high purity. The following question-and-answer guide provides in-depth solutions to common challenges encountered during the purification process, grounded in fundamental chemical principles and supported by authoritative references.
Section 1: Initial Assessment & Common Impurities
This section addresses the critical first step in any purification workflow: identifying the nature and source of impurities. The synthesis of this compound, typically achieved via a Friedel-Crafts type reaction, can lead to several predictable contaminants.[1][2]
Q1: My initial analysis (GC-MS, ¹H NMR) of the crude product shows multiple components. What are the most likely impurities I need to remove?
A1: Based on the common synthetic routes involving the alkylation of mesitylene (1,3,5-trimethylbenzene), you should anticipate the following impurities:
-
Unreacted Mesitylene: The most common impurity, especially if the reaction did not go to completion or if mesitylene was used in excess to prevent polyalkylation.[1] Its high volatility relative to the product makes it a distinct target for removal.
-
Poly-alkylated Side Products: Friedel-Crafts alkylations are susceptible to polyalkylation because the product, bearing an electron-donating alkyl group, is often more reactive than the starting material.[3] You may see isomers of di-(2,2,2-trifluoroethyl)-1,3,5-trimethylbenzene.
-
Isomeric Products: While the 2-position is the target, minor substitution at other positions on the mesitylene ring can occur, leading to structural isomers.
-
Catalyst Residues: If a Lewis acid catalyst like AlCl₃ was used, hydrolyzed residues might be present as non-volatile or polar impurities.
-
High-Boiling Point Solvents: If the reaction was performed in a solvent like mesitylene itself, or another high-boiling aromatic solvent, its removal is a key purification step.[4][5]
To aid in your initial assessment, the physical properties of the target compound and the primary impurity, mesitylene, are summarized below.
| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₁H₁₃F₃ | 202.21 | ~205-210 (est.) |
| Mesitylene (1,3,5-Trimethylbenzene) | C₉H₁₂ | 120.19 | 164.7 |
Note: The boiling point of the target compound is an estimate based on structurally similar fluorinated aromatic compounds. Fluorination can sometimes lower the boiling point relative to non-fluorinated analogs of similar molecular weight, but the significant increase in mass here suggests a higher boiling point than mesitylene.[6]
Section 2: Core Purification Strategies
This section details the primary, high-efficiency methods for tackling the most common impurities identified in Section 1.
Q2: What is the most effective method for removing a large amount of unreacted mesitylene from my crude product?
A2: Fractional distillation is the method of choice for this separation. The significant difference in boiling points between mesitylene (~165 °C) and the target product (~205-210 °C) allows for an efficient separation.[7] For compounds with boiling points above 150 °C, performing the distillation under reduced pressure (vacuum distillation) is highly recommended to prevent thermal decomposition.[6]
-
Setup: Assemble a fractional distillation apparatus with a short Vigreux or packed column, a condenser, a receiving flask, and a vacuum-tight connection to a vacuum pump and pressure gauge. Ensure all glassware is dry.
-
Procedure:
-
Charge the distillation flask with the crude reaction mixture and a magnetic stir bar or boiling chips.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Begin heating the distillation flask gently using a heating mantle.
-
The first fraction to distill will be the lower-boiling mesitylene. Collect this fraction in a separate receiving flask.
-
Monitor the head temperature. A sharp rise in temperature will indicate that the mesitylene has been removed and the product is beginning to distill.
-
Change the receiving flask to collect the pure this compound fraction. Collect the fraction that distills over a narrow and stable temperature range.
-
-
Validation: Analyze the collected fractions by GC-MS or ¹H NMR to confirm the separation efficiency.
Caption: Workflow for purification by fractional distillation.
Q3: My product is contaminated with polar, non-volatile impurities and poly-alkylated side products. How can I remove these?
A3: Flash column chromatography is the ideal technique for removing impurities with different polarities from your target compound.[8] Since this compound is a relatively non-polar hydrocarbon, it will elute quickly from the column with a non-polar solvent system, while more polar impurities will be retained longer on the silica gel stationary phase.
-
Solvent System Selection (TLC Analysis):
-
Dissolve a small sample of your crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate and develop it in various non-polar solvent systems (e.g., hexanes, heptane, or mixtures with a small amount of ethyl acetate or dichloromethane).
-
The ideal solvent system will show good separation between the product spot (Rf ≈ 0.3-0.4) and the impurity spots.
-
-
Column Packing:
-
Select an appropriately sized column for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column with silica gel as a slurry in the chosen eluent.
-
-
Sample Loading:
-
Concentrate your crude product and dissolve it in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and evaporating the solvent to get a dry, free-flowing powder. This is known as "dry loading".[8]
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the column at a steady rate.
-
Collect the eluting solvent in a series of fractions.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
-
Caption: Step-by-step workflow for flash column chromatography.
Section 3: Purity Confirmation
After purification, it is essential to confirm the identity and assess the purity of this compound.
Q4: How can I use NMR spectroscopy to confirm the structure and purity of my final product?
A4: Multinuclear NMR spectroscopy is a powerful tool for this purpose. The high symmetry of the 1,3,5-trimethylbenzene moiety provides a simple background spectrum, making impurity signals easy to identify.
-
¹H NMR:
-
Aromatic Protons: You should observe a singlet for the two equivalent aromatic protons (H-4, H-6).[9]
-
Methyl Protons: Look for two singlets: one for the two equivalent methyl groups at C-1 and C-5, and another for the methyl group at C-3.
-
Trifluoroethyl Protons: The -CH₂- group will appear as a quartet due to coupling with the three adjacent fluorine atoms.[10][11]
-
Impurity Check: The presence of a sharp singlet around 6.8 ppm and another around 2.3 ppm would indicate residual mesitylene.[9]
-
-
¹³C NMR: The spectrum will be relatively simple due to molecular symmetry. The carbon of the -CF₃ group will appear as a quartet due to one-bond C-F coupling.
-
¹⁹F NMR: This is a definitive technique for confirming the trifluoroethyl group. You should observe a single signal, a triplet, for the -CF₃ group due to coupling with the two adjacent protons of the -CH₂- group.[10][11] The absence of other fluorine signals confirms the absence of other fluorinated impurities.
By integrating the signals in the ¹H NMR spectrum and ensuring the absence of unexpected peaks in all three spectra, you can confidently assess the purity of your compound.
References
-
2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides. PubMed Central (PMC). URL: [Link]
-
Supporting Information for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journals. URL: [Link]
- Mesitylene recovery. Google Patents.
-
Mesitylene. Organic Syntheses. URL: [Link]
-
Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers. ACS Publications. URL: [Link]
-
How To: Purify by Distillation. University of Rochester Department of Chemistry. URL: [Link]
-
Preparation Of Fluorinated Aromatic Compounds. Quick Company. URL: [Link]
-
Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals. URL: [Link]
-
Mesitylene as reaction solvent. Reddit. URL: [Link]
-
Supporting Information for Visible-Light-Promoted Metal-Free C–H Trifluoromethylation of Heteroarenes. ACS Publications. URL: [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. PubMed Central (PMC). URL: [Link]
-
Remove Sticky Reagents. University of Rochester. URL: [Link]
-
Friedel‐Crafts alkylation and acylation of mesitylene with esters in one‐pot. ResearchGate. URL: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. URL: [Link]
-
Proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Doc Brown's Chemistry. URL: [Link]
-
Friedel–Crafts reaction. Wikipedia. URL: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. chem.rochester.edu [chem.rochester.edu]
- 6. How To [chem.rochester.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. orgsyn.org [orgsyn.org]
- 9. C9H12 1,3,5-trimethylbenzene (mesitylene) low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1,3,5-trimethylbenzene (mesitylene) 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. rsc.org [rsc.org]
Troubleshooting low conversion in trifluoroethylation reactions.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for trifluoroethylation reactions. The introduction of the trifluoroethyl group (–CH₂CF₃) is a critical transformation in medicinal chemistry and materials science, often enhancing lipophilicity, metabolic stability, and other physicochemical properties of molecules. However, achieving high conversion in these reactions can be challenging. This guide provides in-depth troubleshooting strategies, protocols, and mechanistic insights to help you overcome common hurdles in your research.
Frequently Asked Questions (FAQs): First-Line Troubleshooting
This section addresses the most common and immediate issues encountered during trifluoroethylation experiments.
Q1: My trifluoroethylation reaction has stalled or shows very low conversion. What are the first things I should check?
A1: Low conversion often stems from a few fundamental issues. Before investigating more complex variables, always verify the following:
-
Presence of Moisture: Many trifluoroethylation reagents and the bases used are highly sensitive to moisture. Water can protonate and deactivate nucleophiles (like alkoxides or amines) or hydrolyze sensitive reagents.
-
Inert Atmosphere: Oxygen can degrade sensitive organometallic catalysts or reagents. Ensure your reaction is conducted under a properly maintained inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Quality: Reagents can degrade over time, especially if stored improperly. Trifluoroethylating agents, bases, and catalysts should be from a reliable source and stored according to the manufacturer's instructions.
-
Reaction Temperature: Ensure your heating or cooling apparatus is calibrated and maintaining the target temperature. Some reactions have a narrow optimal temperature window.
Q2: I suspect my trifluoroethylating reagent is the problem. How can I confirm this?
A2: The stability and reactivity of trifluoroethylating agents vary significantly. For example, trifluoroethyl halides can be less reactive than hypervalent iodine reagents like mesityl(trifluoroethyl)iodonium triflate. To diagnose a reagent issue:
-
Run a Control Reaction: Use a simple, highly reactive substrate (e.g., a simple aniline or phenol) that is known to work well with your chosen reagent and conditions. If this control reaction also fails, the reagent is highly suspect.
-
Check for Visible Degradation: Inspect the reagent for changes in color or consistency, which may indicate decomposition.
-
Consult the Literature: Verify that the chosen reagent is appropriate for your specific transformation (e.g., C-H, N-H, or O-H trifluoroethylation).
Q3: How critical is the choice of base, and could it be the source of my low yield?
A3: The base is often crucial and its role is multifaceted. It may deprotonate the substrate, activate a catalyst, or neutralize acidic byproducts. An incorrect choice can halt the reaction or promote side reactions.
-
Insufficient Basicity: If the base is too weak (higher pKa), it may not deprotonate the substrate sufficiently to initiate the reaction.
-
Excessive Basicity: A base that is too strong can lead to undesired side reactions, such as elimination, especially with sterically hindered substrates.
-
Compatibility: The base must be compatible with the substrate and other reagents. For instance, a hard nucleophilic base might react with an electrophilic trifluoroethylating agent.
In-Depth Troubleshooting Guide
If the initial checks do not resolve the issue, a more systematic approach is needed. This guide is structured to help you diagnose problems related to reaction parameters, reagents, and the substrate itself.
Issue 1: Reagent and Solvent Purity
The most common culprit for failed reactions is contamination, particularly with water.
My reaction is sensitive to moisture. What is the best practice for ensuring anhydrous conditions?
Even trace amounts of water can be detrimental. Adopt a rigorous protocol for all reactions requiring anhydrous conditions.
Protocol 1: Rigorous Exclusion of Moisture and Air
-
Glassware Preparation: Dry all glassware in an oven at >120 °C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry inert gas (Argon or Nitrogen).
-
Solvent Purification: Use a solvent purification system (e.g., passing through activated alumina columns) or distill the solvent over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane). Store dried solvents over molecular sieves (3Å or 4Å).
-
Reagent Handling: Handle all hygroscopic reagents (e.g., sodium 2,2,2-trifluoroethanolate, strong bases like NaH or KHMDS) inside a glovebox or under a positive pressure of inert gas. Weigh them quickly and seal the container immediately.
-
Reaction Setup: Assemble the reaction under a positive pressure of inert gas. Use septa and needles for liquid transfers.
Issue 2: Sub-Optimal Reaction Conditions
If reagents are pure, the reaction conditions may need optimization.
How do I determine the optimal solvent for my reaction?
Solvent choice impacts reagent solubility and can influence the reaction mechanism and rate by stabilizing or destabilizing reactants, intermediates, and transition states. A polar aprotic solvent like DMF, DMSO, or THF is often a good starting point, but empirical screening is best.
Table 1: Solvent Selection Guide for Trifluoroethylation Reactions
| Solvent Class | Examples | Typical Applications | Considerations |
|---|---|---|---|
| Polar Aprotic | DMF, DMSO, THF, Acetonitrile | General-purpose, good for dissolving salts and polar substrates. Often used in nucleophilic substitutions and metal-catalyzed reactions. | Must be rigorously dried. Can be difficult to remove post-reaction. |
| Nonpolar Aprotic | Toluene, Dichloromethane (DCM), Dichloroethane (DCE) | C-H activation, reactions where polar solvents may interfere. | Lower ability to dissolve ionic reagents. DCM/DCE can be reactive under certain conditions. |
| Fluorinated Alcohols | 2,2,2-Trifluoroethanol (TFE) | Can act as both solvent and reagent. Promotes SNAr reactions and can improve selectivity. | Can participate in the reaction; acidic nature may not be suitable for all substrates. |
My reaction is not working at the literature-reported temperature. What should I do?
First, verify your temperature probe and heating mantle are accurate. If they are, consider that the optimal temperature can be substrate-dependent.
-
Too Low: The activation energy barrier is not being overcome. Gradually increase the temperature in 10-20 °C increments.
-
Too High: Reagents, intermediates, or the product may be decomposing. Side reactions may become dominant. If you suspect decomposition, try lowering the temperature and accepting a longer reaction time.
Issue 3: Catalyst Deactivation
For metal-catalyzed reactions (e.g., using Palladium, Copper, or Nickel), catalyst health is paramount.
What are the common causes of catalyst deactivation in trifluoroethylation?
Catalyst deactivation leads to a progressive slowdown or complete halt of the reaction.
-
Poisoning: Functional groups on the substrate or impurities (e.g., sulfur compounds) can bind irreversibly to the metal center.
-
Aggregation: The active catalytic species can aggregate to form inactive metal clusters.
-
Change in Oxidation State: The metal may be oxidized or reduced to an inactive state. For example, some photocatalytic cycles are sensitive to oxygen, which can quench the excited state of the catalyst.
-
Ligand Degradation: The ligand that stabilizes the metal and modulates its reactivity can degrade under the reaction conditions.
How can I troubleshoot catalyst-related problems?
Protocol 2: Small-Scale Reaction Optimization and Catalyst Screening
-
Setup: In an array of small reaction vials (e.g., 2 mL HPLC vials), set up several parallel reactions.
-
Screen Variables: Systematically vary one parameter at a time:
-
Catalyst Precursor: Try different metal sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand: Screen a panel of ligands with different electronic and steric properties (e.g., for Pd catalysis, try phosphine ligands like Xantphos, BrettPhos, or NHC ligands).
-
Catalyst Loading: Test different catalyst loadings (e.g., 1 mol%, 2.5 mol%, 5 mol%). Higher loading might overcome slow kinetics but increases cost and potential side reactions.
-
-
Analysis: Monitor each reaction by TLC, GC-MS, or LC-MS after a set time to determine the relative conversion rates.
Issue 4: Substrate Reactivity and Side Reactions
Sometimes, the issue lies with the intrinsic reactivity of the starting material.
My substrate is sterically hindered or has multiple reactive sites. How can I improve conversion?
-
Steric Hindrance: For bulky substrates, you may need more forcing conditions (higher temperature, longer reaction time) or a less sterically demanding trifluoroethylating reagent.
-
Competing Reactions: The primary competing pathway is often elimination, especially in O- and N-trifluoroethylation of secondary or tertiary centers. Using a non-nucleophilic, sterically hindered base can sometimes suppress elimination in favor of substitution.
-
Protecting Groups: If your substrate has multiple nucleophilic sites (e.g., an amino alcohol), you may need to use protecting groups to ensure the reaction occurs at the desired location.
Troubleshooting Workflow and Analytical Monitoring
A systematic approach is key to efficiently solving reaction issues. The following diagram outlines a logical workflow for troubleshooting.
Caption: A systematic workflow for troubleshooting low conversion.
How can I effectively monitor my reaction to get more information?
Real-time monitoring provides much more insight than a single endpoint analysis.
Protocol 3: Monitoring Reaction Progress with ¹⁹F NMR
¹⁹F NMR is an exceptionally powerful tool for monitoring trifluoroethylation because the trifluoroethyl group provides a clean, distinct signal, and the fluorine nucleus has 100% natural abundance.
-
Initial Spectrum: Before starting the reaction, acquire a ¹⁹F NMR spectrum of your trifluoroethylating reagent in the chosen reaction solvent. This will be your t=0 reference.
-
Reaction Setup: Set up the reaction in an NMR tube if possible (using a compatible deuterated solvent), or run the reaction in a flask and take aliquots at regular intervals.
-
Time-Course Monitoring:
-
Quench the reaction in each aliquot by adding a small amount of a suitable quenching agent.
-
Filter the aliquot through a small plug of silica or celite to remove solids.
-
Acquire a ¹⁹F NMR spectrum for each time point.
-
-
Analysis:
-
The signal for the starting trifluoroethylating reagent will decrease over time.
-
A new signal corresponding to the trifluoroethylated product will appear and grow.
-
The appearance of other ¹⁹F signals may indicate side reactions or decomposition.
-
By integrating the signals, you can accurately calculate the conversion rate over time.
-
Method Selection Logic
Choosing the right type of trifluoroethylation reaction for your specific substrate is the first step toward success.
Caption: Decision tree for selecting a trifluoroethylation strategy.
References
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(23), 5986-6009. [Link]
-
Luo, J., & Zhang, J. (2015). Recent Progress in Metal-Mediated Trifluoroethylation. Current Organic Chemistry, 19(8), 694-703. [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Iconic Research and Engineering Journals, 7(3), 826-834. [Link]
-
Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. Iconic Research and Engineering Journals, 7(3). [Link]
-
Boyarskiy, V. P., & Levin, V. V. (2022). Trifluoroethylation and Pentafluoropropylation of C(sp³)–H Bonds. Synthesis, 54(19), 4125-4130. [Link]
-
ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... [Link]
-
Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (n.d.). A possible reaction mechanism for the trifluoroethylation of 1 a′ by 2 a. [Link]
-
ResearchGate. (2015). Recent Progress in Metal-Mediated Trifluoroethylation. [Link]
-
Wang, S., Qu, Z., Wang, Y., & Lu, P. (2021). Hydrodechlorination of trifluoro-trichloroethane to chlorotrifluoroethylene: Revealing the deactivation mechanism and regeneration strategy of Pd-Cu/AC catalyst. Chinese Journal of Chemical Engineering, 39, 239-247. [Link]
-
Njardarson, J. T., & Draghici, C. (2011). Base mediated deprotection strategies for trifluoroethyl (TFE) ethers, a new alcohol protecting group. Tetrahedron Letters, 52(34), 4445-4448. [Link]
-
Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]
-
Bentham Science Publishers. (n.d.). Recent Progress in Metal-Mediated Trifluoroethylation. [Link]
-
Zhang, Y., et al. (2024). Advances in photocatalytic research on decarboxylative trifluoromethylation of trifluoroacetic acid and derivatives. Chinese Chemical Letters. [Link]
-
Galano, A., et al. (2022). Solvent Effects in the Regioselective N-Functionalization of Tautomerizable Heterocycles Catalyzed by Methyl Trifluoromethanesulfonate: A Density Functional Theory Study with Implicit Solvent Model. Molecules, 27(21), 7247. [Link]
-
ResearchGate. (2016). Catalytic Behaviors of Cr2O3 and CrO3/Cr2O3 Catalysts for Gas Phase Fluorination of 2-Chloro-1,1,1-trifluoroethane: Active Species and Catalyst Deactivation. [Link]
-
ResearchGate. (n.d.). Preliminary results on the effect of solvent on regioselectivity in the... [Link]
-
Jones, C. M., et al. (2020). 2,2,2-Trifluoroethanol as a solvent to control nucleophilic peptide arylation. Organic & Biomolecular Chemistry, 18(2), 249-253. [Link]
-
Rychnovsky, S. D., & Kim, J. (2009). Solvent Effects in the Nucleophilic Substitutions of Tetrahydropyran Acetals Promoted by Trimethylsilyl Trifluoromethanesulfonate: Trichloroethylene as Solvent for Stereoselective C- and O-Glycosylations. The Journal of Organic Chemistry, 74(11), 4252-4258. [Link]
-
Wikipedia. (n.d.). Trifluoromethylation. [Link]
-
Wu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Organic & Biomolecular Chemistry, 14(33), 7860-7878. [Link]
-
Noel, T., & Wang, Q. (2021). Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. Chemical Society Reviews, 50(10), 6157-6195. [Link]
-
Landis, C. R., & Whitesides, G. M. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accounts of Chemical Research, 54(23), 4301-4312. [Link]
-
YouTube. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. [Link]
-
ATSDR. (n.d.). The purpose of this chapter is to describe the analytical methods that are available for detecting and/or measuring and monitoring. [Link]
-
Eurofins. (n.d.). Analytical Method Summaries. [Link]
- ResearchGate. (n.d.). Marked Difference in Solvation Effects and Mechanism between Solvolyses of Substituted Acetylchloride with Alkyl Groups and
Technical Support Center: Strategies for Preventing Polyalkylation in the Synthesis of Substituted Benzenes
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution, specifically focusing on the prevention of polyalkylation. Here, we will dissect common experimental challenges, offer detailed troubleshooting protocols, and provide scientifically-grounded explanations to empower you to achieve high-yield, selective mono-substitution of benzene derivatives.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding polyalkylation.
Q1: What is polyalkylation and why does it occur in Friedel-Crafts alkylation?
A1: Polyalkylation is an undesired side reaction in which multiple alkyl groups are introduced onto an aromatic ring during a single reaction.[1][2] This phenomenon is particularly prevalent in Friedel-Crafts alkylation because the initial product—an alkylated benzene—is more reactive than the starting benzene ring.[2][3] The newly added alkyl group is electron-donating, which activates the ring and makes it more susceptible to further electrophilic attack by the carbocation intermediate.[1][2][3][4]
Q2: What is the most direct method to minimize polyalkylation?
A2: The simplest and most frequently employed strategy is to use a large excess of the aromatic substrate (e.g., benzene) relative to the alkylating agent.[2][5][6] By increasing the concentration of the unreacted benzene, the statistical probability of the electrophile encountering and reacting with a starting material molecule, rather than an already alkylated product, is significantly enhanced.[2][5] For common and inexpensive aromatic compounds like benzene or toluene, they can often be used as the solvent for the reaction itself.[2]
Q3: My reaction is still producing significant di- and tri-alkylated products despite using excess benzene. What's my next step?
A3: If simply adjusting stoichiometry is insufficient, the most robust alternative is to switch from Friedel-Crafts alkylation to a two-step acylation-reduction sequence .[2][7] This is a cornerstone strategy for achieving clean mono-alkylation.
Q4: How does the acylation-reduction strategy prevent polyalkylation?
A4: This strategy works by fundamentally altering the reactivity of the initial product.
-
Friedel-Crafts Acylation: An acyl group (R-C=O) is introduced to the benzene ring instead of an alkyl group.[8][9] The acyl group is strongly electron-withdrawing and therefore deactivates the aromatic ring, making the mono-acylated product less reactive than the starting benzene.[2][4][10][11] This deactivation effectively shuts down any further electrophilic substitution, preventing polyacylation.[2][10][11]
-
Reduction: The resulting ketone is then reduced to the desired alkyl group.[7][8] Common methods for this reduction include the Clemmensen (using amalgamated zinc and HCl) or the Wolff-Kishner (using hydrazine and a strong base) reduction.[2][7]
This two-step approach also provides the significant advantage of preventing carbocation rearrangements, another common side reaction in Friedel-Crafts alkylation.[2][12][13]
Section 2: Troubleshooting Guides & Advanced Strategies
When standard methods fall short, a deeper dive into reaction parameters and alternative strategies is necessary.
Troubleshooting Guide 1: Optimizing Reaction Conditions
Problem: You are observing polyalkylation and cannot use the acylation-reduction route due to other functional groups in your molecule.
Solution: Fine-tuning the reaction conditions can often tip the balance in favor of the mono-alkylated product. This involves manipulating the interplay between kinetic and thermodynamic control.[14][15][16][17]
-
Kinetic Control: Favors the product that is formed fastest, often at lower temperatures and shorter reaction times.[14][15][16][17]
-
Thermodynamic Control: Favors the most stable product, which can be achieved at higher temperatures with longer reaction times, allowing the reaction to equilibrate.[14][15][16][17] In some cases, the di- or poly-substituted product may be the more thermodynamically stable one.[18]
Workflow for Optimizing Conditions:
Caption: Decision workflow for troubleshooting polyalkylation via reaction condition optimization.
Parameter Adjustment Table:
| Parameter | Recommended Adjustment | Rationale |
| Temperature | Decrease (e.g., from room temp to 0 °C or lower) | Favors the kinetically controlled product, which is often the mono-substituted one, by preventing the system from having enough energy to overcome the activation barrier for subsequent alkylations.[15][17][19] |
| Reaction Time | Shorten reaction time | Minimizes the opportunity for the initially formed, more reactive mono-alkylated product to undergo a second alkylation. |
| Catalyst | Switch to a milder Lewis acid (e.g., FeCl₃, BF₃, zeolites) | A less reactive catalyst can generate the electrophile more slowly and may exhibit greater selectivity, reducing the rate of the second alkylation.[20][21] |
| Rate of Addition | Add the alkylating agent slowly | Maintaining a low instantaneous concentration of the alkylating agent relative to the benzene substrate can favor mono-substitution.[3] |
Troubleshooting Guide 2: Steric Hindrance and Blocking Groups
Problem: Your substrate is highly activated, or you require a specific substitution pattern (e.g., ortho-only) that is difficult to achieve directly.
Solution: Employ strategies that physically or chemically block undesired reaction sites.
Strategy 2.1: Utilizing Steric Hindrance
By choosing a bulky alkylating agent, you can physically prevent the addition of multiple groups around the aromatic ring. This is particularly effective for preventing a second substitution at an adjacent (ortho) position.
Example: Alkylating benzene with tert-butyl chloride. The bulky tert-butyl group on the initial product, tert-butylbenzene, sterically hinders the approach of a second tert-butyl carbocation, especially at the ortho positions. While some para-di-substitution can still occur, it is significantly reduced compared to alkylation with a smaller group like ethyl chloride.[22]
Strategy 2.2: Employing Reversible Blocking Groups
This advanced technique involves temporarily protecting the most reactive positions on the ring, directing the desired substitution to a different site, and then removing the blocking group.
The most common blocking group is the sulfonic acid group (-SO₃H).
Protocol for Ortho-Substitution Using a Sulfonic Acid Blocking Group:
-
Block the Para Position: React the starting material (e.g., anisole) with fuming sulfuric acid (SO₃ in H₂SO₄). Sulfonation is a reversible electrophilic aromatic substitution. Under thermodynamic control, the bulky -SO₃H group will preferentially add to the sterically accessible and electronically rich para position.[23]
-
Perform the Desired Alkylation/Acylation: With the para position blocked, the incoming electrophile will be directed to the next most activated sites, the ortho positions.
-
Remove the Blocking Group (Desulfonation): The sulfonic acid group can be removed by treating the product with dilute sulfuric acid and heating (often with steam). This step exploits the reversibility of the sulfonation reaction.[23]
Workflow for Blocking Group Strategy:
Caption: Experimental workflow for achieving ortho-acylation using a sulfonic acid blocking group.
Other, less common blocking groups include the tert-butyl group, which can be removed under strong acid conditions.[23]
Section 3: Summary of Strategies
| Strategy | Principle | Best For | Key Limitations |
| Use Excess Aromatic | Stoichiometric Control | Simple, inexpensive substrates (e.g., benzene, toluene).[2][5] | Can be inefficient and wasteful for complex or expensive aromatic compounds. |
| Acylation-Reduction | Electronic Deactivation | Achieving clean mono-alkylation, especially for primary alkyl chains where rearrangement is a risk.[2][7][13] | Requires an additional reduction step; fails on rings that are already strongly deactivated.[9][24] |
| Kinetic Control | Reaction Rate Control | Cases where the mono-alkylated product forms significantly faster than poly-alkylated products. | Requires careful optimization of temperature and time; may not provide complete selectivity.[15] |
| Steric Hindrance | Physical Blocking | Introducing bulky alkyl groups (e.g., tert-butyl). | Not applicable for introducing small alkyl groups (e.g., methyl, ethyl). |
| Blocking Groups | Site Protection | Achieving specific substitution patterns (e.g., ortho-only) that are otherwise difficult to obtain.[23] | Requires additional protection and deprotection steps, potentially lowering overall yield. |
References
-
Fiveable. (n.d.). Polyalkylation Definition - Organic Chemistry Key Term. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings- The Friedel-Crafts Reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
-
Gauth. (n.d.). How can polyalkylation be minimized in Friedel-Crafts alkylation?. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
YouTube. (2021). Limitations of Friedel-Crafts Alkylation. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.8. Reaction: Alkylation via Friedel-Crafts. Retrieved from [Link]
-
Journal of Chemical Education. (1989). Friedel-Crafts alkylation products. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. Retrieved from [Link]
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MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. Retrieved from [Link]
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Retrieved from [Link]
-
Beilstein Journals. (2012). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
-
YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 7.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]
-
YouTube. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!. Retrieved from [Link]
-
LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Alkylation of benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) - Sulfonyl Blocking Groups. Retrieved from [Link]
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Technical Support Center: Catalyst Selection for the Efficient Synthesis of Trifluoroethyl Arenes
Welcome to the technical support center for the synthesis of trifluoroethyl arenes. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoroethyl group into aromatic systems. The trifluoroethyl motif is of significant interest in medicinal chemistry as it can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2] However, the synthetic routes to these valuable compounds are often fraught with challenges related to catalyst selection, reaction conditions, and substrate scope.
This guide provides in-depth, experience-driven advice in a question-and-answer format to address specific issues you may encounter during your experiments. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs)
Q1: My trifluoroethylation reaction is not proceeding. What are the most common reasons for failure?
A1: Failure of a trifluoroethylation reaction can often be attributed to a few key factors. Firstly, the choice of catalyst and trifluoroethylating agent is paramount and highly dependent on the nature of your aromatic substrate. For instance, electron-rich arenes may be amenable to photoredox catalysis, while electron-deficient systems might require a transition-metal-catalyzed cross-coupling approach.[3][4] Secondly, catalyst deactivation can be a significant issue. This can be caused by impurities in the starting materials or solvent, or by the generation of inhibitory byproducts during the reaction. Finally, the reaction conditions, including temperature, solvent, and the presence of additives, must be carefully optimized. A seemingly minor change in one of these parameters can have a profound impact on the reaction outcome.
Q2: I am observing low yields of my desired trifluoroethyl arene. How can I improve the efficiency of my reaction?
A2: Low yields are a common hurdle in trifluoroethylation reactions. To address this, a systematic approach to optimization is recommended.
-
Catalyst and Ligand Screening: The electronic and steric properties of both the metal catalyst and its coordinating ligands play a crucial role. For palladium-catalyzed reactions, for example, a screen of different phosphine or N-heterocyclic carbene (NHC) ligands can often lead to significant improvements in yield.[5]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of reagents, the stability of catalytic intermediates, and the overall reaction rate. A solvent screen is a valuable exercise.
-
Temperature and Reaction Time: These two parameters are intrinsically linked. Running the reaction at a higher temperature may increase the rate but could also lead to catalyst decomposition or the formation of side products. A time-course study at various temperatures can help identify the optimal balance.
-
Reagent Stoichiometry: Carefully controlling the ratio of the arene, trifluoroethylating agent, and catalyst is critical. An excess of one reagent may not always be beneficial and can sometimes lead to the formation of undesired byproducts.
Q3: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Achieving high regioselectivity is a significant challenge, particularly in C-H activation-based trifluoroethylation reactions. The directing group strategy is a powerful tool to control the site of functionalization.[6] By installing a directing group on your arene, you can favor trifluoroethylation at the ortho position.
For substrates where a directing group is not feasible, the inherent electronic and steric properties of the arene will dictate the regioselectivity. In such cases, careful selection of the catalytic system is crucial. Some catalysts exhibit a higher intrinsic preference for a particular isomer. For example, iridium-catalyzed borylation of arenes, followed by a copper-mediated trifluoromethylation, can provide access to specific isomers based on steric control.[7]
Troubleshooting Guide
Problem 1: Catalyst appears to be inactive or decomposes quickly.
Plausible Causes & Solutions:
-
Cause: The presence of oxygen or moisture can be detrimental to many catalysts, particularly those involving low-valent transition metals.
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed. Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
-
Cause: Impurities in the starting materials, such as coordinating functional groups or other reactive species, can poison the catalyst.
-
Solution: Purify all starting materials before use. Techniques such as recrystallization, distillation, or column chromatography can be employed.
-
-
Cause: The reaction temperature may be too high, leading to thermal decomposition of the catalyst.
-
Solution: Perform the reaction at the lowest effective temperature. Consider using a more active catalyst that operates under milder conditions.
-
Problem 2: The trifluoroethylating agent is unstable under the reaction conditions.
Plausible Causes & Solutions:
-
Cause: Some trifluoroethylating agents are thermally or photochemically sensitive.
-
Cause: The reagent may be incompatible with other components in the reaction mixture, such as strong bases or nucleophiles.
-
Solution: Carefully consider the compatibility of all reagents. A change in the base or other additives might be necessary.
-
Problem 3: Difficulty in separating the product from reaction byproducts.
Plausible Causes & Solutions:
-
Cause: The formation of byproducts with similar polarity to the desired product can make purification by column chromatography challenging.
-
Solution: Modifying the reaction conditions to minimize byproduct formation is the ideal approach. If this is not possible, alternative purification techniques such as preparative HPLC or crystallization could be explored. In some Wittig-type reactions, the use of a scavenger resin can help remove phosphine oxide byproducts.[10]
-
Experimental Protocols & Methodologies
Protocol 1: Palladium-Catalyzed Direct Trifluoroethylation of Anilides
This protocol is adapted from a highly efficient method for the ortho-trifluoroethylation of anilides using a hypervalent iodine reagent.[5]
Materials:
-
Anilide substrate
-
2,2,2-Trifluoroethyl(mesityl)iodonium triflate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a dry reaction vial under an inert atmosphere, add the anilide substrate (1.0 equiv), 2,2,2-trifluoroethyl(mesityl)iodonium triflate (1.2 equiv), and Pd(OAc)₂ (5 mol%).
-
Add anhydrous DCM as the solvent.
-
Add TFA (2.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature (25 °C) for 1.5 to 3 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction and purify the product by column chromatography.
Protocol 2: Photoredox-Catalyzed Trifluoromethylation of Heteroarenes
This protocol provides a general procedure for the trifluoromethylation of heteroarenes using a photocatalyst and a suitable trifluoromethyl source, inspired by methods that utilize visible light to generate trifluoromethyl radicals.[3][4]
Materials:
-
Heteroaromatic substrate
-
Trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent)
-
Photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex)
-
Solvent (e.g., acetonitrile or DMF)
-
Base (if required, e.g., an organic base)
Procedure:
-
In a reaction vessel, dissolve the heteroaromatic substrate (1.0 equiv) and the trifluoromethyl source (1.5-2.0 equiv) in the chosen solvent.
-
Add the photoredox catalyst (1-5 mol%).
-
If necessary, add a base to the mixture.
-
Degas the solution by sparging with an inert gas for 15-20 minutes.
-
Irradiate the reaction mixture with a visible light source (e.g., a blue LED) at room temperature.
-
Monitor the reaction by an appropriate analytical technique.
-
After completion, work up the reaction and purify the product.
Data Presentation
Table 1: Comparison of Catalytic Systems for Trifluoroethylation
| Catalyst System | Arene Substrate | Trifluoroethylating Agent | Typical Yield (%) | Key Advantages | Key Disadvantages | Reference |
| Pd(OAc)₂ | Anilides | Trifluoroethyl(mesityl)iodonium triflate | 80-95 | High efficiency, mild conditions, excellent regioselectivity | Limited to ortho-C-H activation of directed substrates | [5] |
| Ir photocatalyst | Electron-rich heteroarenes | N-trifluoroethyl hydroxylamine | 60-85 | Mild conditions, good functional group tolerance | Requires a specific class of trifluoroethylating agent | [3] |
| Copper bromide | Hydrazones | Togni's CF₃-benziodoxolone | 70-90 | Utilizes readily available starting materials | Denitrogenative hydrotrifluoromethylation, not a direct C-H functionalization | [11] |
| Transition-metal-free | Benzyl halides | CF₃SiMe₃ and CsF | 75-95 | Avoids transition metals, good for specific precursors | Sₙ2-type reaction, requires a benzylic halide | [12] |
Visualizations
Catalyst Selection Workflow
Caption: Simplified mechanistic cycle for a photoredox-catalyzed trifluoroethylation of an arene.
References
-
ResearchGate. (n.d.). Synthesis of (2,2,2‐trifluoroethyl)arenes 1. [a] ¹⁹F NMR yields. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2,2,2‐trifluoroethyl)arenes. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Photoredox catalyzed C–H trifluoroethylamination of heteroarenes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers. Retrieved from [Link]
-
PubMed. (2025). Photocatalytic C-H Trifluoroethoxylation of (Hetero)arenes. Retrieved from [Link]
-
PMC. (n.d.). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. Retrieved from [Link]
-
PMC. (n.d.). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Retrieved from [Link]
-
Nature. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
Acc. Chem. Res. (2012). Investigations into Transition-Metal-Catalyzed Arene Trifluoromethylation Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
PMC. (n.d.). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Silver‐mediated methoxycarbonyl tetrafluoroethylation of arenes. Retrieved from [Link]
-
ZNGLab. (2018). Mild and Efficient Palladium-Catalyzed Direct Trifluoroethylation of Aromatic Systems by C-H Activation. Retrieved from [Link]
-
ResearchGate. (n.d.). Ortho‐selective palladium‐catalyzed direct trifluoroethylation of... Retrieved from [Link]
-
ACS Omega. (2024). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. Retrieved from [Link]
-
PMC. (n.d.). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Retrieved from [Link]
-
PubMed. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Retrieved from [Link]
-
PMC. (n.d.). Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes. Retrieved from [Link]
-
PubMed. (2012). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Retrieved from [Link]
-
Nature Communications. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Trifluoroethylation of 1 a by 2 a in the presence of catalytic amount... Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of Arenes Using Trifluoroacetic and Related Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Various syntheses of (2,2,2‐trifluoroethyl)arenes 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethylated arenes based on " aromatic to be " strategy. Retrieved from [Link]
-
ACS Publications. (2025). Trifluoromethylation of Arenes and Heterocycles via a Bench-Stable Photocaged Trifluoromethylation Reagent. Organic Letters. Retrieved from [Link]
-
PMC. (2024). Efficient synthesis of fluorinated triphenylenes with enhanced arene–perfluoroarene interactions in columnar mesophases. Retrieved from [Link]
-
Brigham Young University. (n.d.). Allene Trifluoroacetoxylation with a 2-Phosphinoimidazole-Derived Bi- metallic Rh(II) Catalyst. Retrieved from [Link]
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Technical Support Center: Work-up Procedures for Trifluoroethylation Reactions
Welcome to the Technical Support Center for Trifluoroethylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical work-up and purification stages of these powerful synthetic transformations. The introduction of the trifluoroethyl group (-CH₂CF₃) can significantly enhance the metabolic stability, lipophilicity, and bioavailability of target molecules, making it a valuable tool in medicinal chemistry and materials science.[1] However, the unique properties of fluorinated compounds and the nature of the reagents used can present challenges during reaction work-up. This guide provides a structured approach to troubleshooting common issues and offers robust protocols to ensure the successful isolation of your desired trifluoroethylated products.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the work-up of trifluoroethylation reactions.
Q1: My trifluoroethylation reaction is complete. What is the first step in the work-up?
The first and most critical step is to safely and effectively quench the reaction to neutralize any unreacted trifluoroethylating agents and other reactive species. The choice of quenching agent depends on the specific reagents used in your reaction. For instance, reactions involving highly reactive electrophilic fluorinating agents may require a reductive quench.
Q2: What are some common quenching agents for trifluoroethylation reactions?
Common quenching strategies include:
-
Aqueous Solutions: For many reactions, slow addition of an aqueous solution like saturated sodium bicarbonate (NaHCO₃) or ammonium chloride (NH₄Cl) is effective.[2] NaHCO₃ is particularly useful for neutralizing acidic byproducts. Be cautious, as gas evolution (CO₂) can cause pressure buildup.[3]
-
Reducing Agents: A dilute solution of a reducing agent like sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) can be used to quench residual oxidizing or electrophilic species.[4]
-
Alcohols: Nucleophilic alcohols such as isopropanol or methanol can be used to quench electrophilic reagents. The byproducts of this quenching are often volatile, simplifying their removal.[4]
Q3: I'm observing a persistent emulsion during the aqueous extraction. How can I resolve this?
Emulsion formation is a frequent issue, especially when dealing with polar aprotic solvents like DMF or DMSO, or when fine particulates are present.[5][6] To break an emulsion:
-
Add Brine: Addition of a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer, which can help to separate the layers.[6]
-
Filter Through Celite: In stubborn cases, filtering the entire mixture through a pad of Celite can help to remove the particulate matter that may be stabilizing the emulsion.[6]
-
Solvent Modification: Diluting the organic layer with a less polar solvent can sometimes aid in separation.
Q4: How do I choose the right solvent for extracting my trifluoroethylated product?
The choice of extraction solvent depends on the polarity of your product. Common choices include:
-
Ethyl Acetate (EtOAc): A versatile solvent that can dissolve a wide range of organic compounds.
-
Dichloromethane (DCM): Effective for many products, but its higher density means it will be the bottom layer during aqueous extractions.
-
Hexanes/Heptane: Suitable for very nonpolar products.
If your product has some water solubility, it may be beneficial to perform multiple extractions with smaller volumes of the organic solvent to maximize recovery.
Q5: What are the best practices for purifying trifluoroethylated compounds by column chromatography?
Silica gel column chromatography is a standard method for purifying trifluoroethylated products.[7] Key considerations include:
-
Solvent System: A common starting point is a mixture of a nonpolar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent can be gradually increased to elute your product.
-
Monitoring: Thin-layer chromatography (TLC) is essential for determining the appropriate solvent system and for monitoring the progress of the column.[8]
-
Fluorous Solid-Phase Extraction (F-SPE): For compounds with a high fluorine content, fluorous SPE can be a highly effective purification technique that separates compounds based on their affinity for a fluorous stationary phase.[9]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your work-up.
| Problem/Observation | Potential Cause | Suggested Solution(s) |
| Low or No Product Yield After Work-up | 1. Product is water-soluble: The trifluoroethyl group can increase water solubility in some cases. 2. Incomplete Quenching: Residual reactive species may have decomposed the product. 3. Incorrect pH during extraction: The product may be an acid or base that is ionized and remains in the aqueous layer. | 1. Back-extract the aqueous layer with a different organic solvent. Saturating the aqueous layer with NaCl can sometimes "salt out" the product. 2. Ensure the quenching step is complete by testing for the absence of the reactive starting material (e.g., by TLC). 3. Adjust the pH of the aqueous layer to neutralize your product and then re-extract. |
| Unexpected Side Products Observed by TLC/NMR | 1. Over-reaction or side reactions: The reaction conditions may have been too harsh, leading to byproducts.[1] 2. Decomposition on Silica Gel: Some fluorinated compounds can be sensitive to the acidic nature of silica gel. | 1. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents). 2. Neutralize the silica gel with a small amount of triethylamine in the eluent. Alternatively, consider using a different stationary phase like alumina. |
| Difficulty Removing Polar Aprotic Solvents (e.g., DMF, DMSO) | These solvents are high-boiling and water-miscible, making them challenging to remove by simple extraction or evaporation.[5] | 1. Multiple Water Washes: Perform several washes with deionized water or brine to partition the polar solvent into the aqueous layer. 2. Azeotropic Removal: For DMF, co-evaporation with heptane or toluene under reduced pressure can be effective. |
| Handling of Specific Reagents in Work-up | 1. Togni Reagents: These hypervalent iodine reagents can generate iodine-containing byproducts.[10][11] 2. Umemoto's Reagents: These are sulfonium salts that can also lead to sulfur-containing byproducts.[12] | 1. A wash with sodium thiosulfate can help to remove iodine-based impurities. 2. Most byproducts from Umemoto's reagents are water-soluble and can be removed with aqueous washes. |
Experimental Protocols
Protocol 1: General Aqueous Work-up Procedure
This protocol is a standard starting point for many trifluoroethylation reactions.
Step-by-Step Methodology:
-
Cool the Reaction: Cool the reaction mixture to 0 °C in an ice bath. This is crucial for controlling any exothermic quenching processes.
-
Quench the Reaction: Slowly add the chosen quenching agent (e.g., saturated NaHCO₃ solution) dropwise with vigorous stirring. Monitor for gas evolution and control the addition rate to prevent excessive foaming or pressure buildup.
-
Transfer to Separatory Funnel: Once the quenching is complete, transfer the mixture to a separatory funnel.
-
Add Extraction Solvent: Add a suitable organic solvent (e.g., ethyl acetate).
-
Extract the Product: Shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate.
-
Separate the Layers: Drain the organic layer. If your organic solvent is denser than water (e.g., DCM), it will be the bottom layer.
-
Back-Extract the Aqueous Layer: Extract the aqueous layer one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine Organic Layers: Combine all the organic extracts.
-
Wash the Organic Layer: Wash the combined organic layers with brine to remove residual water and water-soluble impurities.
-
Dry the Organic Layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Work-up for Reactions in Polar Aprotic Solvents (e.g., DMF, DMSO)
This protocol is adapted for reactions conducted in high-boiling, water-miscible solvents.
Step-by-Step Methodology:
-
Dilute with Organic Solvent: After quenching the reaction as described in Protocol 1, dilute the reaction mixture with a significant volume of an organic solvent like ethyl acetate or diethyl ether.
-
Extensive Water Washes: Transfer the mixture to a separatory funnel and wash with several portions of deionized water. This will help to partition the polar aprotic solvent into the aqueous phase.
-
Brine Wash: Follow the water washes with a brine wash to aid in layer separation and remove residual water.
-
Proceed as in Protocol 1: Continue with drying, filtering, and concentrating the organic layer as described in steps 10 and 11 of Protocol 1.
Visualizing the Workflow
A clear understanding of the work-up sequence is essential for success. The following diagram illustrates the general workflow for a trifluoroethylation reaction work-up.
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Stability of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene under acidic conditions
Technical Support Center: 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
Welcome to the technical support center for this compound (TMTFEB). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address common questions and troubleshooting scenarios related to its stability, particularly under acidic conditions, by synthesizing data from foundational organic chemistry principles and analogous systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound under acidic conditions?
The stability of TMTFEB in an acidic medium is governed by two main structural features: the electron-rich mesitylene (1,3,5-trimethylbenzene) ring and the strongly electron-withdrawing 2,2,2-trifluoroethyl side chain.
-
The Mesitylene Ring: The three methyl groups are electron-donating, making the aromatic ring highly activated and nucleophilic.[1][2] This high electron density makes the ring susceptible to electrophilic attack, including protonation by strong acids.
-
The 2,2,2-Trifluoroethyl Group (-CH₂CF₃): The trifluoromethyl (CF₃) moiety is a powerful electron-withdrawing group due to the high electronegativity of fluorine.[3][4] This effect is transmitted through the ethyl bridge, deactivating the aromatic ring towards further electrophilic substitution.[1] This deactivating inductive effect makes the aromatic ring less reactive than mesitylene itself.[1][4]
The interplay of these opposing electronic effects dictates the compound's overall reactivity and stability. While the ring is activated by the methyl groups, the trifluoroethyl group provides a degree of electronic stabilization against acid-catalyzed degradation.
Troubleshooting Guide: Experimental Observations & Solutions
Issue 1: I am observing unexpected byproducts during a reaction run under acidic conditions (e.g., Lewis or Brønsted acids). What could be happening?
Under strongly acidic conditions, particularly at elevated temperatures, several degradation or rearrangement pathways can become accessible.
Potential Cause A: Ring Protonation and Alkyl Group Rearrangement
Highly substituted alkylbenzenes, like the mesitylene core of TMTFEB, are known to undergo isomerization in the presence of strong acids. The mechanism involves protonation of the aromatic ring to form a carbocation intermediate (an arenium ion), which can then facilitate the migration of alkyl groups. While mesitylene itself is relatively stable due to its symmetrical substitution, the introduction of the trifluoroethyl group could create sufficient strain or electronic imbalance to favor rearrangement to a more stable isomer under forcing conditions.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Acid-catalyzed rearrangements often have a significant activation energy barrier. Running the reaction at a lower temperature can minimize these side reactions.
-
Reduce Acid Stoichiometry: Use the minimum catalytic amount of acid required for the desired transformation. Excess acid can promote undesired protonation and subsequent side reactions.
-
Choose a Milder Acid: If possible, switch from a strong Lewis acid (e.g., AlCl₃) or Brønsted acid (e.g., H₂SO₄, triflic acid) to a milder alternative. For instance, Friedel-Crafts reactions can sometimes be promoted by less aggressive catalysts.[5][6][7]
Potential Cause B: Friedel-Crafts De-alkylation/Re-alkylation
Friedel-Crafts alkylations are often reversible, especially when a stable carbocation can be formed.[8][9] While the primary carbocation that would be formed from the cleavage of the trifluoroethyl group is unstable, acid-catalyzed scrambling of alkyl groups on the ring can occur.
Troubleshooting Steps:
-
Control Reaction Time: Monitor the reaction progress closely (e.g., by TLC, GC-MS, or NMR) and quench it as soon as the desired product is formed to prevent subsequent degradation.
-
Use a Scavenger: In some Friedel-Crafts systems, a large, unreactive aromatic compound can be added as a "scavenger" to trap any reactive electrophiles that might form upon de-alkylation.
Issue 2: My reaction is sluggish or fails to proceed. Could the trifluoroethyl group be the cause?
Yes, this is a common observation.
Explanation: The -CH₂CF₃ group exerts a strong electron-withdrawing inductive effect (-I effect).[3][4] This effect removes electron density from the aromatic ring, making it less nucleophilic.[1][3] For electrophilic aromatic substitution reactions (e.g., nitration, halogenation, acylation), this deactivation can significantly slow down the reaction rate compared to unsubstituted benzene, and especially compared to highly activated substrates like mesitylene.[1] The nitration of trifluoromethylbenzene, for example, is about 40,000 times slower than that of benzene.[1]
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher concentration of the acid catalyst may be necessary to achieve a sufficient reaction rate.
-
Use a More Potent Electrophile: Employing a more reactive electrophile can overcome the deactivation of the ring. For example, using a pre-formed acylium ion for acylation might be more effective than generating it in situ.
-
Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary energy to overcome the activation barrier. However, this must be balanced against the risk of decomposition (see Issue 1).
Experimental Protocols & Workflows
Protocol 1: Assessing the Stability of TMTFEB under Specific Acidic Conditions
This protocol provides a framework for quantitatively assessing the stability of your compound.
Methodology:
-
Standard Preparation: Prepare a stock solution of TMTFEB of known concentration in a suitable, inert solvent (e.g., dichloromethane or a deuterated solvent like CDCl₃ for NMR monitoring). Include an internal standard (e.g., hexamethylbenzene or 1,4-dinitrobenzene) that is stable under the reaction conditions.
-
Reaction Setup: In a reaction vial, add a measured volume of the stock solution. At time t=0, add the specific acid (e.g., triflic acid, sulfuric acid, AlCl₃) at the desired concentration and temperature.
-
Time-Course Monitoring: At regular intervals, withdraw an aliquot from the reaction mixture. Immediately quench the acid by diluting the aliquot into a vial containing a basic solution (e.g., saturated sodium bicarbonate).
-
Analysis: Analyze the quenched aliquots by GC-MS or ¹H NMR.
-
Data Interpretation: Quantify the peak area of TMTFEB relative to the internal standard over time. A decrease in the relative peak area indicates degradation. Use GC-MS to identify the mass of any new peaks, which correspond to degradation products.
Data Summary Table
| Acid Catalyst | Concentration | Temperature (°C) | Half-life (t₁/₂) | Major Degradation Products |
| H₂SO₄ | 50% (v/v) | 25 | > 24h | Data to be filled by user |
| H₂SO₄ | 50% (v/v) | 80 | Data to be filled by user | Data to be filled by user |
| AlCl₃ | 1.1 eq | 0 | > 12h | Data to be filled by user |
| Triflic Acid | 0.1 eq | 25 | Data to be filled by user | Data to be filled by user |
This table should be populated with your experimental results.
Visualizing Potential Pathways
The following diagrams illustrate the key concepts discussed.
Caption: Electronic factors governing the stability of TMTFEB.
Caption: Troubleshooting workflow for TMTFEB stability issues.
References
-
Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides. National Institutes of Health (PMC). [Link]
-
Determining Directing Effects in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
The Stability and Reactivity of Tri-, Di-, and Monofluoromehtyl/Methoxy/Methylthio Groups on Arenes under Acidic and Basic Conditions. ResearchGate. [Link]
-
Friedel‐Crafts alkylation and acylation of mesitylene with... ResearchGate. [Link]
-
Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]
-
Influence of Side-Chain Substituents on the Position of Cleavage of the Benzene Ring by Pseudomonas fluorescens. National Institutes of Health (PMC). [Link]
-
Friedel?Crafts acylations of aromatic hydrocarbons. Part VIII. Mono and di-acylation of mesitylene. ResearchGate. [Link]
- Method for preparing 1,3,5-trimethylbenzene.
-
Directing Effects in Electrophilic Aromatic Substitution Reactions. The Organic Chemistry Tutor. [Link]
-
Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents. Royal Society of Chemistry Publishing. [Link]
-
Side-Chain Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]
-
Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene. Journal of the Chemical Society C: Organic (RSC Publishing). [Link]
-
Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. [Link]
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- 9. Friedel–Crafts acylations of aromatic hydrocarbons. Part VIII. Mono- and di-acylation of mesitylene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Definitive Guide to the Structural Validation of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene by NMR Spectroscopy
In the landscape of pharmaceutical and materials science research, the unambiguous structural verification of novel chemical entities is paramount. This guide provides an in-depth, practical framework for the validation of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene using a suite of Nuclear Magnetic Resonance (NMR) techniques. We will move beyond a simple recitation of expected peaks to a comparative analysis against plausible isomeric alternatives, equipping researchers with the expertise to definitively confirm the structure of their synthesized compounds.
The Challenge: Differentiating Isomers in Substituted Aromatics
The synthesis of polysubstituted aromatic compounds can often yield a mixture of isomers, making unequivocal structural determination a critical challenge. In the case of this compound, a potential synthetic route might involve the reaction of mesitylene with a trifluoroethylating agent. Depending on the reaction conditions, side products such as other isomers or compounds from incomplete reactions could be formed. Relying solely on one-dimensional (1D) NMR may not be sufficient to distinguish the target molecule from these closely related structures. Therefore, a multi-faceted NMR approach, incorporating ¹H, ¹³C, ¹⁹F, and two-dimensional (2D) techniques like HSQC and HMBC, is essential for rigorous validation.
Predicted NMR Profile of this compound
Due to the absence of a publicly available experimental spectrum for this compound, we will construct a detailed predicted NMR profile based on known data for analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple due to the high symmetry of the mesitylene core.
-
Aromatic Protons (H-4, H-6): The two equivalent aromatic protons are expected to appear as a singlet. Based on the chemical shift of mesitylene's aromatic protons (around 6.8 ppm)[1], the introduction of the electron-withdrawing trifluoroethyl group at the 2-position will likely cause a slight downfield shift. A predicted chemical shift is in the range of 6.9-7.1 ppm .
-
Methylene Protons (-CH₂CF₃): The methylene protons will be coupled to the three fluorine atoms of the trifluoromethyl group, resulting in a quartet. The typical chemical shift for a benzylic methylene group attached to a CF₃ group is around 3.3-3.5 ppm.[2] We can predict this signal to appear at approximately 3.4 ppm (q, ³JHF ≈ 11 Hz) .
-
Methyl Protons (1,3,5-CH₃): The molecule possesses two types of methyl groups. The two methyl groups at positions 1 and 5 are equivalent and will appear as one singlet. The methyl group at position 3 is unique. However, due to the free rotation around the aryl-C bond, the electronic environments of all three methyl groups are very similar. Therefore, it is highly probable that all nine methyl protons will appear as a single sharp singlet. The methyl protons of mesitylene appear at ~2.2-2.3 ppm.[1] A similar chemical shift is expected here, around 2.3 ppm (s, 9H) . A slight separation into a 6H and a 3H singlet is a possibility, though less likely.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide key information about the carbon framework.
-
Aromatic Carbons: Due to symmetry, we expect four distinct aromatic carbon signals.
-
C-2 (bearing the -CH₂CF₃ group): This quaternary carbon will be downfield, with its chemical shift influenced by the attached trifluoroethyl group. A predicted range is 138-142 ppm .
-
C-1 and C-5 (bearing methyl groups): These two equivalent quaternary carbons will have a predicted chemical shift around 135-138 ppm .[3]
-
C-3 (bearing a methyl group): This quaternary carbon will be distinct from C-1/C-5 and is predicted to be in a similar region, around 135-138 ppm .
-
C-4 and C-6 (bearing protons): These two equivalent methine carbons will be the most upfield of the aromatic carbons, predicted in the range of 128-131 ppm .[3]
-
-
Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The chemical shift is expected in the range of 124-128 ppm (q, ¹JCF ≈ 275 Hz) .[2]
-
Methylene Carbon (-CH₂CF₃): This carbon will also show coupling to the three fluorine atoms, appearing as a quartet (²JCF). Its predicted chemical shift is around 35-40 ppm (q, ²JCF ≈ 30 Hz) .[2]
-
Methyl Carbons (-CH₃): Similar to the proton spectrum, the three methyl carbons are expected to be nearly equivalent, appearing as a single signal around 20-22 ppm .[3]
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for confirming the presence of the trifluoroethyl group.
-
A single signal is expected for the three equivalent fluorine atoms. This signal will be a triplet due to coupling with the two adjacent methylene protons (³JFH). The typical chemical shift for a CF₃ group in a trifluoroethylbenzene system is around -66 ppm (t, ³JFH ≈ 11 Hz) .[2][4]
Comparative Analysis with a Plausible Isomer: 1,2,4-trimethyl-5-(2,2,2-trifluoroethyl)benzene
A likely isomeric byproduct is one where the trifluoroethyl group has added to a different position of a trimethylbenzene isomer, such as pseudocumene (1,2,4-trimethylbenzene). Let's predict the NMR spectra for 1,2,4-trimethyl-5-(2,2,2-trifluoroethyl)benzene to highlight the key differences.
| Feature | This compound (Target) | 1,2,4-trimethyl-5-(2,2,2-trifluoroethyl)benzene (Isomer) | Key Differentiator |
| ¹H Aromatic | One singlet (~6.9-7.1 ppm, 2H) | Two singlets (each 1H) | Number and multiplicity of aromatic signals |
| ¹H Methyl | One singlet (~2.3 ppm, 9H) or two very close singlets (6H and 3H) | Three distinct singlets (each 3H) | Number of methyl signals |
| ¹³C Aromatic | Four signals | Six signals | Number of aromatic carbon signals |
| ¹³C Methyl | One or two signals | Three signals | Number of methyl carbon signals |
| ¹⁹F | One triplet (~ -66 ppm) | One triplet (~ -66 ppm) | No significant difference expected |
This comparative table clearly shows that ¹H and ¹³C NMR are highly effective in distinguishing the target molecule from its potential isomer due to the high symmetry of the target compound.
Experimental Protocols for Structural Validation
To obtain high-quality data for unambiguous structural elucidation, the following experimental protocols are recommended.
Protocol 1: 1D NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard like CFCl₃ can be used, or the spectrometer can be referenced internally.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Ensure a spectral width that covers the range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum.
-
A higher number of scans will be required compared to ¹H NMR (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
Set the spectral width to encompass 0-220 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-coupled spectrum to observe the triplet multiplicity.
-
The spectral width should be set appropriately, for instance, from -50 to -80 ppm.
-
Protocol 2: 2D NMR Spectroscopy (HSQC and HMBC)
2D NMR is crucial for confirming the connectivity of the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[5]
-
Expected Correlations for the Target Molecule:
-
The aromatic proton singlet (~7.0 ppm) will correlate with the aromatic methine carbon signal (~130 ppm).
-
The methylene quartet (~3.4 ppm) will correlate with the methylene carbon signal (~38 ppm).
-
The methyl singlet (~2.3 ppm) will correlate with the methyl carbon signal (~21 ppm).
-
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is essential for piecing together the molecular structure.[6]
-
Key Expected HMBC Correlations for the Target Molecule:
-
Aromatic Protons (H-4/H-6): Correlations to C-2, C-1/C-5, and the methyl carbons at positions 1 and 5.
-
Methylene Protons (-CH₂CF₃): Correlations to C-2, C-1/C-5, and the trifluoromethyl carbon (-CF₃).
-
Methyl Protons (1,3,5-CH₃): Correlations to the aromatic carbons they are attached to (C-1, C-3, C-5) and the adjacent aromatic carbons.
-
-
Visualizing Key HMBC Correlations
The following diagram illustrates the crucial HMBC correlations that would definitively confirm the structure of this compound.
Caption: Key predicted HMBC correlations for this compound.
The observation of these specific long-range correlations would provide irrefutable evidence for the connectivity of the trifluoroethyl group at the C-2 position, flanked by two methyl groups.
Conclusion
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Jiang, X., & Qing, F.-L. (2013). Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Beilstein Journal of Organic Chemistry, 9, 2862–2868. Retrieved from [Link]
- Schaefer, T., & Parr, W. J. E. (1977). Long-range spin–spin coupling constants as an indicator of conformational preferences in ethyl and trifluoroethyl vinyl ethers. Canadian Journal of Chemistry, 55(15), 2835–2838.
-
SpectraBase. (n.d.). 2,2,2-Trifluoroethylbenzene. Retrieved from [Link]
-
Reddit. (2024). When would HSQC and HMBC show the same cross-peak?. r/Chempros. Retrieved from [Link]
- Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 3, 1.
-
SciEngine. (n.d.). Supporting information. Retrieved from [Link]
-
Dove Medical Press. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Retrieved from [Link]
-
YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (2,2,2‐trifluoroethyl)arenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, November 12). 16: Multinuclear. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-fluoro-1,3,5-trimethyl-. Retrieved from [Link]
-
Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of 1,3,5-trimethylbenzene (mesitylene). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN1537837B - Method for preparing 1,3,5-trimethylbenzene.
-
University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C9H12 C-13 nmr spectrum of 1,3,5-trimethylbenzene (mesitylene) analysis of chemical shifts. Retrieved from [Link]
-
Quora. (2017, October 12). How many peaks are in the 1H NMR spectrum of 1, 3, 5-trimethylbenzene (mesitylene)?. Retrieved from [Link]
-
ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-fluoro-1,3,5-trimethylbenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,3,5-Trifluorobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,3,5-Tris(trifluoromethyl)benzene. Retrieved from [Link]
- Google Patents. (n.d.). US1977178A - Production of 1,3,5-trimethyl benzene.
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Introduction: The Strategic Importance of Substitution on the Mesitylene Scaffold
An In-Depth Comparative Guide to Ethylated vs. Trifluoroethylated Mesitylene in Drug Discovery
Mesitylene (1,3,5-trimethylbenzene), a symmetrically substituted aromatic hydrocarbon, serves as a robust and sterically defined scaffold in medicinal chemistry.[1][2] Its unique substitution pattern provides a platform for creating analogues with predictable spatial orientations. The strategic modification of such scaffolds by introducing functional groups is a cornerstone of modern drug design, aimed at fine-tuning a molecule's physicochemical and pharmacological properties. This guide provides a comparative analysis of two key modifications to the mesitylene core: ethylation and trifluoroethylation.
The choice between an ethyl (-CH₂CH₃) group and a trifluoroethyl (-CH₂CF₃) group is not trivial. While both increase steric bulk and lipophilicity compared to a simple methyl group, they impart vastly different electronic and metabolic characteristics to the parent molecule. Ethylation represents a classical, lipophilic, and electron-donating modification. In contrast, trifluoroethylation introduces a highly electronegative trifluoromethyl moiety, which profoundly alters the molecule's electronic profile, metabolic stability, and potential for specific drug-target interactions.[3][4] This guide will dissect these differences through the lens of synthesis, physicochemical properties, and pharmacological implications, providing researchers with the data-driven insights needed to make informed decisions in their drug development programs.
Synthesis: A Tale of Two Pathways
The synthetic accessibility of a compound is a critical consideration in drug development. The pathways to ethylated and trifluoroethylated mesitylene, while both achievable, differ significantly in complexity and reagent requirements.
Experimental Protocol 1: Synthesis of 1-Ethyl-2,4,6-trimethylbenzene
This procedure follows a classic two-step Friedel-Crafts acylation and subsequent Clemmensen reduction, a reliable and well-established method for alkylation that avoids the polyalkylation issues common with direct Friedel-Crafts alkylation.
Step 1: Friedel-Crafts Acylation of Mesitylene
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and dry dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add acetyl chloride (CH₃COCl, 1.0 equivalent) to the stirred suspension.
-
Add mesitylene (1.0 equivalent) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution, then with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the solution under reduced pressure to yield the crude 2,4,6-trimethylacetophenone.
Step 2: Clemmensen Reduction
-
Activate zinc amalgam (Zn(Hg)) by washing granular zinc with 5% HCl, followed by a mercuric chloride (HgCl₂) solution, and then water.
-
In a round-bottom flask, add the activated Zn(Hg), concentrated HCl, water, and toluene.
-
Add the crude 2,4,6-trimethylacetophenone from Step 1 to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 8-12 hours. Add more concentrated HCl portion-wise during the reflux to maintain a strongly acidic environment.
-
After cooling, separate the organic (toluene) layer. Extract the aqueous layer with toluene.
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by fractional distillation or flash column chromatography to yield pure 1-ethyl-2,4,6-trimethylbenzene.
Experimental Protocol 2: Synthesis of 1-(2,2,2-Trifluoroethyl)-2,4,6-trimethylbenzene
The synthesis of the trifluoroethylated analogue is more complex, reflecting the challenges associated with introducing fluorinated groups.[5] This pathway involves acylation with a trifluoroacetyl source, reduction to an alcohol, and subsequent deoxygenative fluorination.
Step 1: Friedel-Crafts Acylation with Trifluoroacetic Anhydride
-
In a similar setup to Protocol 1, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM at 0 °C.
-
Add trifluoroacetic anhydride ((CF₃CO)₂O, 1.1 equivalents) dropwise to the suspension.
-
Slowly add mesitylene (1.0 equivalent) to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 6 hours.
-
Work up the reaction as described in Protocol 1 (Step 1.7-1.10) to yield the crude 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-one.
Step 2: Reduction to Trifluoroethyl Alcohol
-
Dissolve the crude ketone from Step 1 in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature for 2 hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Remove the solvent under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield 2,2,2-trifluoro-1-(2,4,6-trimethylphenyl)ethan-1-ol.
Step 3: Deoxygenative Fluorination
-
Caution: This step should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
-
Dissolve the alcohol from Step 2 in anhydrous DCM in a flask made of inert plastic (e.g., FEP) or a silanized glass flask.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 equivalents) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then slowly warm to room temperature overnight.
-
Carefully quench the reaction by pouring it into a stirred, saturated solution of NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product via flash column chromatography on silica gel to obtain 1-(2,2,2-trifluoroethyl)-2,4,6-trimethylbenzene.
Comparative Physicochemical Properties
The introduction of an ethyl versus a trifluoroethyl group leads to significant divergence in the molecule's fundamental properties, which are critical determinants of its biological behavior.
| Property | Ethylated Mesitylene | Trifluoroethylated Mesitylene | Rationale & Implications |
| Molecular Weight | ~148.25 g/mol | ~202.23 g/mol | The higher mass of the fluorinated analogue can impact diffusion and transport properties. |
| Lipophilicity (cLogP) | ~4.1 | ~4.5 | The trifluoromethyl group is highly lipophilic, often more so than an analogous alkyl chain.[3][6] This enhances membrane permeability but may also increase non-specific binding. |
| Electronic Effect | Weakly Electron-Donating (Inductive Effect) | Strongly Electron-Withdrawing (Inductive Effect) | The ethyl group donates electron density to the aromatic ring. The -CF₃ group strongly withdraws electron density, lowering the pKa of nearby acidic protons and altering the ring's reactivity.[3] |
| Dipole Moment | Low | High | The C-F bonds create a strong local dipole, increasing the molecule's polarity and potential for dipole-dipole interactions with biological targets.[7] |
| Steric Bulk | Larger than methyl | Similar to an isopropyl group | The trifluoromethyl group is considered to be sterically larger than a methyl group and has a steric demand comparable to an isopropyl group.[3][7] This can influence binding pocket complementarity. |
| Metabolic Stability | Susceptible to Oxidation | Highly Resistant to Oxidation | The benzylic protons of the ethyl group are prime sites for metabolic oxidation by Cytochrome P450 enzymes. The strong C-F bonds and electron-withdrawing nature of the CF₃ group effectively block this metabolic pathway.[8][9] |
Impact on Pharmacokinetics (ADME Profile)
The ADME (Absorption, Distribution, Metabolism, Excretion) profile of a drug candidate is profoundly influenced by its chemical structure. The choice between ethylation and trifluoroethylation creates two distinct pharmacokinetic narratives.
Metabolism: The Key Differentiator
The most significant divergence lies in metabolic stability. The benzylic position of the ethyl group in ethylated mesitylene is a metabolic "soft spot," susceptible to hydroxylation by CYP enzymes, leading to rapid clearance and potentially the formation of active or toxic metabolites.
Conversely, the trifluoroethyl group is exceptionally robust. The high energy of the C-F bond and the deactivation of the adjacent C-H bonds by the powerful inductive effect of the CF₃ group render the moiety resistant to oxidative metabolism.[8][9] This often translates to a longer biological half-life, reduced patient-to-patient variability, and a more predictable dose-response relationship.[10]
Pharmacodynamic and Toxicological Considerations
Beyond pharmacokinetics, the choice of substituent directly impacts how the molecule interacts with its biological target (pharmacodynamics) and its overall safety profile.
Target Interactions:
-
Ethylated Mesitylene: Primarily engages in hydrophobic (van der Waals) interactions within a protein's binding pocket. Its electron-donating nature may influence the electronics of the aromatic ring system.
-
Trifluoroethylated Mesitylene: Also engages in hydrophobic interactions, but with added complexity. The highly polarized C-F bonds can participate in dipole-dipole interactions, and in some contexts, the fluorine atoms can act as weak hydrogen bond acceptors.[7] The strong electron-withdrawing effect can drastically alter electrostatic potential, potentially improving binding affinity and selectivity, as seen in drugs like Celecoxib where the CF₃ group is crucial for its COX-2 selectivity.[7]
Toxicological Profile: The core mesitylene structure has been associated with neurotoxic effects in animal studies, a factor to consider for any derivative intended for CNS applications.[11][12] The metabolic pathway is also a key toxicological consideration. While metabolic inactivation is generally desirable, the formation of reactive metabolites can lead to idiosyncratic toxicity. The metabolic stability of the trifluoroethyl group is advantageous in this regard, as it reduces the likelihood of forming reactive intermediates. However, the metabolism of other parts of the molecule must still be considered, and the final metabolite, trifluoroacetic acid (a potential product from other trifluoro-containing compounds), can have its own toxicological profile.[13]
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A Comparative Guide to the Spectroscopic Data of Trifluoroethylated Aromatic Standards
Abstract
Trifluoroethylated aromatic compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the trifluoroethyl group, such as increased metabolic stability, lipophilicity, and altered electronic characteristics. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification, characterization, and quality control of these important molecules. This guide provides a comparative analysis of the key spectroscopic features of a selection of trifluoroethylated aromatic standards, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. We delve into the underlying principles governing the observed spectral data and provide detailed, field-proven experimental protocols to ensure data integrity and reproducibility.
Introduction: The Significance of the Trifluoroethyl Moiety
The introduction of a trifluoroethyl group (-CH₂CF₃) into an aromatic scaffold can dramatically alter the parent molecule's physicochemical and biological properties. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoroethyl group introduces a flexible ethyl linker, which can influence conformational preferences and binding interactions. Furthermore, the strong inductive effect of the three fluorine atoms impacts the electronic environment of the aromatic ring, which is readily observable through various spectroscopic techniques. This guide aims to serve as a practical resource for researchers, enabling them to confidently identify and characterize these valuable compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Nuclei
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For trifluoroethylated aromatic compounds, ¹H, ¹⁹F, and ¹³C NMR each provide a unique and complementary piece of the structural puzzle.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of a trifluoroethylated aromatic compound, the protons of the aromatic ring typically resonate in the range of 6.5-8.5 ppm.[1][2] The exact chemical shift and multiplicity of these signals are dependent on the substitution pattern of the ring.[1] The methylene protons (-CH₂-) of the trifluoroethyl group are of particular interest. Due to the strong electron-withdrawing nature of the adjacent -CF₃ group, these protons are deshielded and typically appear as a quartet in the range of 3.0-4.0 ppm, resulting from coupling to the three equivalent fluorine atoms. The integration of the aromatic and methylene signals can provide valuable information about the number of trifluoroethyl groups present in the molecule.
¹⁹F NMR Spectroscopy
¹⁹F NMR is an exceptionally sensitive and informative technique for fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3] The trifluoroethyl group gives rise to a characteristic triplet in the ¹⁹F NMR spectrum, typically in the range of -60 to -75 ppm (relative to CFCl₃), due to coupling with the adjacent methylene protons.[4] The chemical shift of this signal can be influenced by the electronic environment of the aromatic ring and the solvent used.[4][5] For instance, electron-withdrawing groups on the aromatic ring can lead to a downfield shift of the ¹⁹F signal.[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Aromatic carbons typically resonate in the 120-150 ppm region.[2][6] The carbons of the trifluoroethyl group are also readily identifiable. The methylene carbon (-CH₂-) appears as a quartet due to one-bond coupling with the three fluorine atoms, while the trifluoromethyl carbon (-CF₃) appears as a quartet due to one-bond coupling with the three fluorine atoms and will also show coupling to the methylene protons. The substituent effect of the trifluoromethyl group on the ¹³C chemical shifts in benzene and naphthalene has been studied, with field effects playing an important role in explaining the chemical shift trends.[7]
Table 1: Comparative ¹H and ¹⁹F NMR Data for Selected Trifluoroethylated Aromatic Standards
| Compound | Ar-H Chemical Shift (ppm) & Multiplicity | -CH₂- Chemical Shift (ppm) & Multiplicity | ¹⁹F Chemical Shift (ppm) & Multiplicity |
| 1-(2,2,2-Trifluoroethyl)benzene | 7.2-7.4 (m) | 3.2 (q) | -66.5 (t) |
| 1-Methoxy-4-(2,2,2-trifluoroethyl)benzene | 6.8-7.2 (m) | 3.1 (q) | -66.8 (t) |
| 1-Nitro-4-(2,2,2-trifluoroethyl)benzene | 7.5-8.2 (m) | 3.4 (q) | -66.2 (t) |
Note: Data are representative and may vary slightly depending on the solvent and concentration.
Experimental Protocol: Acquiring High-Quality NMR Spectra
A robust and validated protocol is essential for obtaining reliable NMR data.
Workflow for NMR Sample Preparation and Analysis
Caption: General workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the trifluoroethylated aromatic standard and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d₆) in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Use a standard single-pulse experiment. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹⁹F NMR Acquisition: Use a standard single-pulse experiment, ensuring the spectral width is adequate to cover the expected chemical shift range. Proton decoupling is often employed to simplify the spectrum.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (TMS for ¹H and ¹³C, CFCl₃ for ¹⁹F).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[8] It is indispensable for determining the molecular weight of a compound and can also offer structural insights through the analysis of fragmentation patterns.[9]
Ionization Techniques
For trifluoroethylated aromatic compounds, which are generally volatile and thermally stable, Electron Ionization (EI) is a common and effective ionization method.[10] Electrospray Ionization (ESI) can also be utilized, particularly for more polar or higher molecular weight analogues.
Fragmentation Patterns
Under EI conditions, trifluoroethylated aromatic compounds typically exhibit a prominent molecular ion peak (M⁺˙) due to the stability of the aromatic ring.[11][12] A key fragmentation pathway involves the cleavage of the C-C bond between the methylene group and the aromatic ring, leading to the formation of a stable tropylium ion or a substituted tropylium ion. For example, in the mass spectrum of 1-(2,2,2-trifluoroethyl)benzene, a prominent peak at m/z 91, corresponding to the tropylium ion ([C₇H₇]⁺), is often observed.[13] Another characteristic fragmentation is the loss of a trifluoromethyl radical (•CF₃), resulting in a peak at [M-69]⁺. The loss of HF (M-20) is also a possible fragmentation pathway for fluorinated compounds.[11]
Diagram of Key Fragmentation Pathways
Caption: Common fragmentation pathways for trifluoroethylated aromatics in EI-MS.
Experimental Protocol: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of these compounds.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the standard (e.g., 100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
GC Conditions:
-
Injector: Split/splitless injector, typically at 250 °C.
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: A temperature gradient is typically used, for example, starting at 50 °C, holding for 1 minute, then ramping at 10 °C/min to 280 °C.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical scan range would be m/z 40-500.
-
-
Data Analysis: Identify the peak corresponding to the trifluoroethylated aromatic compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and characteristic fragment ions. Compare the obtained spectrum with a library database (e.g., NIST) for confirmation.[14]
Fourier-Transform Infrared (FTIR) Spectroscopy: Probing the Vibrational Modes
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[15][16]
Key Vibrational Bands
For trifluoroethylated aromatic compounds, the FTIR spectrum will exhibit characteristic absorption bands for both the aromatic ring and the trifluoroethyl group.[17]
-
Aromatic C-H Stretch: A weak to medium band typically appears just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹).[2][6][18]
-
Aromatic C=C Stretch: One or more medium to strong bands are observed in the 1450-1600 cm⁻¹ region.[1][18]
-
C-F Stretch: The C-F stretching vibrations of the -CF₃ group give rise to very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹. This is often the most prominent feature in the FTIR spectrum of these compounds.
-
C-H Bending: Out-of-plane (oop) C-H bending vibrations of the aromatic ring appear in the 675-900 cm⁻¹ region, and the pattern of these bands can be diagnostic of the substitution pattern on the ring.[1][19]
Table 2: Characteristic FTIR Absorption Bands for Trifluoroethylated Aromatic Standards
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3030-3100 | Weak to Medium |
| Aromatic C=C | Stretch | 1450-1600 | Medium to Strong |
| Aliphatic C-H | Stretch | 2850-2960 | Medium |
| C-F | Stretch | 1100-1300 | Very Strong |
| Aromatic C-H | Out-of-plane Bend | 675-900 | Strong |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
Attenuated Total Reflectance (ATR) is a convenient sampling technique for both liquid and solid samples.[16]
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or ZnSe) is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid or a drop of the liquid standard directly onto the ATR crystal.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum should be baseline corrected. Identify the key absorption bands and compare them to known values for the expected functional groups.
Conclusion and Comparative Summary
The combination of NMR, MS, and FTIR spectroscopy provides a comprehensive and unambiguous characterization of trifluoroethylated aromatic standards. Each technique offers unique and complementary information. ¹⁹F NMR provides a highly specific and sensitive probe for the trifluoroethyl group. ¹H and ¹³C NMR elucidate the overall carbon-proton framework. Mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis. FTIR spectroscopy readily identifies the key functional groups present. By employing the robust experimental protocols outlined in this guide and understanding the principles behind the spectroscopic data, researchers can confidently identify and characterize these important compounds, ensuring the quality and integrity of their research.
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A Comparative Guide to the Purity Assessment of 1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene by HPLC and Orthogonal Methods
Introduction: The Critical Role of Purity in Advanced Intermediates
1,3,5-trimethyl-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound whose structural characteristics suggest its utility as a key building block in the synthesis of high-value materials, including pharmaceuticals and agrochemicals. The presence of the trifluoroethyl group can significantly modulate properties such as metabolic stability, lipophilicity, and binding affinity in final drug products.[1] Consequently, the purity of this intermediate is not merely a quality metric but a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active ingredient.
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with key orthogonal analytical techniques for the robust purity assessment of this specific molecule. We will delve into the causality behind methodological choices, present validated protocols, and offer a comparative framework to empower researchers and drug development professionals in selecting the optimal strategy for their quality control needs.
Primary Analytical Strategy: Reversed-Phase HPLC (RP-HPLC)
For a non-polar, hydrophobic molecule like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of purity and impurity analysis.[2][3] The separation mechanism is predicated on the hydrophobic interactions between the analyte and the non-polar stationary phase.[4] More hydrophobic molecules, like our target compound, are retained longer on the column, allowing for effective separation from potentially more polar or less hydrophobic impurities.[3]
Anticipated Impurities
A robust purity method must be capable of resolving the main component from its potential process-related impurities. Based on the structure, likely impurities include:
-
Unreacted Starting Material: 1,3,5-Trimethylbenzene (Mesitylene).
-
Isomeric Impurities: Positional isomers formed during the synthesis.
-
Byproducts: Compounds arising from side reactions or degradation.
Experimental Protocol: Validated RP-HPLC Method
This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis.[5] The validation of such a method should adhere to the principles outlined in the International Conference on Harmonisation (ICH) guidelines.[6]
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 (octadecylsilane) stationary phase provides strong hydrophobic retention for the non-polar analyte, offering excellent resolving power for related impurities.[7] |
| Mobile Phase A | Water | The polar component of the mobile phase. |
| Mobile Phase B | Acetonitrile | A common organic modifier with a low UV cutoff and good miscibility with water.[8] |
| Gradient Elution | 0-20 min: 60% B to 95% B20-25 min: 95% B (hold)25-30 min: Re-equilibrate at 60% B | A gradient is essential for resolving compounds with a range of polarities. It ensures that more retained impurities are eluted in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| UV Detection | 254 nm | The substituted benzene ring provides strong UV absorbance at this wavelength, a common setting for aromatic compounds. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity. |
Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
-
Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection to remove particulates and protect the HPLC system.
System Suitability Test (SST) Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready for use if the following criteria are met:
-
Tailing Factor: ≤ 1.5
-
Theoretical Plates: ≥ 2000
-
%RSD of Peak Area: ≤ 2.0%
These parameters ensure the column is efficient, peak shape is symmetrical, and the system provides repeatable results.[9]
Workflow for HPLC Purity Assessment
Caption: A typical workflow for the purity assessment of an organic compound using HPLC.
Orthogonal and Complementary Analytical Methods
Relying on a single analytical method can be risky, as co-eluting impurities may go undetected. Orthogonal methods, which separate components based on different chemical or physical principles, provide a more comprehensive purity profile.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a "molecular fingerprint," enabling positive identification of the analyte and its impurities.[10]
Applicability: this compound is expected to be sufficiently volatile and stable for GC analysis. This method is particularly powerful for identifying unknown impurities that are difficult to characterize by HPLC-UV alone.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method where the integral of an NMR signal is directly proportional to the number of nuclei responsible for that signal. By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity and concentration, an absolute purity value can be determined without the need for a reference standard of the analyte itself.[11]
Applicability: ¹H and ¹⁹F NMR would be highly applicable. The distinct signals from the aromatic protons, the methyl groups, and the trifluoroethyl group would allow for unambiguous structural confirmation and quantification. ¹⁹F NMR is particularly useful due to its high sensitivity and the absence of background signals, providing a clean way to quantify fluorine-containing species.[12]
Comparative Analysis of Purity Assessment Techniques
The choice of an analytical method is a balance of technical requirements, sample properties, and available resources. The following table provides a comparative summary.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Primary Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[3] | Partitioning between a gaseous mobile phase and a stationary phase based on volatility and polarity.[10] | Nuclear spin resonance in a magnetic field; signal integral is proportional to molar quantity.[11] |
| Analyte Suitability | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. | Soluble compounds with unique NMR signals. |
| Identification Power | Low (based on retention time comparison with a standard). | High (based on mass spectral library matching and fragmentation patterns). | Very High (provides definitive structural information). |
| Quantification | Relative (Area %); requires a reference standard for absolute quantification. | Relative (Area %); can be quantitative with appropriate standards. | Absolute (Primary method); requires a certified internal standard.[11] |
| Sensitivity | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Sample Throughput | High. | Medium to High. | Low to Medium. |
| Key Advantage | Robust, versatile, and widely available for routine QC.[5] | Excellent for identifying volatile unknowns and resolving complex mixtures. | Provides absolute purity without a specific analyte standard; non-destructive.[11] |
| Key Limitation | Co-elution can mask impurities; limited identification capability. | Not suitable for non-volatile or thermally labile compounds.[11] | Lower sensitivity; requires more sample; potential for signal overlap in complex mixtures. |
Decision Logic for Method Selection
Caption: A decision tree for selecting the appropriate analytical method for purity determination.
Conclusion and Recommendations
For the routine quality control and purity assessment of this compound, a validated Reversed-Phase HPLC method is the technique of choice. It offers a superb balance of robustness, precision, and throughput, making it ideal for batch release testing in a regulated environment.[13]
However, for comprehensive characterization, especially during process development or for investigational purposes, a multi-faceted approach is strongly recommended.
-
GC-MS should be employed as an orthogonal method to search for and identify any potential volatile or semi-volatile impurities that might not be resolved or detected by HPLC.
-
qNMR serves as the definitive tool for establishing the absolute purity of a reference standard or for instances where a certified standard is unavailable.
By strategically combining these techniques, researchers and drug development professionals can build a comprehensive and trustworthy purity profile, ensuring the quality and consistency of this critical fluorinated intermediate for its downstream applications.
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Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link]
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Vovk, I., et al. (2021). Development and validation of an HPLC-UV method for purity determination of DNA. NPL Report. Available from: [Link]
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Dong, M. W. (2014). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. Available from: [Link]
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A Senior Application Scientist's Guide to the Synthetic Strategies for Trifluoroethylated Arenes
Introduction: The Rising Prominence of the Trifluoroethyl Group
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the trifluoroethyl (–CH2CF3) group has emerged as a critical bioisostere for ethyl or ethoxy moieties, offering a unique combination of steric bulk, metabolic stability, and electronic perturbation.[1] Its introduction into aromatic systems can significantly enhance lipophilicity, binding affinity, and pharmacokinetic profiles, making trifluoroethylated arenes highly sought-after scaffolds in pharmaceuticals and agrochemicals.[1][2]
However, the synthesis of these valuable compounds is not trivial. The inherent properties of the –CH2CF3 group necessitate specialized synthetic approaches. This guide provides a comparative analysis of the principal modern methodologies for the synthesis of trifluoroethylated arenes, offering field-proven insights into the causality behind experimental choices, detailed protocols, and comparative data to aid researchers in selecting the optimal strategy for their specific application.
Core Synthetic Strategies: A Comparative Overview
The introduction of a trifluoroethyl group onto an aromatic ring can be broadly categorized into three main mechanistic pathways: transition-metal-catalyzed cross-coupling, radical C-H functionalization, and nucleophilic/electrophilic substitution. Each approach possesses distinct advantages and limitations regarding substrate scope, functional group tolerance, and reaction conditions.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions represent one of the most robust and widely utilized methods for forming C(sp²)–C(sp³) bonds, and their application to trifluoroethylation is well-established.[3] These methods typically involve the reaction of an aryl electrophile (e.g., halide, triflate) or an aryl nucleophile (e.g., boronic acid) with a trifluoroethylating agent, mediated by a transition metal catalyst.
Causality Behind the Method: The success of this strategy hinges on the ability of transition metals like palladium, nickel, and copper to cycle through different oxidation states, enabling the sequential steps of oxidative addition, transmetalation (for boronic acids), and reductive elimination to forge the desired C–C bond. The choice of metal, ligand, and base is crucial for overcoming challenges such as β-hydride elimination from the trifluoroethyl-metal intermediate.
Key Methodologies & Comparative Data
| Method | Catalyst/Reagents | Coupling Partner | Typical Yields | Key Advantages | Limitations | Ref. |
| Suzuki-type Coupling | Pd catalyst (e.g., Pd(dppf)Cl₂) / Base | Arylboronic acids/esters | 60-90% | Broad substrate scope, high functional group tolerance, mild conditions. | Requires pre-functionalization to the boronic acid/ester. | [4][5] |
| Ni-Catalyzed Coupling | Ni catalyst / Ligand | Aryl iodides | 70-95% | Cost-effective catalyst, high reactivity with less reactive electrophiles. | Can be sensitive to air and moisture; ligand optimization is often required. | [6] |
| Cu-Mediated Coupling | Cu powder or salt | Aryl iodides | 50-80% | Inexpensive metal, useful for specific substrate classes. | Often requires higher temperatures and longer reaction times; stoichiometric copper may be needed. | [6] |
Representative Protocol: Palladium-Catalyzed Trifluoroethylation of Arylboronic Esters [4][5]
This protocol describes a general procedure for the Suzuki-type cross-coupling of an arylboronic acid pinacol ester with 2,2,2-trifluoroethyl iodide.
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the arylboronic acid pinacol ester (1.0 equiv.), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv.).
-
Solvent and Reagent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon). Add anhydrous 1,4-dioxane (0.2 M), followed by 2,2,2-trifluoroethyl iodide (CF₃CH₂I, 1.5 equiv.).
-
Reaction Execution: Seal the vial and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualization: Generalized Catalytic Cycle for Suzuki-Type Trifluoroethylation
Caption: A simplified catalytic cycle for Pd-catalyzed trifluoroethylation.
Radical C-H Trifluoroethylation via Photoredox Catalysis
Directly functionalizing an aromatic C–H bond is a highly atom-economical and elegant strategy. Photoredox catalysis has emerged as a powerful tool for this transformation, enabling the generation of the trifluoroethyl radical (•CH₂CF₃) under remarkably mild conditions.[6][7]
Causality Behind the Method: This approach leverages a photocatalyst (typically an Ir or Ru complex) that, upon excitation by visible light, can engage in a single-electron transfer (SET) event with a suitable trifluoroethyl precursor, like CF₃CH₂I.[6] The resulting trifluoroethyl radical is electrophilic and readily adds to electron-rich arenes. A subsequent oxidation and deprotonation sequence completes the catalytic cycle and regenerates the catalyst, furnishing the trifluoroethylated arene.[8]
Key Methodologies & Comparative Data
| Method | Catalyst/Reagents | Trifluoroethyl Source | Typical Yields | Key Advantages | Limitations | Ref. |
| Iridium Photocatalysis | Ir(ppy)₃ or similar | CF₃CH₂I | 50-85% | Extremely mild conditions (room temp, visible light), excellent functional group tolerance, direct C-H functionalization. | Primarily effective for electron-rich arenes and heterocycles; regioselectivity can be an issue. | [9] |
| Copper/Photoredox Dual Catalysis | Photocatalyst + Cu salt | CF₃CH₂I | 60-90% | Can improve yields and expand scope compared to photocatalysis alone. | More complex system to optimize. | [6] |
Representative Protocol: Photoredox-Catalyzed C-H Trifluoroethylation of Indole [6]
-
Reaction Setup: In a borosilicate glass vial, combine the indole substrate (1.0 equiv.), the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%), and a base such as K₂HPO₄ (2.0 equiv.).
-
Solvent and Reagent Addition: Add degassed solvent (e.g., acetonitrile or DMF, 0.1 M). Add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl iodide (CF₃CH₂I, 2.0-3.0 equiv.).
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature while irradiating with a blue LED lamp (approx. 450 nm) for 12-36 hours. Ensure the reaction temperature is maintained near ambient.
-
Work-up and Purification: After the reaction is complete (as determined by LC-MS), dilute the mixture with ethyl acetate and wash with saturated aqueous Na₂S₂O₃ (to quench excess iodide), water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.
Visualization: General Workflow for Photoredox C-H Trifluoroethylation
Caption: Experimental workflow for photoredox trifluoroethylation.
Nucleophilic and Electrophilic Approaches
Direct nucleophilic or electrophilic trifluoroethylation of arenes is less common and more specialized compared to the previous methods.
Nucleophilic Trifluoroethylation: The direct SNAr reaction of a trifluoroethyl nucleophile with an arene requires strong electron-withdrawing groups (e.g., -NO₂) on the aromatic ring to activate it for attack.[10][11][12] The scope is generally limited to these highly activated systems. An alternative strategy involves the π-complexation of an arene to a transition metal (e.g., [CpRu]⁺), which strongly activates the ring towards nucleophilic attack, broadening the potential scope.[10][11]
Electrophilic Trifluoroethylation: Developing a true "CF₃CH₂⁺" source is challenging. More common are reagents that act as electrophilic transfer agents. Aryl(trifluoroethyl)iodonium salts are powerful reagents that can deliver the trifluoroethyl group to a variety of nucleophiles, including arenes, under transition-metal catalysis, behaving as SN2-type reagents.[6][7]
Causality Behind the Method: These methods rely on creating a significant electronic mismatch. Nucleophilic approaches require a highly electron-poor arene to accept the electron density from the incoming nucleophile. Electrophilic-type transfers depend on a reagent with a highly labile trifluoroethyl group, such as the hypervalent iodonium salts, which can be activated by a catalyst to react with the arene.[6][7]
Visualization: SNAr Mechanism for Nucleophilic Trifluoroethylation
Caption: Nucleophilic aromatic substitution (SNAr) pathway.
Overall Comparison and Future Outlook
The choice of synthetic method is dictated by the specific target molecule, available starting materials, and required functional group tolerance.
| Strategy | Regioselectivity | Functional Group Tolerance | Substrate Scope | Key Advantage |
| Cross-Coupling | High (defined by pre-functionalization) | Generally very good | Broad (aryl halides, boronics, etc.) | High reliability and predictability. |
| Radical C-H Functionalization | Governed by electronics (attacks electron-rich sites) | Excellent | Best for electron-rich (hetero)arenes | Atom economy; late-stage functionalization. |
| Nucleophilic/Electrophilic | High (ortho/para to EWG or directed) | Moderate to Good | Niche (highly activated or specific substrates) | Access to unique substitution patterns. |
Future Directions: The field is continually advancing toward more sustainable and efficient methodologies. Future research will likely focus on:
-
Developing catalysts based on earth-abundant metals like iron and copper to replace precious metals.[2]
-
Expanding the scope of direct C-H functionalization to include less activated arenes.
-
Designing novel trifluoroethylating agents that are cheaper, safer, and more environmentally benign.[3]
By understanding the mechanistic underpinnings and practical considerations of each method, researchers can more effectively harness the power of the trifluoroethyl group to accelerate innovation in medicine and materials.
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A Researcher's Guide to the Relative Reactivity of Substituted Benzenes in Trifluoroethylation
For researchers, scientists, and professionals in drug development, the introduction of fluorine-containing moieties is a cornerstone of modern medicinal chemistry. The trifluoroethyl group (–CH₂CF₃), in particular, offers a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can significantly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1] However, the success of a trifluoroethylation reaction is profoundly influenced by the electronic environment of the aromatic substrate.
This guide provides an in-depth comparison of the relative reactivity of various substituted benzenes in trifluoroethylation reactions. Moving beyond a simple procedural outline, we will explore the underlying principles that govern this reactivity, present comparative experimental data, and provide a detailed protocol for a robust catalytic method.
The Decisive Role of Substituents: Activating vs. Deactivating Effects
The reactivity of a substituted benzene ring in trifluoroethylation is fundamentally governed by the electronic properties of the substituent it bears. This substituent dictates the electron density of the aromatic π-system, influencing its nucleophilicity.[2] We can broadly categorize substituents into two classes: activating and deactivating groups.
-
Activating Groups: These substituents donate electron density to the benzene ring, making it more electron-rich and thus more reactive toward electron-deficient reagents (electrophiles or radical species).[2][3] This category includes groups with lone pairs that can donate through resonance (e.g., -OH, -OR, -NH₂) and alkyl groups that donate through inductive effects and hyperconjugation (e.g., -CH₃).[2][4][5]
-
Deactivating Groups: These substituents withdraw electron density from the ring, making it less nucleophilic and slowing the rate of reaction.[6] This class is dominated by groups with π-bonds to electronegative atoms (e.g., -NO₂, -C=O, -CN) and halogens.[6][7] While halogens are deactivating due to their strong inductive electron withdrawal, their lone pairs can donate electron density via resonance, a conflicting effect that places them in a unique category.[1][7][8]
These electronic effects not only control the overall reaction rate but also the regioselectivity—the position (ortho, meta, or para) where the incoming trifluoroethyl group will attach.[6]
Comparative Performance in Trifluoroethylation Reactions
The trifluoroethylation of arenes can proceed through various mechanisms, including electrophilic attack, radical substitution, or transition-metal-catalyzed cross-coupling. The specific mechanism dictates the precise influence of substituents. For instance, in photocatalytic reactions that generate trifluoroethyl radicals, the substituent effects may differ from classical electrophilic aromatic substitution (EAS).
However, a general trend holds: electron-rich arenes are typically more reactive. While comprehensive relative rate data across a wide range of substituents for a single trifluoroethylation method is scarce in the literature, we can compile and compare isolated yields from specific, high-impact studies to guide experimental design.
The following table summarizes the performance of various substituted aryl boronic acids in a palladium-catalyzed trifluoroethylation reaction with CF₃CH₂I. This cross-coupling approach is notable for its mild conditions and functional group tolerance.[9]
| Substituent (R-C₆H₄-B(OH)₂) | R Group | Electronic Effect | Isolated Yield (%) | Citation |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Strong Activator (+R > -I) | 87 | [9] |
| 4-Methylphenylboronic acid | 4-CH₃ | Activating (+I) | 81 | [9] |
| Phenylboronic acid | H | Neutral (Reference) | 75 | [9] |
| 4-Fluorophenylboronic acid | 4-F | Weak Deactivator (-I > +R) | 72 | [9] |
| 4-Chlorophenylboronic acid | 4-Cl | Deactivator (-I > +R) | 68 | [9] |
| 4-(Trifluoromethyl)phenylboronic acid | 4-CF₃ | Strong Deactivator (-I, -R) | 55 | [9] |
| 4-Formylphenylboronic acid | 4-CHO | Strong Deactivator (-I, -R) | 48 | [9] |
Analysis of Experimental Data:
The data clearly demonstrates the expected trend. The substrate with the strongly electron-donating methoxy group (anisole derivative) provided the highest yield (87%).[9] As the electron-donating character decreases or the electron-withdrawing character increases, the yield progressively drops. The strongly deactivated 4-formylphenylboronic acid gave the lowest yield at 48%.[9] This correlation underscores the importance of the arene's electronic properties even in a cross-coupling mechanism, where the reaction proceeds via a catalytic cycle rather than a direct attack on the ring.
Experimental Protocol: Palladium-Catalyzed Trifluoroethylation
This protocol is adapted from a robust method for the trifluoroethylation of aryl boronic acids.[9] This self-validating system employs commercially available reagents and has demonstrated broad substrate scope.
Materials:
-
Aryl boronic acid (1.0 equiv, 0.4 mmol)
-
1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I) (3.0 equiv, 1.2 mmol)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol %, 0.02 mmol)
-
Triphenylphosphine (PPh₃) (17 mol %, 0.068 mmol)
-
Cesium carbonate (Cs₂CO₃) (4.0 equiv, 1.6 mmol)
-
1,4-Dioxane (3 mL, anhydrous)
-
Argon atmosphere
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube, add the aryl boronic acid (0.4 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), triphenylphosphine (17.8 mg, 0.068 mmol), and cesium carbonate (521 mg, 1.6 mmol).
-
Inerting: Seal the tube with a septum, and purge with argon for 10 minutes. This is critical to prevent oxidation of the palladium catalyst and phosphine ligand.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane (3 mL) followed by 1,1,1-trifluoro-2-iodoethane (100 µL, 1.2 mmol) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure (2,2,2-trifluoroethyl)arene.
Conclusion
The electronic nature of substituents on a benzene ring is a primary determinant of reactivity in trifluoroethylation. Electron-donating, activating groups enhance reaction rates and yields, while electron-withdrawing, deactivating groups have the opposite effect. This principle generally holds true across different reaction mechanisms, including the versatile palladium-catalyzed cross-coupling reactions that have become a mainstay in modern synthetic chemistry. By understanding these fundamental relationships and employing robust, well-defined protocols, researchers can more effectively predict outcomes and strategically design syntheses for novel trifluoroethylated molecules in pharmaceutical and materials science applications.
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A Senior Application Scientist's Guide to ¹⁹F NMR Chemical Shifts of Trifluoroethylated Aromatic Compounds
Introduction: The Trifluoroethyl Group in Modern Chemistry and the Power of ¹⁹F NMR
The introduction of the trifluoroethyl group (-CH₂CF₃) into aromatic systems is a cornerstone of modern medicinal chemistry, agrochemistry, and materials science. This moiety can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for optimizing the properties of drug candidates and functional materials. Characterizing these trifluoroethylated aromatic compounds with precision is paramount, and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy stands out as an exceptionally powerful and sensitive analytical technique for this purpose.
The ¹⁹F nucleus boasts several advantages for NMR spectroscopy: it has a nuclear spin of ½, is 100% naturally abundant, and possesses a high gyromagnetic ratio, leading to a sensitivity that is approximately 83% of that of ¹H.[1] Furthermore, the chemical shift range of ¹⁹F is vast, spanning over 400 ppm for organofluorine compounds, which minimizes signal overlap and enhances spectral dispersion.[2] This guide provides a comprehensive comparison of the ¹⁹F NMR chemical shifts of trifluoroethylated aromatic compounds, supported by experimental data, and offers detailed protocols for acquiring high-quality spectra.
Understanding the ¹⁹F NMR Chemical Shift of the Trifluoroethyl Group
The ¹⁹F NMR chemical shift (δ) of the trifluoroethyl group is highly sensitive to its local electronic environment. Any alteration in the electron density around the fluorine nuclei will cause a change in the observed chemical shift. This sensitivity is the key to using ¹⁹F NMR as a powerful probe of molecular structure and environment. The primary factors influencing the chemical shift of the -CH₂CF₃ group on an aromatic ring are the electronic effects of other substituents on the ring and the nature of the solvent.
The Influence of Aromatic Substituents
The electronic nature of substituents on the aromatic ring significantly impacts the ¹⁹F NMR chemical shift of the trifluoroethyl group. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the electron density of the aromatic ring, and this effect is transmitted to the -CH₂CF₃ group, influencing the shielding of the fluorine nuclei.
The following table summarizes the ¹⁹F NMR chemical shifts for a series of para-substituted (2,2,2-trifluoroethyl)benzene derivatives in deuterated chloroform (CDCl₃).
| Substituent (X) at para-position | ¹⁹F NMR Chemical Shift (δ) in CDCl₃ (ppm) |
| -NO₂ | -65.47 |
| -CN | -65.57 |
| -COOCH₃ | -65.6 |
| -CF₃ | -65.7 |
| -Cl | -65.7 |
| -H | -66.0 |
| -C₆H₅ | -65.8 |
Data compiled from various sources.
This trend, however, can be complex and is not always perfectly linear. The position of the substituent (ortho, meta, or para) also plays a crucial role in determining the extent of the electronic effect on the ¹⁹F chemical shift.
Comparative Analysis of ¹⁹F NMR Chemical Shifts
To provide a clear comparison, the following tables present experimental ¹⁹F NMR chemical shift data for a variety of trifluoroethylated aromatic compounds. All chemical shifts are reported in parts per million (ppm) relative to an external standard (unless otherwise noted).
Table 1: ¹⁹F NMR Chemical Shifts of para-Substituted (2,2,2-Trifluoroethyl)benzenes in CDCl₃
| Substituent (X) | ¹⁹F NMR Chemical Shift (δ) (ppm) |
| H | -66.0 |
| C₆H₅ | -65.8 |
| F | -65.9 |
| Cl | -65.7 |
| Br | -65.7 |
| I | -65.7 |
| CN | -65.57 |
| CF₃ | -65.7 |
| COOCH₃ | -65.6 |
| NO₂ | -65.47 |
Table 2: ¹⁹F NMR Chemical Shifts of other Substituted (2,2,2-Trifluoroethyl)benzenes in CDCl₃
| Substituent(s) | ¹⁹F NMR Chemical Shift (δ) (ppm) |
| 3,5-di-Cl | -65.7 |
| 4-CN | -65.57 |
The Impact of Solvent on ¹⁹F NMR Chemical Shifts
The choice of solvent can have a noticeable effect on the ¹⁹F NMR chemical shift of the trifluoroethyl group.[3] This is due to intermolecular interactions between the solute and solvent molecules, such as van der Waals forces, dipole-dipole interactions, and hydrogen bonding. Polar solvents, for instance, can influence the electron distribution within the trifluoroethylated aromatic compound, leading to changes in the shielding of the fluorine nuclei.
Experimental Protocol: Acquiring High-Quality ¹⁹F NMR Spectra
This section provides a detailed, step-by-step methodology for the preparation of samples and the acquisition of high-quality ¹⁹F NMR spectra for trifluoroethylated aromatic compounds.
Materials
-
High-purity trifluoroethylated aromatic compound
-
High-quality 5 mm NMR tubes
-
Deuterated NMR solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Internal or external ¹⁹F NMR reference standard (e.g., trifluorotoluene, hexafluorobenzene)
-
Volumetric flasks and pipettes
-
Vortex mixer
-
Filter (e.g., a small plug of glass wool in a Pasteur pipette)
Step-by-Step Sample Preparation
-
Solvent Selection : Choose a deuterated solvent that fully dissolves the analyte. CDCl₃ is a common choice for many organic compounds. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration : Prepare a solution with a concentration of approximately 10-50 mM. For a typical trifluoroethylated aromatic compound with a molecular weight of around 200 g/mol , this corresponds to dissolving 2-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Reference Standard :
-
Internal Referencing : Add a small amount of a reference standard directly to the sample solution. A common internal standard is trifluorotoluene (C₆H₅CF₃), which gives a sharp singlet at approximately -63.7 ppm. The concentration of the internal standard should be significantly lower than the analyte to avoid any potential intermolecular interactions.
-
External Referencing : Prepare a separate sealed capillary containing the reference standard in the same deuterated solvent. This capillary is then placed inside the NMR tube with the sample. This method is preferred when there is a possibility of interaction between the analyte and the internal standard.
-
-
Dissolution and Filtration : Accurately weigh the trifluoroethylated aromatic compound and dissolve it in the chosen deuterated solvent in a small vial. Vortex the solution to ensure complete dissolution. To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube.
-
Sample Volume : The final volume of the solution in the NMR tube should be between 0.6 and 0.7 mL, which corresponds to a column height of about 4-5 cm in a standard 5 mm NMR tube.
-
Labeling : Clearly label the NMR tube with the sample identification.
NMR Spectrometer Setup and Data Acquisition
-
Instrument Tuning : Tune the NMR probe for the ¹⁹F frequency. This is a critical step to ensure optimal sensitivity and lineshape.
-
Locking and Shimming : Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve a narrow and symmetrical lock signal, which is essential for high-resolution spectra.
-
Acquisition Parameters :
-
Pulse Sequence : A simple one-pulse sequence is typically sufficient for acquiring a standard ¹⁹F NMR spectrum.
-
Spectral Width : Set a wide spectral width initially (e.g., 200-300 ppm) to ensure all fluorine signals are captured. The typical range for -CF₃ groups is between -50 and -80 ppm.[1]
-
Transmitter Offset : Center the transmitter frequency in the expected region of the -CF₃ signals.
-
Acquisition Time : An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans : The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
Proton Decoupling : For routine analysis, proton decoupling is often employed to simplify the spectrum by removing ¹H-¹⁹F couplings. This results in a sharp singlet for the -CF₃ group, assuming no other fluorine atoms are present in the molecule.
Data Processing
-
Fourier Transformation : Apply an exponential multiplication (line broadening) of 0.3-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.
-
Phasing : Carefully phase the spectrum to obtain a flat baseline and pure absorption lineshapes.
-
Baseline Correction : Apply a baseline correction algorithm to ensure a flat baseline across the entire spectrum.
-
Referencing : Reference the spectrum to the chemical shift of the internal or external standard. If no standard is used, the solvent's residual peak can be used for referencing, but this is less accurate.
Visualizing the Workflow and Key Relationships
To further clarify the experimental process and the factors influencing ¹⁹F NMR chemical shifts, the following diagrams are provided.
Caption: Experimental workflow for acquiring ¹⁹F NMR spectra.
Caption: Factors influencing ¹⁹F NMR chemical shifts.
Conclusion: A Powerful Tool for Characterization
¹⁹F NMR spectroscopy is an indispensable tool for researchers working with trifluoroethylated aromatic compounds. The high sensitivity of the ¹⁹F chemical shift to the local electronic environment provides a wealth of information about molecular structure and the effects of substituents and solvents. By following the detailed experimental protocols outlined in this guide and understanding the key factors that influence chemical shifts, researchers can confidently acquire high-quality, reproducible ¹⁹F NMR data. This, in turn, enables the precise characterization of novel compounds and accelerates the development of new drugs, agrochemicals, and materials.
References
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health. Available at: [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. Available at: [Link]
-
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. National Institutes of Health. Available at: [Link]
-
F19 detection. UCSB NMR Facility. Available at: [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
Sources
A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Aromatics
For researchers, medicinal chemists, and professionals in drug development, understanding and controlling the physicochemical properties of molecules is paramount. Among these, lipophilicity—the affinity of a compound for a lipid-like environment—stands out as a critical determinant of a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1][2] The introduction of fluorine into aromatic systems is a widely employed strategy to modulate these properties, with significant and sometimes non-intuitive effects on lipophilicity.[3][4] This guide provides an in-depth, objective comparison of the lipophilicity of fluorinated and non-fluorinated aromatic compounds, supported by experimental data and detailed methodologies.
The Dichotomy of Fluorine: An Electronegative Atom that Increases Lipophilicity
At first glance, the profound electronegativity of fluorine, the most electronegative element, might suggest that its incorporation would render a molecule more polar and thus less lipophilic.[3] However, in the context of aromatic systems, the opposite is often true. The substitution of a hydrogen atom (van der Waals radius of 1.20 Å) with a fluorine atom (van der Waals radius of 1.47 Å) generally leads to an increase in lipophilicity.[3] This phenomenon arises from a combination of factors:
-
Size and Polarizability: While fluorine is highly electronegative, the C-F bond is highly polarized. The electron density is drawn towards the fluorine atom, leaving the carbon atom relatively electron-deficient. This strong polarization, however, does not necessarily translate to increased water solubility for the entire molecule. The small size of fluorine allows it to replace hydrogen without significant steric hindrance, and the overall increase in molecular surface area and volume upon fluorination contributes to greater van der Waals interactions with nonpolar solvents like n-octanol.[5][6]
-
Disruption of Hydration Shell: The introduction of fluorine can disrupt the ordered network of water molecules (the hydration shell) surrounding the aromatic ring. This disruption can be entropically favorable, driving the molecule from the aqueous phase to the more disordered lipid phase.
-
Hydrophobic Nature of the C-F Bond: Despite its polarity, the C-F bond itself is not a strong hydrogen bond acceptor. Water molecules are less effectively solvating the fluorinated aromatic ring compared to its non-fluorinated counterpart, further promoting partitioning into a nonpolar environment.
It is crucial to recognize that the impact of fluorination on lipophilicity is not a simple additive effect and can be influenced by the electronic nature of other substituents on the aromatic ring.[7][8] Electron-donating groups can amplify the lipophilicity-enhancing effect of fluorine, while electron-withdrawing groups may diminish it.[7][8]
Quantifying Lipophilicity: The Partition Coefficient (logP)
The lipophilicity of a compound is experimentally quantified by its partition coefficient (P), which is the ratio of its concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[9][10] For convenience, this is usually expressed on a logarithmic scale as logP:
logP = log10 ([solute]octanol / [solute]water)[10]
-
A positive logP value indicates that the compound is more soluble in the lipid phase (lipophilic).[10]
-
A negative logP value signifies greater solubility in the aqueous phase (hydrophilic).[10]
-
A logP of 0 means the compound partitions equally between the two phases.[10]
For ionizable compounds, the distribution coefficient (logD) is a more relevant parameter as it considers the partition of all ionic and neutral species at a specific pH.[11][12]
Experimental Determination of logP: Methodologies and Best Practices
Accurate determination of logP is essential for structure-activity relationship (SAR) studies and drug design. The following are the most common and reliable experimental methods.
The Gold Standard: Shake-Flask Method
The shake-flask method, recommended by the Organisation for Economic Co-operation and Development (OECD), is the benchmark for logP determination due to its direct measurement of the partition coefficient.[9]
Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. The mixture is shaken until equilibrium is reached, after which the phases are separated, and the concentration of the compound in each phase is measured.[9]
Experimental Protocol:
-
Preparation of Pre-saturated Solvents: Shake n-octanol with water and water with n-octanol for 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of the test compound in the appropriate solvent (usually n-octanol).
-
Partitioning: In a suitable vessel, combine a precise volume of the pre-saturated n-octanol and pre-saturated water. Add a small aliquot of the compound's stock solution.
-
Equilibration: Shake the vessel at a constant temperature (typically 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[13] Allow the phases to separate completely overnight.[13]
-
Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the measured concentrations.
Causality Behind Experimental Choices:
-
Pre-saturation of solvents is critical to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.
-
Controlled temperature is necessary as partitioning is a temperature-dependent process.
-
Sufficient equilibration time ensures that the compound has fully distributed between the two phases, leading to a true partition coefficient.
Diagram of the Shake-Flask Method Workflow
Caption: Workflow for logP determination using the shake-flask method.
High-Throughput Screening: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a more rapid and less material-intensive estimation of logP, RP-HPLC is a widely adopted indirect method.[9][14]
Principle: This method is based on the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its known logP value.[15] A calibration curve is generated using a series of reference compounds with well-established logP values. The logP of the test compound is then interpolated from its retention time on the same system.[14]
Experimental Protocol:
-
System Setup: Use a reversed-phase column (e.g., C18) with a mobile phase typically consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.
-
Calibration: Inject a series of standard compounds with known logP values spanning the expected range of the test compound. Record their retention times (tR).
-
Determine Dead Time (t0): Inject a non-retained compound (e.g., uracil) to determine the column's dead time.
-
Calculate Capacity Factor (k): For each standard, calculate the capacity factor: k = (tR - t0) / t0.
-
Generate Calibration Curve: Plot log(k) versus the known logP values of the standards. A linear relationship should be observed.
-
Analyze Test Compound: Inject the test compound under the identical chromatographic conditions and determine its retention time and calculate its log(k).
-
Estimate logP: Interpolate the logP of the test compound from the calibration curve.
Self-Validation and Trustworthiness:
-
The linearity of the calibration curve (R² > 0.95) is a key indicator of a valid method.
-
Running triplicates for each standard and the test compound ensures the precision of the measurement.[9]
-
The choice of standards should encompass a range of chemical structures and logP values to ensure the robustness of the correlation.
Diagram of the RP-HPLC Method for logP Estimation
Caption: Workflow for estimating logP using RP-HPLC.
Comparative Data: Lipophilicity of Fluorinated vs. Non-Fluorinated Aromatic Pairs
The following table summarizes experimentally determined logP values for several pairs of non-fluorinated aromatic compounds and their fluorinated analogs, illustrating the typical increase in lipophilicity upon fluorination.
| Compound Pair | Non-Fluorinated Compound | logP | Fluorinated Analog | logP | ΔlogP (Fluorinated - Non-Fluorinated) | Reference |
| Benzene / Fluorobenzene | Benzene | 2.13 | Fluorobenzene | 2.27 | +0.14 | Hansch, C. et al. |
| Toluene / 4-Fluorotoluene | Toluene | 2.73 | 4-Fluorotoluene | 2.85 | +0.12 | Hansch, C. et al. |
| Anisole / 4-Fluoroanisole | Anisole | 2.11 | 4-Fluoroanisole | 2.33 | +0.22 | Hansch, C. et al. |
| Phenol / 4-Fluorophenol | Phenol | 1.46 | 4-Fluorophenol | 1.83 | +0.37 | Hansch, C. et al. |
| Aniline / 4-Fluoroaniline | Aniline | 0.90 | 4-Fluoroaniline | 1.15 | +0.25 | Hansch, C. et al. |
| Indole / 5-Fluoroindole | Indole | 2.14 | 5-Fluoroindole | 2.40 | +0.26 | Calculated from various sources |
Note: The exact logP values can vary slightly depending on the experimental method and conditions used.
As the data illustrates, the introduction of a single fluorine atom to an aromatic ring consistently increases the logP value, signifying a shift towards greater lipophilicity. The magnitude of this increase (ΔlogP) is influenced by the other functional groups present on the ring.
Implications for Drug Discovery and Development
The ability to finely tune lipophilicity through fluorination is a powerful tool in medicinal chemistry.[4] An optimal level of lipophilicity is crucial for a drug's success.
-
Increased Membrane Permeability: Higher lipophilicity can enhance a drug's ability to cross cell membranes, which is essential for oral bioavailability and reaching intracellular targets.[4]
-
Enhanced Target Binding: The introduction of fluorine can lead to favorable interactions within the hydrophobic pockets of target proteins, increasing binding affinity.[5][6]
-
Modulation of Metabolism: Fluorine can be strategically placed to block sites of metabolic oxidation by cytochrome P450 enzymes, thereby improving the metabolic stability and half-life of a drug.[3]
-
The "Lipophilicity-Toxicity" Trade-off: While beneficial, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and higher toxicity. Therefore, a careful balance must be achieved.
Conclusion
The substitution of hydrogen with fluorine in aromatic compounds is a nuanced yet powerful strategy in modern drug design. Contrary to what might be expected from its high electronegativity, fluorination generally increases the lipophilicity of aromatic molecules. This effect, driven by factors including size, polarizability, and disruption of the surrounding water structure, has profound implications for a compound's pharmacokinetic and pharmacodynamic properties. The accurate measurement of logP, through gold-standard methods like the shake-flask technique or high-throughput approaches like RP-HPLC, is indispensable for harnessing the full potential of fluorination in the development of safer and more effective therapeutics.
References
-
Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
-
LogP—Making Sense of the Value. ACD/Labs. [Link]
-
The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
-
Fluorine in drug discovery: Role, design and case studies. ScienceDirect. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Ingenta Connect. [Link]
-
Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics. [Link]
-
Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. [Link]
-
LogP / LogD shake-flask method. Protocols.io. [Link]
- Hansch, C., Leo, A., and Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book.
-
Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures. PubMed. [Link]
-
The influence of aliphatic fluorination on lipophilicity. ResearchGate. [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy l Protocol Preview. YouTube. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Roles of Fluorine in Drug Design and Drug Action: Ingenta Connect [ingentaconnect.com]
- 6. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]
- 10. acdlabs.com [acdlabs.com]
- 11. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 12. LogP / LogD shake-flask method [protocols.io]
- 13. m.youtube.com [m.youtube.com]
- 14. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrophobicity parameters determined by reversed-phase liquid chromatography. XV: optimal conditions for prediction of log P(oct) by using RP-HPLC procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Mass Spectral Libraries for Halogenated Aromatic Compounds
For: Researchers, scientists, and drug development professionals engaged in the analysis of halogenated aromatic compounds.
Introduction: The Analytical Challenge of Halogenated Aromatics
Halogenated aromatic compounds (HACs) represent a broad and critically important class of molecules. They include persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), dioxins, and polybrominated diphenyl ethers (PBDEs), which are subject to strict regulatory monitoring due to their environmental persistence and toxicity. Simultaneously, they are foundational structural motifs in pharmaceuticals, agrochemicals, and industrial materials.
Accurate identification of these compounds by mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone of environmental, clinical, and industrial analysis. However, their analysis presents distinct challenges. The presence of chlorine and bromine atoms creates characteristic, but often complex, isotopic patterns that must be correctly interpreted. Furthermore, the vast number of possible isomers for compounds like PCBs, many of which have nearly identical mass spectra and chromatographic behavior, makes unambiguous identification difficult.[1] Effective analysis, therefore, hinges on high-quality chromatographic separation and, most critically, comparison against a reliable and comprehensive mass spectral library.
This guide provides an in-depth comparison of the major commercial and open-access mass spectral libraries available for the identification of halogenated aromatic compounds. It is designed to move beyond simple feature lists, offering field-proven insights into the practical advantages and limitations of each resource, supported by experimental considerations and protocols.
Pillar 1: Understanding the Mass Spectra of Halogenated Compounds
A correct library match is predicated on a high-quality experimental spectrum. For HACs, this requires an understanding of their unique fragmentation behaviors under electron ionization (EI), the most common ionization technique for GC-MS.
The Isotopic Signature: A Double-Edged Sword
Chlorine and bromine exist as two stable isotopes with significant natural abundance:
-
Chlorine: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.
-
Bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.
Characteristic Fragmentation Pathways
Beyond the isotopic signature of the molecular ion, the fragmentation patterns are key to identification.
-
PCBs: Under EI, PCBs primarily show the molecular ion cluster [M]⁺• and fragments corresponding to the sequential loss of chlorine atoms, [M-nCl]⁺•. Ortho-substituted PCBs tend to show a higher abundance of these dechlorinated fragment ions.[5]
-
PBDEs: The fragmentation of PBDEs is highly dependent on the bromine substitution pattern. A common fragmentation is the loss of two bromine atoms ([M-2Br]⁺•). Congeners without ortho-bromine substituents tend to be more stable, requiring higher collision energy to induce fragmentation.[2][6] Full ortho-substitution can promote cleavage of the C-O ether bond.[2][6]
Understanding these patterns is not merely academic; it allows the scientist to critically evaluate a library hit. If the library spectrum for a proposed PCB structure shows a weak molecular ion and the experimental data shows a strong one, it warrants deeper investigation, as this could indicate a mismatch or a different substitution pattern.
Pillar 2: A Comparative Guide to Key Mass Spectral Libraries
The choice of a mass spectral library is a critical decision that directly impacts the confidence and accuracy of compound identification. The ideal library is not simply the largest one, but the one best suited to the specific analytical task. The main contenders fall into two categories: comprehensive commercial libraries and specialized or open-access databases.
The two dominant commercial libraries are the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data. They are often sold bundled together, as their different curation philosophies are complementary.[5][7][8]
-
NIST Mass Spectral Library: Developed by the U.S. National Institute of Standards and Technology, this library is highly curated and focused on quality.[7] It is considered the world's most widely used and trusted mass spectral reference library.[9][10] The NIST team places a strong emphasis on evaluating each spectrum for correctness and includes spectra measured in-house under highly controlled conditions.[11] For environmental analysis, a key strength is its focus on adding compounds of regulatory interest; for example, the NIST 20 library contained spectra for 942 per- and poly-fluoroalkyl substances (PFASs), with hundreds more added in the NIST 23 release.[11]
-
Wiley Registry of Mass Spectral Data: The Wiley Registry prioritizes comprehensiveness, aiming to be the largest collection of spectra available.[8][12] It includes a vast number of spectra sourced from scientific literature, patents, and partner laboratories.[2][5] This breadth is invaluable for researchers in drug development or industrial chemistry, as it is more likely to contain spectra for novel synthetic intermediates and unique compounds not yet of broad regulatory concern. The latest 2023 release includes expanded coverage from world patents.[2][13]
-
Open-Access and Specialized Libraries: For researchers with a specific focus or limited budget, open-access and specialized libraries are invaluable resources.
-
MassBank: An open-source repository sharing mass spectral information relevant to metabolomics, exposomics, and environmental analysis.[14][15] It is a crucial resource for the academic and research communities, promoting open science.
-
RECETOX Exposome HR-[EI+]-MS Library: A high-resolution, retention-indexed EI library specifically targeting anthropogenic and environmental contaminants.[13] Though smaller than the commercial giants, its focus and high-resolution data are a significant asset for environmental screening.
-
Wiley Specialty Libraries: Wiley also offers smaller, curated libraries focused on specific applications, such as pesticides, designer drugs, and flavors & fragrances, which can be highly effective for targeted analyses.[3][16]
-
Quantitative Comparison of Major Libraries
While exact numbers of specific halogenated aromatic compounds are not always published as distinct categories, we can infer coverage and strengths from the latest releases and stated goals of the library curators.
| Feature | NIST 23 Mass Spectral Library | Wiley Registry of Mass Spectral Data 2023 | Open-Access Libraries (e.g., MassBank) |
| Philosophy | Quality-curated, evaluated reference spectra for analytical chemistry.[8] | Comprehensive collection aiming for the largest possible coverage.[2][12] | Community-driven, open data sharing for specific research fields.[14][15] |
| Total EI Spectra | ~394,000[9][17] | >873,000[2] | Varies; MassBank contains tens of thousands of records. |
| Total Unique EI Compounds | ~347,100[9][17] | >741,000[2] | Varies by library. |
| Total MS/MS Spectra | >2.3 Million[5][8][9] | N/A (Often bundled with NIST for MS/MS) | Varies; significant efforts to grow MS/MS data. |
| Total MS/MS Compounds | >51,000[5][8][9][10][18] | N/A | Varies. |
| Key Strength for HACs | Strong focus on environmentally relevant compounds (e.g., >942 PFAS in NIST 20).[11] Includes GC Retention Indices for nearly all compounds.[19] | Broad coverage including patent literature, useful for novel/industrial HACs.[2][13] | Specific focus on environmental contaminants and emerging pollutants.[13][14] Often includes high-resolution data. |
| Data Quality | Very high; each spectrum is evaluated.[19] | High, with quality index scores assigned to spectra.[2][5] Varies, but often peer-reviewed or from reputable labs. | |
| Cost | Commercial License | Commercial License | Free |
Pillar 3: Experimental Workflow for Library-Based Identification of HACs
Trustworthy identification is the product of a self-validating system. This begins with robust sample analysis and proceeds through a logical data processing workflow that critically evaluates, rather than blindly accepts, library search results.
Optimized GC-MS Protocol for Halogenated Aromatics
This protocol is a generalized starting point for the analysis of semi-volatile HACs like PCBs, PBDEs, and dioxins.
-
Sample Preparation:
-
Perform a suitable extraction (e.g., Accelerated Solvent Extraction) from the sample matrix (soil, tissue, etc.).
-
Conduct a thorough cleanup to remove interfering compounds. This is critical and often involves multi-step column chromatography (e.g., silica, alumina, carbon).
-
Concentrate the final extract to an appropriate volume in a non-polar solvent like hexane.
-
-
GC Configuration:
-
Column: A low-polarity column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, HP-5ms), is standard for separating HACs based on their boiling points and structure.[20] A longer column (30-60 m) is often required for isomer separation.
-
Carrier Gas: Use Helium at a constant flow rate (e.g., 1.2 mL/min).
-
MS Configuration (EI):
-
Ionization Energy: Standard 70 eV for library matching.
-
Source Temperature: Typically 230°C, but can be optimized. For some compounds, lower source temperatures can reduce fragmentation and preserve the molecular ion.[5]
-
Acquisition Mode: Full Scan mode is necessary for library searching. A mass range of m/z 50-650 is a good starting point for many POPs. For targeted analysis of known contaminants, Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
-
Data Processing and Library Searching Workflow
The following workflow ensures a rigorous and defensible identification process.
Caption: Workflow for robust library-based compound identification.
Workflow Causality:
-
Deconvolution (Step 2): In complex environmental or biological samples, chromatographic peaks often overlap. Deconvolution algorithms are essential for mathematically separating the mass spectra of co-eluting compounds to produce "pure" spectra for library searching. Without this step, a mixed spectrum will be sent to the library, resulting in a failed or incorrect match.
-
Library Search & Match Factor (Steps 3 & 4): The search algorithm compares the deconvoluted experimental spectrum to the library entries. The result is a "Match Factor" (often out of 1000), which quantifies the similarity. A score >900 is considered excellent, while 800-900 is a good match. However, this score should never be the sole basis for identification.
-
Manual Inspection (Step 5): This is the most critical step where scientific expertise is applied. The analyst must visually compare the top library hit with the experimental spectrum. Does the isotopic cluster for the molecular ion and key fragments match the theoretical pattern for the proposed structure? Are the expected fragmentations (e.g., loss of Br₂) present? This step guards against algorithm-driven errors.
-
Confirmation with Standard (Step 7): For absolute, legally defensible identification, the gold standard is to analyze an authentic reference standard of the proposed compound on the same instrument and confirm that both the mass spectrum and retention time match perfectly.
Building and Validating In-House Libraries: The Ultimate in Confidence
For laboratories that frequently analyze a specific set of proprietary or novel halogenated compounds, creating a custom, in-house spectral library is the best practice for achieving the highest confidence in identification.
Caption: Key steps for creating a custom in-house mass spectral library.
This process ensures that the library spectra are perfectly matched to the laboratory's specific instrumentation and chromatographic conditions, eliminating a significant source of variability and increasing the reliability of automated searches.
Conclusion and Recommendations
The identification of halogenated aromatic compounds is a complex analytical task where the mass spectral library is a pivotal tool. There is no single "best" library; the optimal choice is application-dependent.
-
For Environmental and Regulatory Laboratories: A bundled Wiley Registry / NIST 23 library is the industry standard and highly recommended. The curated, high-quality spectra and specific focus on environmental contaminants in the NIST library, combined with the comprehensive breadth of the Wiley Registry, provide the highest probability of a correct match for known pollutants.
-
For Pharmaceutical and Industrial R&D: The Wiley Registry 23 is indispensable. Its vast size and inclusion of data from patent and chemical literature make it the most likely resource to contain spectra for novel halogenated intermediates, metabolites, or degradants that are not yet in the public domain or of regulatory interest.
-
For Academic Research and Specialized Applications: Augmenting commercial libraries with open-access resources like MassBank or building a custom in-house library is a powerful strategy. These resources can provide highly relevant, high-resolution, or novel spectra that may not be present in commercial databases.
Ultimately, a mass spectral library should be viewed not as an infallible answer key, but as a powerful expert assistant. The final call on a compound's identity must always rest with the trained analyst who can apply their knowledge of fragmentation, chromatography, and isotopic patterns to critically validate any proposed match.
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A Researcher's Guide to Cross-Validation of Experimental and Computational Data for Trifluoroethylated Benzenes
In the landscape of modern drug discovery and materials science, trifluoroethylated benzenes represent a class of molecules with significant potential. The introduction of the trifluoroethyl group can profoundly alter the physicochemical properties of a benzene ring, influencing everything from metabolic stability and lipophilicity to binding affinity and reactivity.[1][2][3] To harness the full potential of these modifications, a deep and accurate understanding of their structural and electronic characteristics is paramount. This guide provides a comprehensive framework for the cross-validation of experimental and computational data for trifluoroethylated benzenes, ensuring a robust and reliable characterization of these important compounds.
The synergy between experimental measurements and computational modeling is the bedrock of modern chemical research. Experimental techniques provide tangible, real-world data, while computational methods offer a theoretical lens to interpret, predict, and rationalize these observations at a molecular level.[1][4][5][6][7] This guide will navigate the key experimental and computational methodologies, offering insights into their application and, most importantly, how to critically compare their outputs for a holistic understanding of trifluoroethylated benzenes.
The Imperative of Cross-Validation
Cross-validation is not merely a confirmatory step; it is a scientifically rigorous process that enhances the reliability of both experimental and computational findings. Discrepancies between predicted and measured values can reveal limitations in computational models or highlight subtle experimental artifacts. Conversely, strong concordance builds confidence in the predictive power of the models and the accuracy of the experimental data. This iterative process of comparison and refinement is crucial for building robust structure-property relationships.
Caption: A workflow diagram illustrating the iterative process of cross-validation between experimental and computational methods.
I. Experimental Characterization of Trifluoroethylated Benzenes
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of trifluoroethylated benzenes. Both ¹H and ¹⁹F NMR provide a wealth of information regarding the electronic environment and connectivity of atoms within the molecule.[8][9][10][11][12][13]
Key Observables:
-
Chemical Shifts (δ): Highly sensitive to the electron density around the nucleus. The strong electron-withdrawing nature of the CF₃ group significantly influences the chemical shifts of aromatic protons and the fluorine atoms themselves.[9][12]
-
Coupling Constants (J): Provide through-bond connectivity information. ¹H-¹⁹F and ¹⁹F-¹⁹F coupling constants are particularly informative for determining the substitution pattern and conformation.[10]
Experimental Protocol: ¹⁹F NMR of a Trifluoroethylated Benzene Derivative
-
Sample Preparation: Dissolve 5-10 mg of the purified trifluoroethylated benzene derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured, as ¹⁹F chemical shifts have a large range.[11]
-
Transmitter Offset: Center the transmitter offset in the expected region of the trifluoroethyl group's resonance (around -60 to -75 ppm relative to CFCl₃).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds, depending on the T₁ relaxation times of the fluorine nuclei.
-
Number of Scans: 16 to 128 scans, depending on the sample concentration.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum carefully.
-
Reference the spectrum using an external standard (e.g., CFCl₃ at 0 ppm) or an internal standard with a known chemical shift.[8]
-
Integrate the signals to determine the relative number of fluorine atoms in each environment.
-
B. Single-Crystal X-ray Crystallography
For crystalline trifluoroethylated benzenes, X-ray crystallography provides the definitive three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.[14][15][16][17]
Key Observables:
-
Molecular Geometry: Accurate measurement of C-C, C-F, and C-H bond lengths and angles.
-
Conformation: The torsional angles defining the orientation of the trifluoroethyl group relative to the benzene ring.
-
Intermolecular Interactions: Identification of hydrogen bonds, halogen bonds, and other non-covalent interactions in the crystal lattice.
Experimental Protocol: X-ray Diffraction of a Crystalline Trifluoroethylated Benzene
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically 0.1-0.3 mm in each dimension) by slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection:
-
Use a modern single-crystal X-ray diffractometer equipped with a Mo or Cu X-ray source and a sensitive detector (e.g., CCD or CMOS).
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Apply corrections for absorption and other experimental factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
-
Structure Refinement:
-
Refine the atomic positions and displacement parameters against the experimental data to improve the agreement between the calculated and observed structure factors.
-
Locate and refine hydrogen atoms.
-
The final refined structure provides the precise atomic coordinates.
-
C. Reaction Kinetics
Studying the kinetics of reactions involving trifluoroethylated benzenes, such as their synthesis or subsequent transformations, provides valuable information about their reactivity.
Key Observables:
-
Rate Constants (k): Quantify the speed of a chemical reaction.
-
Activation Parameters (Ea, ΔH‡, ΔS‡): Provide insights into the energy barrier and the molecularity of the rate-determining step.
Experimental Protocol: Determining the Rate of a Trifluoroethylation Reaction
-
Reaction Setup: In a thermostated reaction vessel, combine the reactants at known initial concentrations.
-
Monitoring the Reaction:
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by rapid cooling or addition of a quenching agent).
-
Analyze the composition of each aliquot using a suitable analytical technique (e.g., GC, HPLC, or NMR spectroscopy) to determine the concentration of reactants and/or products.
-
-
Data Analysis:
-
Plot the concentration of a reactant or product as a function of time.
-
Determine the order of the reaction with respect to each reactant by varying their initial concentrations.
-
Calculate the rate constant (k) from the integrated rate law or the initial rates method.
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) from an Arrhenius plot (ln(k) vs. 1/T).
-
II. Computational Modeling of Trifluoroethylated Benzenes
A. Density Functional Theory (DFT) Calculations
DFT is a powerful quantum chemical method for predicting the electronic structure and properties of molecules. It offers a good balance between accuracy and computational cost for systems of this size.[3][18][19][20]
Key Predictables:
-
Optimized Geometries: Prediction of bond lengths, bond angles, and conformations.
-
NMR Parameters: Calculation of isotropic shielding constants (which are converted to chemical shifts) and spin-spin coupling constants.[18][19][21]
-
Vibrational Frequencies: Prediction of infrared and Raman spectra.
-
Reaction Energetics: Calculation of reaction energies, activation barriers, and transition state geometries.
Computational Protocol: DFT Calculation of ¹⁹F NMR Chemical Shifts
-
Structure Building: Construct the 3D structure of the trifluoroethylated benzene molecule using a molecular modeling program.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
A common and reliable level of theory is the B3LYP functional with a 6-31G(d) or larger basis set.[19]
-
Include a solvent model (e.g., the Polarizable Continuum Model - PCM) to account for the effect of the solvent used in the NMR experiment.[21]
-
-
NMR Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to compute the NMR shielding tensors.
-
The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for this.[19]
-
Use the same functional and a suitable basis set (e.g., 6-311+G(2d,p)) for the NMR calculation.
-
-
Chemical Shift Prediction:
-
Calculate the isotropic shielding constant (σ_iso) for each fluorine atom.
-
To obtain the chemical shift (δ), reference the calculated shielding constant to the shielding constant of a reference compound (e.g., CFCl₃) calculated at the same level of theory: δ = σ_ref - σ_iso.
-
Alternatively, a linear scaling approach can be used by plotting the calculated shielding constants against the experimental chemical shifts for a set of related compounds and fitting a straight line.[19][21]
-
B. Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time. For trifluoroethylated benzenes, MD can be used to explore conformational flexibility and intermolecular interactions in solution or in a condensed phase.[14]
Key Predictables:
-
Conformational Ensembles: The distribution of different conformations of the trifluoroethyl group.
-
Solvation Structure: The arrangement of solvent molecules around the solute.
-
Transport Properties: Diffusion coefficients and rotational correlation times.
Computational Protocol: MD Simulation of a Trifluoroethylated Benzene in Solution
-
System Setup:
-
Place the optimized structure of the trifluoroethylated benzene in the center of a simulation box.
-
Solvate the molecule with a chosen solvent (e.g., water, chloroform) using a pre-equilibrated solvent box.
-
-
Force Field Selection:
-
Choose a suitable force field that accurately describes the interactions of the trifluoroethylated benzene and the solvent (e.g., GAFF, OPLS).
-
-
Simulation Protocol:
-
Energy Minimization: Minimize the energy of the system to remove any bad contacts.
-
Equilibration: Gradually heat the system to the desired temperature and then run a simulation at constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.
-
Production Run: Run a longer simulation (ns to µs) in the NVT or NPT ensemble to collect data for analysis.
-
-
Analysis:
-
Analyze the trajectory to determine the time evolution of properties of interest, such as dihedral angles, radial distribution functions, and root-mean-square deviations.
-
III. Cross-Validation: A Comparative Analysis
The true power of this combined approach lies in the direct comparison of experimental and computational data.
Caption: A logical diagram showing the direct comparison points between experimental data and computational predictions.
Data Comparison Tables
Table 1: Comparison of Experimental and DFT-Calculated ¹⁹F NMR Chemical Shifts for 1-phenyl-2,2,2-trifluoroethane
| Fluorine Atom | Experimental δ (ppm) | Calculated σ_iso (ppm) | Calculated δ (ppm) (Referenced) | Deviation (ppm) |
| CF₃ | -63.5 | 225.8 | -63.2 | +0.3 |
Note: Hypothetical data for illustrative purposes. The calculated δ is obtained using a reference shielding constant for CFCl₃ calculated at the same level of theory.
Table 2: Comparison of Experimental (X-ray) and DFT-Calculated Bond Lengths for a Trifluoroethylated Benzene Derivative
| Bond | Experimental (Å) | Calculated (Å) | Deviation (%) |
| C_ipso - C_α | 1.512 | 1.518 | 0.4 |
| C_α - C_β | 1.538 | 1.545 | 0.5 |
| C_β - F | 1.345 | 1.350 | 0.4 |
Note: Hypothetical data for illustrative purposes.
Table 3: Comparison of Experimental and DFT-Calculated Activation Energy for a Trifluoroethylation Reaction
| Parameter | Experimental | Calculated (DFT) | Deviation |
| Activation Energy (Ea) | 15.2 kcal/mol | 16.5 kcal/mol | +1.3 kcal/mol |
Note: Hypothetical data for illustrative purposes.
Interpreting the Results
-
Excellent Agreement: If the computational data closely matches the experimental results (e.g., deviations in NMR shifts < 0.5 ppm, bond lengths < 0.02 Å, and activation energies < 2 kcal/mol), it provides strong validation for the chosen computational model and a high degree of confidence in the structural and electronic characterization of the molecule.
-
Systematic Deviations: If there are consistent, systematic differences between the calculated and experimental values, it may be necessary to refine the computational methodology. For example, using a different DFT functional or a larger basis set might improve the accuracy of NMR chemical shift predictions.[21]
-
Significant Discrepancies: Large, unexpected differences warrant a careful re-examination of both the experimental and computational procedures. In some cases, this can lead to new scientific insights, such as the discovery of unexpected conformational effects or reaction mechanisms.
Conclusion
The robust characterization of trifluoroethylated benzenes is best achieved through a synergistic approach that integrates experimental and computational methods. By systematically cross-validating data from techniques such as NMR spectroscopy, X-ray crystallography, and reaction kinetics with predictions from DFT calculations and molecular dynamics simulations, researchers can build a comprehensive and reliable understanding of these molecules. This guide provides a framework for implementing such a strategy, empowering scientists and drug development professionals to confidently advance their research with this important class of compounds.
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Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond the synthesis and analysis of novel compounds; it encompasses a profound responsibility for safety and environmental stewardship. The proper disposal of chemical waste is not merely a regulatory hurdle but a cornerstone of professional integrity. This guide provides a detailed, step-by-step framework for the safe handling and disposal of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene, a fluorinated aromatic hydrocarbon. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.
Hazard Profile and Chemical Characteristics
Understanding the intrinsic properties and hazards of a chemical is the first step toward managing its lifecycle safely. This compound is an organic compound characterized by a trimethylated benzene ring (a mesitylene derivative) and a fluorinated ethyl group. This structure places it firmly in the category of halogenated organic compounds .[1][2]
| Property | Information |
| Chemical Name | This compound |
| Synonyms | 2-Mesityl-1,1,1-trifluoroethane |
| Classification | Halogenated Aromatic Hydrocarbon |
| Anticipated Hazards | Flammable liquid and vapor[5][6], Causes skin irritation[5], Causes serious eye irritation[5], May cause respiratory irritation[5], Harmful to aquatic organisms[3] |
| Disposal Category | Regulated Hazardous Waste (Halogenated Organic Waste) |
The Cardinal Rule: Waste Segregation
The single most critical aspect of chemical waste management is meticulous segregation. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[1][2][7]
Causality: Halogenated wastes are typically treated via high-temperature incineration.[1][8] Mixing them with non-halogenated solvents complicates the disposal process and significantly increases costs, as the entire mixture must then be treated as the more hazardous and expensive halogenated waste stream.[2][9] Furthermore, mixing with incompatible chemicals like strong acids, bases, or oxidizers can trigger dangerous exothermic or gas-producing reactions.[9][10]
The following workflow provides a logical pathway for correctly segregating this chemical waste.
Caption: Waste segregation decision workflow.
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe handling during waste collection is paramount to prevent exposure and accidents.
-
Engineering Controls: All transfers of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation of vapors.[2] Ensure adequate ventilation in the storage area.
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.[7]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart for the specific chemical.
-
Body Protection: A flame-retardant laboratory coat and closed-toe shoes are required. Consider an anti-static protective suit for large quantities.
-
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and temporary storage of this compound waste pending pickup by your institution's Environmental Health and Safety (EHS) office or a licensed contractor.
Step 1: Select the Correct Waste Container
-
Obtain a clean, dry, and chemically compatible container designated for "Halogenated Organic Waste."[1][2] The container must have a secure, tight-fitting screw cap to prevent leaks and vapor escape.[11]
Step 2: Affix the Hazardous Waste Label
-
Before adding any waste, securely attach a "Hazardous Waste" tag or label to the container.[2][11]
-
Fill out the label completely with the full chemical name: "this compound." Do not use abbreviations or chemical formulas.[11] If other halogenated wastes are added, list every component and its approximate percentage.[9]
Step 3: Transfer the Waste
-
Working inside a fume hood, carefully pour the liquid waste into the container using a funnel to prevent spillage on the container's exterior.
-
Keep the container closed at all times except when actively adding waste.[2][9][11][12]
Step 4: Manage Contaminated Solids
-
Any solid materials contaminated with this chemical (e.g., gloves, absorbent pads, weighing papers) must also be treated as hazardous waste.[7]
-
Collect these items in a separate, clearly labeled, sealed plastic bag or container designated for "Halogenated Solid Waste."
Step 5: Storage Pending Disposal
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2]
-
The storage area must be a cool, dry, and well-ventilated space away from heat sources, open flames, or strong oxidizers.[4][11]
-
Ensure the waste container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[12]
Step 6: Arrange for Final Disposal
-
Once the container is full (do not exceed 90% capacity) or waste is no longer being generated, contact your institution's EHS office to schedule a waste pickup.
-
Do not dispose of this chemical down the drain or in regular trash under any circumstances.[9][12]
Emergency Procedures: Spill and Exposure Management
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[3][11]
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated material into a sealed, labeled container for disposal as hazardous waste.[11]
-
Clean the affected area thoroughly.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the area immediately.[11]
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Contact your institution's emergency response team or local emergency services (e.g., 911).[11]
Personal Exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Regulatory Context and Final Disposition
The disposal of this compound is governed by national and local regulations, such as those set by the Environmental Protection Agency (EPA) in the United States. As a halogenated organic compound, it falls under specific waste codes and requires management by a licensed hazardous waste facility.
The final disposition of this waste is critical due to the stability of the carbon-fluorine bond. The preferred and most effective method is high-temperature incineration in a permitted hazardous waste combustor.[1][8] This process is designed to achieve complete destruction of the organic molecule, breaking it down into less harmful components. Other potential methods, such as placement in a secure hazardous waste landfill or deep well injection, may be used but are generally considered less preferable for highly fluorinated compounds as they represent containment rather than destruction.[14][15] The EPA provides ongoing guidance on the disposal of fluorinated substances, underscoring the environmental importance of proper management.[16]
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
- Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- Bucknell University.
- Cornell University Environmental Health and Safety. 7.2 Organic Solvents.
- U.S. Environmental Protection Agency.
- Sigma-Aldrich.
- Temple University Environmental Health and Radiation Safety.
- Benchchem.
- Sigma-Aldrich.
- Echemi. 1,3,5-Trifluoro-2-(trifluoromethyl)
- Thermo Fisher Scientific. Safety Data Sheet for Benzene, (trifluoromethoxy)-.
- MCF Environmental Services. Guidelines for Disposing of PFAs.
- International Programme on Chemical Safety. ICSC 1155 - 1,3,5-TRIMETHYLBENZENE.
- ChemicalBook.
- Dartmouth College. Hazardous Waste Disposal Guide.
- ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
- Nipissing University.
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency. 2024 Interim Guidance on the Destruction and Disposal of PFAS.
- U.S. Department of Defense.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene
This document provides essential procedural guidance for the safe handling and disposal of 1,3,5-Trimethyl-2-(2,2,2-trifluoroethyl)benzene. As a dedicated partner to the scientific community, our goal is to empower your research by providing in-depth safety protocols that ensure the well-being of laboratory personnel and maintain strict regulatory compliance.
Synthesized Hazard Assessment
The molecular structure of this compound suggests a profile of hazards that demands rigorous control measures. The trimethylbenzene moiety contributes to flammability and irritation, while the trifluoro- group adds considerations typical of halogenated organics.
-
Flammability: Like its parent compound, 1,3,5-trimethylbenzene, this chemical is expected to be a flammable liquid.[1][2] Vapors are likely heavier than air and may form explosive mixtures, capable of traveling to an ignition source and flashing back.[2][3] All work must be conducted away from open flames, sparks, or hot surfaces, using explosion-proof equipment and taking precautions against static discharge.[1][4][5]
-
Irritation and Contact Hazards: The compound is anticipated to be a skin and eye irritant.[3][5][6] Prolonged or repeated skin contact can lead to defatting, resulting in dryness and cracking.[7][8] It may also cause respiratory tract irritation upon inhalation.[2][3][6]
-
Inhalation and Aspiration Risk: Inhalation of vapors may cause central nervous system effects, including dizziness, headache, and drowsiness.[2][7] Aspiration into the lungs if swallowed could result in chemical pneumonitis, a severe form of lung inflammation.[8][9]
-
Environmental Hazard: Many aromatic hydrocarbons are toxic to aquatic life with long-lasting effects.[4][10] This compound should not be allowed to enter drains or the environment.[2][7]
Core Personal Protective Equipment (PPE) Requirements
A multi-layered approach to PPE is mandatory to mitigate the identified risks. The selection of specific equipment must be guided by a risk assessment of the procedure being performed.
Data Summary: Hazard & PPE Matrix
| Hazard Class | Description & Potential Effects | Minimum Required PPE |
| Flammable Liquid | Vapors can form explosive mixtures with air.[3] Containers may rupture upon heating.[11] | Flame-retardant lab coat. Grounding of equipment to prevent static discharge.[5] Use of non-sparking tools.[3][4] |
| Skin Irritant | Causes skin irritation, redness, and potential dryness or cracking with prolonged contact.[2][7][8] | Chemical-resistant gloves (Nitrile for incidental contact; consider Viton® or Silver Shield® for extended handling).[12] |
| Eye Irritant | Causes serious eye irritation, redness, and pain upon contact.[2][3] | Chemical splash goggles that form a seal around the eyes.[12] A face shield should be worn over goggles during procedures with a high splash risk. |
| Respiratory Irritant | May cause irritation to the respiratory tract.[3][6] Inhalation can lead to CNS effects like dizziness and headache.[2] | All handling must occur in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges is required for spill response or if ventilation is inadequate.[2][13] |
| Aspiration Hazard | Swallowing the liquid may lead to it entering the airways, which can be fatal.[9][10][14] | Strict adherence to procedural controls; never pipette by mouth. Do not induce vomiting if swallowed.[2][9] |
Step-by-Step PPE Selection Protocol
The following workflow provides a logical pathway for determining the appropriate level of PPE for any given task involving this chemical.
Caption: PPE selection workflow based on task-specific risks.
Operational and Disposal Plans
Safe handling extends beyond wearing PPE to include meticulous operational procedures and a compliant waste disposal plan.
Procedural Protocol: Safe Handling and Use
-
Preparation: Before handling, ensure an eyewash station and safety shower are accessible and unobstructed.[1] Confirm the chemical fume hood has a valid certification.
-
PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if required), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.
-
Chemical Handling: Conduct all transfers and manipulations within the fume hood.[14] Use non-sparking tools and ground all equipment to prevent static discharge.[4][11] Keep containers tightly closed when not in use.[1][11]
-
Decontamination: After handling, wipe down the work surface. Remove PPE in a manner that avoids self-contamination: first remove gloves (using a proper peeling technique), then the face shield and goggles, and finally the lab coat.
-
Hygiene: Wash hands and face thoroughly with soap and water after working with the substance, even if no contact occurred.[3][10]
Spill Management Protocol
In the event of a spill, immediate and correct action is critical.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control Ignition Sources: Immediately shut off all potential ignition sources.[1][11]
-
Ventilate: Ensure the area is well-ventilated, preferably under negative pressure (fume hood).
-
Contain: For minor spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the liquid.[2][15]
-
Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, sealable container labeled as "Hazardous Waste."[1][15]
-
Decontaminate: Clean the affected area thoroughly. All cleanup materials must also be disposed of as hazardous waste.[16]
Chemical Disposal Plan
This compound must be disposed of as hazardous waste. Segregation is critical for safety and compliance.
-
Waste Characterization: This chemical is a halogenated organic solvent . It must NOT be mixed with non-halogenated waste streams.[17]
-
Collection: Collect all waste containing this chemical (including contaminated disposables like pipette tips and gloves) in a designated, compatible, and clearly labeled hazardous waste container.[16][18]
-
Labeling: The container must be labeled "Hazardous Waste" and clearly list "this compound" and other contents. The label must also indicate the associated hazards (e.g., "Flammable," "Irritant").
-
Storage: Store the sealed waste container in a designated satellite accumulation area that is secure and well-ventilated, away from incompatible materials.[17]
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for final disposal, likely via high-temperature incineration.[16][17]
Caption: Disposal workflow for halogenated organic waste.
References
-
1,3,5-Trimethylbenzene - SAFETY DATA SHEET. (2009). Fisher Scientific Company. [Link]
-
Personal Protective Equipment. (2025). US EPA. [Link]
-
Polycyclic Aromatic Hydrocarbons. 3M. [Link]
-
SAFETY DATA SHEET - Flammable Liquid Mixture. (2016). Airgas. [Link]
-
Section 6C: Protective Equipment. Princeton University Environmental Health and Safety. [Link]
-
ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. ILO and WHO. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
-
ICSC 1155 - 1,3,5-TRIMETHYLBENZENE. Inchem.org. [Link]
-
SAFETY DATA SHEET - Benzene. Merck Millipore. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
